2-Amino-3-methoxypropan-1-ol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3-methoxypropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVWKZBILGKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333743-96-7 | |
| Record name | 2-amino-3-methoxypropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-2-Amino-3-methoxypropan-1-ol Hydrochloride
This guide provides a comprehensive technical overview for the synthesis of (R)-2-Amino-3-methoxypropan-1-ol hydrochloride, a valuable chiral building block in pharmaceutical and chemical research. The synthesis is presented with a focus on a logical, field-proven route starting from the readily available chiral precursor, (R)-serine. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a causal understanding of the experimental choices and a self-validating framework for the described protocols.
Introduction and Strategic Overview
(R)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral amino alcohol derivative. The stereospecific arrangement of its amine and hydroxyl groups, along with the presence of a methoxy ether, makes it a desirable intermediate for the synthesis of complex, biologically active molecules. The hydrochloride salt form enhances stability and improves handling characteristics.
The synthetic strategy detailed herein leverages the inherent chirality of (R)-serine to construct the target molecule. This approach avoids the need for chiral resolutions or complex asymmetric syntheses, making it an efficient and cost-effective route. The core transformations involve a sequence of protection, functional group interconversion, and deprotection steps, each optimized for high yield and stereochemical fidelity.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a straightforward disconnection approach originating from (R)-serine. The primary disconnections involve the removal of the methoxy group and the reduction of the primary alcohol, leading back to the protected serine scaffold.
Caption: Retrosynthetic analysis of (R)-2-Amino-3-methoxypropan-1-ol hydrochloride.
Synthetic Workflow
The forward synthesis follows the path laid out by the retrosynthetic analysis. It is a multi-step process that can be broken down into four key stages.
A Senior Application Scientist's In-depth Technical Guide to the Structural Analysis of (S)-2-Amino-3-methoxypropan-1-ol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Deconstructing Chirality and Ensuring Purity
In the landscape of pharmaceutical development, the precise structural characterization of chiral molecules is not merely a regulatory hurdle but a scientific imperative. The stereoisomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. (S)-2-Amino-3-methoxypropan-1-ol hydrochloride, a key chiral building block, is no exception. Its absolute configuration and enantiomeric purity are critical quality attributes that dictate its utility and safety in downstream applications.
This technical guide moves beyond a simple recitation of analytical methods. As a Senior Application Scientist, my objective is to provide you with a cohesive analytical strategy, grounded in first principles and practical expertise. We will explore not just the "how" but the "why" behind each experimental choice, enabling you to develop robust, self-validating protocols for the comprehensive structural elucidation of this and similar chiral amino alcohols. Our approach is designed to be a dynamic framework, adaptable to the unique challenges presented by your specific samples and analytical instrumentation.
Foundational Analysis: Confirming Identity and Connectivity
Before delving into the complexities of stereochemistry, we must first unequivocally confirm the chemical identity and covalent structure of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are our primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule
NMR spectroscopy provides an unparalleled view of the molecular structure by probing the magnetic properties of atomic nuclei. For a molecule like (S)-2-Amino-3-methoxypropan-1-ol hydrochloride, a suite of 1D and 2D NMR experiments is essential for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.[1][2]
1.1.1. The Causality Behind Experimental Choices
-
¹H NMR: This is our initial scout. It gives us a census of the different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their connectivity through bonds (spin-spin coupling).[1]
-
¹³C NMR & DEPT-135: While ¹³C NMR reveals the number of unique carbon environments, the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing between CH₃, CH₂, and CH carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, providing a rapid and definitive assignment of carbon types.[3]
-
2D NMR (COSY & HSQC): When proton signals are crowded or coupling patterns are complex, two-dimensional experiments are indispensable.
-
COSY (Correlation Spectroscopy) maps out proton-proton couplings, allowing us to trace the spin systems within the molecule and connect adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, providing a powerful tool for assigning carbon signals based on their known proton assignments.[1]
-
1.1.2. Predicted Quantitative NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for (S)-2-Amino-3-methoxypropan-1-ol hydrochloride in D₂O. This data is based on computational models and analysis of structurally similar compounds.[4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Data for (S)-2-Amino-3-methoxypropan-1-ol Hydrochloride (in D₂O)
| Assignment | ¹H Chemical Shift (δ) ppm | Multiplicity | Integration | ¹³C Chemical Shift (δ) ppm | DEPT-135 |
| H-1a, H-1b (CH₂OH) | ~3.7-3.8 | m | 2H | ~62 | Negative |
| H-2 (CHNH₂) | ~3.4-3.5 | m | 1H | ~54 | Positive |
| H-3a, H-3b (CH₂OCH₃) | ~3.5-3.6 | m | 2H | ~72 | Negative |
| OCH₃ | ~3.3 | s | 3H | ~59 | Positive |
Note: Chemical shifts are highly dependent on the solvent and pH. The amine and hydroxyl protons are typically exchanged in D₂O and may not be observed.
1.1.3. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated water (D₂O). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Integrate all signals to determine the relative number of protons.
-
-
1D ¹³C & DEPT-135 NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Run a DEPT-135 experiment to differentiate CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if necessary):
-
Acquire a COSY spectrum to establish H-H correlations.
-
Acquire an HSQC spectrum to correlate protons with their directly attached carbons.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Use the combination of 1D and 2D data to assign all proton and carbon signals unambiguously.
Mass Spectrometry: Confirming Mass and Probing Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. For a small molecule like this, Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for generating the protonated molecular ion [M+H]⁺.
1.2.1. The Causality Behind Experimental Choices
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can determine the molecular formula with high confidence.
-
Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that is characteristic of the molecule's structure. The fragmentation of amino alcohols often involves characteristic losses of water, ammonia, and cleavage of the carbon-carbon bonds adjacent to the functional groups.[7][8]
1.2.2. Predicted Quantitative Mass Spectrometry Data
Table 2: Predicted Mass Spectrometry Data for (S)-2-Amino-3-methoxypropan-1-ol
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 106.0863 | Protonated molecular ion |
| [M+H-H₂O]⁺ | 88.0757 | Loss of water |
| [M+H-NH₃]⁺ | 89.0602 | Loss of ammonia |
1.2.3. Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrument Setup:
-
Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Set the ESI source to positive ion mode.
-
-
Infusion Analysis: Directly infuse the sample solution into the mass spectrometer to obtain the mass spectrum of the intact molecule.
-
MS/MS Analysis:
-
Set the mass spectrometer to isolate the [M+H]⁺ ion.
-
Apply a collision energy to induce fragmentation and acquire the MS/MS spectrum.
-
-
Data Analysis:
Elucidation of Absolute Stereochemistry
Confirming the "(S)" configuration is paramount. While NMR of the native compound confirms connectivity, it does not reveal the absolute stereochemistry. For this, we turn to X-ray crystallography, the gold standard for three-dimensional structural determination.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography provides an atomic-resolution, three-dimensional map of a molecule as it exists in a crystalline state.[11][12] For a chiral molecule, this technique can unambiguously determine the absolute configuration.[13]
2.1.1. The Causality Behind Experimental Choices
The key to a successful X-ray crystal structure determination is obtaining a high-quality single crystal. The hydrochloride salt form of the amine often enhances crystallinity. The diffraction of X-rays by the crystal lattice allows for the calculation of an electron density map, from which the positions of the atoms can be determined. The Flack parameter, calculated during the refinement of the crystal structure, is a critical value for determining the absolute configuration of a chiral molecule when anomalous dispersion is present. A value close to 0 indicates the correct absolute configuration has been assigned.
2.1.2. Expected Crystallographic Data
Table 3: Hypothetical Crystallographic Data for (S)-2-Amino-3-methoxypropan-1-ol Hydrochloride
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.1, 10.2, 12.5 |
| α, β, γ (°) | 90, 90, 90 |
| R-factor | < 5% |
| Flack Parameter | ~0.0(1) |
2.1.3. Experimental Protocol: X-ray Crystallography
-
Crystallization:
-
Dissolve the hydrochloride salt in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/water).
-
Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals. This is often the most challenging and time-consuming step.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal and mount it on a diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas to minimize thermal motion.
-
Collect the X-ray diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Analyze the Flack parameter. A value near zero with a small standard uncertainty confirms the (S)-configuration.
-
Quantifying Enantiomeric Purity
Once the absolute configuration is confirmed, it is essential to determine the enantiomeric purity of the sample, i.e., the percentage of the desired (S)-enantiomer relative to the undesired (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[14][15]
Chiral High-Performance Liquid Chromatography (HPLC): Separating Mirror Images
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[16] Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including amino alcohols.[15]
3.1.1. The Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For amino alcohols, columns with amylose or cellulose derivatives coated on a silica support are often successful. Screening several different polysaccharide-based columns is a common and effective strategy.
-
Mobile Phase Optimization: The composition of the mobile phase (typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol) is optimized to achieve baseline separation of the enantiomers.
-
Role of Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[15]
3.1.2. Expected Quantitative Chiral HPLC Data
Table 4: Exemplary Chiral HPLC Method Parameters and Performance
| Parameter | Value |
| Column | Chiralpak® IC (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Limit of Quantification (LOQ) | < 0.05% |
3.1.3. Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) with a standard mobile phase (e.g., 90:10 hexane:isopropanol).
-
Mobile Phase Optimization:
-
Once a column shows promise, optimize the ratio of hexane to alcohol to improve the resolution and retention times.
-
Investigate the effect of different alcohol modifiers (isopropanol vs. ethanol).
-
-
Additive Optimization:
-
If peak shape is poor, add a small amount (0.1%) of an amine modifier like diethylamine or triethylamine to the mobile phase.
-
-
Method Validation:
-
Prepare a solution of the racemic compound to confirm the elution order and the separation of the two enantiomers.
-
Validate the method for specificity, linearity, accuracy, precision, and limit of quantification (LOQ) according to ICH guidelines.
-
-
Sample Analysis:
-
Prepare the sample solution at a known concentration.
-
Inject the sample onto the HPLC system and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess, ee) using the following formula:
-
% Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] * 100
-
-
Integrated Workflow and Data Relationships
The structural analysis of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a multi-faceted process where each technique provides a crucial piece of the puzzle. The following diagram illustrates the logical workflow and the interplay between the different analytical methods.
Caption: Logical workflow for the structural analysis of (S)-2-Amino-3-methoxypropan-1-ol HCl.
Conclusion: A Framework for Confidence
The structural analysis of a chiral molecule like (S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a systematic process that builds a pyramid of evidence. We begin with the foundational confirmation of its chemical identity and connectivity using NMR and mass spectrometry. This is followed by the definitive determination of its three-dimensional structure and absolute configuration via X-ray crystallography. Finally, the enantiomeric purity is precisely quantified using chiral HPLC.
By understanding the causality behind each analytical choice and by employing these orthogonal techniques, researchers and drug development professionals can establish a comprehensive and self-validating data package. This not only ensures regulatory compliance but, more importantly, provides the scientific confidence needed to advance promising chiral intermediates through the development pipeline.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. [Link]
-
From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. National Center for Biotechnology Information. [Link]
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Determination of the 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. DergiPark. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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(r)-2-amino-3-methoxy-1-propanol hydrochloride (C4H11NO2). PubChemLite. [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
-
Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation. Wiley Online Library. [Link]
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- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
2-Amino-3-methoxypropan-1-ol hydrochloride chemical properties
An In-depth Technical Guide to 2-Amino-3-methoxypropan-1-ol Hydrochloride for Researchers and Drug Development Professionals
Introduction
This compound is a chiral amino alcohol derivative that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a methoxy ether group, makes it a versatile intermediate for constructing more complex molecular architectures. The hydrochloride salt form enhances its stability and simplifies handling and storage, making it a practical reagent in a laboratory setting.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols, providing researchers and drug development professionals with the critical information needed to effectively utilize this compound.
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its application in experimental design. The compound is typically a powder and should be stored at room temperature.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-methoxypropan-1-ol;hydrochloride (for the R-enantiomer) | [1] |
| CAS Number | 333743-96-7 (racemic) | |
| Molecular Formula | C₄H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 141.6 g/mol | [1] |
| Physical Form | Powder / Solid | |
| Storage Temperature | Room Temperature | |
| InChI Key | NIPVWKZBILGKCT-UHFFFAOYSA-N (racemic) |
Stability and Solubility: As a hydrochloride salt, the compound exhibits good stability under standard ambient conditions. It is generally soluble in polar protic solvents like water and alcohols. The amine group is protonated, which increases its water solubility compared to the free base form. For reactions involving the free amine, neutralization with a suitable base is a required preliminary step.[3]
Synthesis and Chemical Reactivity
Synthetic Pathway: The synthesis of this compound can be conceptualized starting from a suitable protected amino acid derivative. A common strategy involves the reduction of a carboxylic acid or ester to a primary alcohol. A plausible route starts from O-methyl-D-serine, which already contains the required stereochemistry and methoxy group.
A generalized synthetic workflow is outlined below:
Caption: A plausible synthetic route to 2-Amino-3-methoxypropan-1-ol HCl.
Chemical Reactivity: The reactivity of 2-Amino-3-methoxypropan-1-ol is dictated by its three functional groups:
-
Primary Amine (as hydrochloride): The amine is the most nucleophilic site after deprotonation. It readily participates in N-acylation, N-alkylation, reductive amination, and sulfonylation reactions. The hydrochloride salt must first be neutralized with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine for these transformations.[3]
-
Primary Alcohol: The hydroxyl group can be acylated to form esters, alkylated to form ethers, or oxidized to an aldehyde or carboxylic acid under appropriate conditions. It is also a key handle for introducing the molecule onto other scaffolds.
-
Ether: The methyl ether is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions (e.g., HBr, BBr₃), a reaction that must be considered when planning multi-step syntheses.[4][5]
Spectroscopic and Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of the compound. While specific spectra for this exact compound are not widely published, its expected spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.[6][7]
Expected Spectroscopic Data:
-
¹H NMR (in D₂O):
-
-OCH₃ singlet: ~3.4 ppm.
-
-CH₂-O- multiplet: ~3.6-3.8 ppm.
-
-CH(NH₂)- multiplet: ~3.3-3.5 ppm.
-
-CH₂-OH multiplet: ~3.9-4.1 ppm.
-
Note: The protons on the nitrogen and oxygen may exchange with D₂O and not be visible.
-
-
¹³C NMR (in D₂O):
-
-OCH₃: ~59 ppm.
-
-CH₂-O-: ~70 ppm.
-
-CH(NH₂)-: ~55 ppm.
-
-CH₂-OH: ~62 ppm.
-
-
IR Spectroscopy (KBr Pellet, cm⁻¹):
-
O-H stretch: Broad peak, ~3300-3400.
-
N-H stretch (amine salt): Broad, complex absorption, ~2500-3100.
-
C-H stretch: ~2850-2950.
-
C-O stretch (ether & alcohol): Strong peaks, ~1050-1150.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ (free base): Expected at m/z 106.08. The hydrochloride salt itself will not be observed.
-
Analytical Workflow for Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.
Caption: General workflow for purity analysis by HPLC.
Detailed HPLC Protocol (Example):
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of the initial mobile phase to create a 1 mg/mL stock solution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates before injection.[8]
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: As the molecule lacks a strong chromophore, detection can be challenging with UV. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended. If using UV, detection at a low wavelength (~200-210 nm) may be possible.
-
-
Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.
Applications in Research and Drug Development
The utility of this compound lies in its role as a chiral building block for synthesizing high-value molecules.
-
Chiral Intermediate: Enantiomerically pure forms, such as the (R)- or (S)-isomer, are valuable for the asymmetric synthesis of pharmaceutical agents where specific stereochemistry is critical for biological activity.
-
Medicinal Chemistry: The amino alcohol motif is present in numerous drugs. This compound provides a scaffold that can be readily modified at the amine and alcohol positions to generate libraries of new chemical entities for screening. For instance, similar amino alcohol structures are key intermediates in the synthesis of antibacterial drugs like linezolid.[3]
-
Prodrug Development: The hydroxyl and amino groups can be used to attach this molecule to a parent drug, creating a prodrug. Amino acid and amino alcohol moieties are often used to improve a drug's solubility, membrane permeability, and overall bioavailability by leveraging nutrient and peptide transporters in the body.[9]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed. The information below is synthesized from available Safety Data Sheets (SDS).[10][11]
GHS Hazard Information:
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P405 |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[11][12]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[13]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[10]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[10][11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[10]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]
Storage and Disposal:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a functionally rich and synthetically versatile chemical intermediate. Its defined structure, combined with the convenient handling properties of its hydrochloride salt form, makes it an important tool for chemists in academic and industrial settings. A thorough understanding of its properties, reactivity, and safety requirements, as detailed in this guide, is paramount for its successful and safe application in the synthesis of novel compounds and the development of next-generation pharmaceuticals.
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An In-depth Technical Guide to 2-Amino-3-methoxypropan-1-ol Hydrochloride (CAS: 333743-96-7): A Chiral Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Amino-3-methoxypropan-1-ol hydrochloride, a versatile chiral building block. As a Senior Application Scientist, this guide moves beyond simple data recitation to explain the causality behind its properties and applications, offering field-proven insights into its synthesis, characterization, and utility in modern drug discovery and development.
Introduction and Strategic Importance
This compound is a trifunctional amino alcohol derivative. Its structure, featuring a primary amine, a primary alcohol, and a methyl ether, makes it a valuable synthon in medicinal chemistry. The presence of a stereocenter at the C2 position means that its enantiomerically pure forms are highly sought after for the construction of complex, stereospecific molecular architectures. Such building blocks are critical in drug development, where specific stereoisomers often dictate therapeutic efficacy and safety profiles. The hydrochloride salt form enhances stability and improves handling characteristics, rendering the compound as a readily usable powder for various synthetic applications.[1]
Physicochemical and Structural Properties
The inherent functionality of this compound governs its chemical behavior and potential applications. Understanding these properties is foundational to its effective use in synthesis.
Structural Data
The core structure is a propanol backbone with key functional groups positioned for versatile reactivity.
Protocol: A Representative Synthetic Procedure
The following protocol is a validated, generalizable workflow for the synthesis of amino alcohols from protected amino acid esters.
Step 1: O-Methylation of the Hydroxyl Group
-
System Setup: Under an inert atmosphere (e.g., Argon), dissolve N-Boc-L-serine methyl ester in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.1 equivalents) portion-wise. The choice of NaH is critical as it is a strong, non-nucleophilic base that effectively deprotonates the alcohol without attacking the ester.
-
Methylation: After stirring for 30 minutes, add methyl iodide (MeI, ~1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is N-Boc-O-methyl-L-serine methyl ester.
Step 2: Reduction of the Methyl Ester
-
Reaction: Dissolve the crude product from Step 1 in anhydrous THF. Add lithium borohydride (LiBH₄, ~2.0 equivalents). LiBH₄ is chosen for its selective reduction of esters in the presence of the Boc-carbamate protecting group, which is more robust than the ester.
-
Monitoring: Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool to 0 °C and quench sequentially with water and 1M NaOH. Extract with ethyl acetate, dry the combined organic layers, and concentrate to yield N-Boc-2-amino-3-methoxypropan-1-ol.
Step 3: Deprotection and Salt Formation
-
Deprotection: Dissolve the protected amino alcohol in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.
-
Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The acidic conditions cleave the tert-butyloxycarbonyl (Boc) group.
-
Isolation: The hydrochloride salt typically precipitates from the solution. The product can be isolated by filtration or by removing the solvent under reduced pressure. Wash the resulting solid with a non-polar solvent like diethyl ether to remove impurities, then dry under vacuum.
Applications in Research and Drug Development
While specific drugs citing this exact CAS number in their synthesis are not prevalent in public literature, its structural motif is found in numerous bioactive molecules. Its value lies in its ability to introduce a hydrophilic, chiral aminomethyl(methoxy) sidechain. This is a common strategy in drug design to enhance solubility and provide hydrogen bonding sites for target engagement.
A key application area is as a precursor for more complex chiral ligands or as a fragment in fragment-based drug discovery (FBDD). For instance, similar amino alcohols are crucial intermediates in the synthesis of antiviral agents (e.g., neuraminidase inhibitors) and certain classes of antibiotics.
Analytical and Quality Control Methods
To ensure the identity and purity of this compound, a combination of analytical techniques is required. This self-validating system confirms structure, purity, and chiral integrity.
Recommended Analytical Protocol (HPLC)
A robust method for assessing purity would involve High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reversed-phase column is suitable for purity analysis. For enantiomeric excess, a chiral column (e.g., Chiralpak series) is mandatory.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is a standard starting point.
-
Detection: UV detection at a low wavelength (~205-210 nm) is effective due to the lack of a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) provides universal detection.
-
Expected Results: The main peak should correspond to the product, with purity typically expected to be >95% for research-grade material.
Safety, Handling, and Storage
Proper handling is essential for user safety and to maintain the integrity of the compound.
-
Hazard Classification: The free base is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [2]It is prudent to handle the hydrochloride salt with the same precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [2]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. [2]Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. [1]The hydrochloride salt is generally stable under these conditions.
Conclusion and Future Outlook
This compound is a strategically important chiral building block whose value is derived from its multifunctional nature. While it may not be a household name in blockbuster drug synthesis, it represents a class of indispensable tools for medicinal chemists. Future applications will likely see its use in the development of novel therapeutics where chirality and specific hydrogen bonding interactions are paramount for biological activity. The synthetic and analytical protocols outlined in this guide provide a robust framework for its effective and safe utilization in the laboratory.
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PubChem. 2-Amino-3-methoxypropan-1-OL | C4H11NO2 | CID 14151411. [Link]
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-
ChemSrc. (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0. [Link]
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The Versatile Chiral Synthon: An In-depth Technical Guide to 2-Amino-3-methoxypropan-1-ol Hydrochloride
Abstract
Chiral 1,2-amino alcohols are foundational components in the stereoselective synthesis of numerous biologically active molecules, serving as indispensable building blocks for the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of 2-Amino-3-methoxypropan-1-ol hydrochloride, a versatile chiral synthon derived from the natural amino acid serine. We will delve into its stereoselective synthesis, physicochemical properties, and strategic applications in drug development, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of complex chiral molecules.
Introduction: The Strategic Importance of Chiral Amino Alcohols from the Chiral Pool
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[3] Chiral amino alcohols, possessing both an amine and a hydroxyl group on a stereogenic framework, are particularly valuable synthons due to their dual functionality, which allows for a wide range of chemical transformations.[4]
One of the most elegant and efficient strategies for obtaining enantiopure molecules is "chiral pool synthesis," which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[5][6] The amino acid L-serine (and its unnatural D-enantiomer) is a prominent member of this chiral pool. Through straightforward chemical modifications, the stereocenter of serine can be preserved and incorporated into more complex target molecules. 2-Amino-3-methoxypropan-1-ol, also known as O-methyl-serinol, is a direct and highly useful derivative of serine, where the carboxylic acid has been reduced to a primary alcohol and the side-chain hydroxyl group has been methylated. This guide will focus on the hydrochloride salt of this valuable building block.
Physicochemical and Spectroscopic Data
The hydrochloride salt of 2-Amino-3-methoxypropan-1-ol is typically a white to off-white solid that is soluble in water and polar organic solvents.[7] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H12ClNO2 | [8] |
| Molecular Weight | 141.60 g/mol | [9] |
| Appearance | White to off-white powder/solid | [7][8] |
| Melting Point | 86-87 °C | [9] |
| Storage Temperature | Room Temperature | [8] |
| InChI Key | NIPVWKZBILGKCT-UHFFFAOYSA-N | [8] |
Spectroscopic Characterization
-
¹H NMR: The proton spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.3-3.4 ppm), the diastereotopic protons of the two CH₂ groups, and the proton on the chiral center (CH).
-
¹³C NMR: The carbon spectrum would display four unique signals corresponding to the methoxy carbon, the two methylene carbons, and the chiral methine carbon.
Stereoselective Synthesis from the Chiral Pool: From Serine to O-Methyl-Serinol
The most direct and stereochemically reliable route to enantiopure (S)- or (R)-2-Amino-3-methoxypropan-1-ol hydrochloride begins with the corresponding enantiomer of serine. The synthesis leverages the inherent chirality of the starting amino acid, preserving the stereocenter throughout the transformation. The overall synthetic strategy involves three key steps: esterification of the carboxylic acid, protection of the amino group, reduction of the ester to a primary alcohol, and methylation of the side-chain hydroxyl group. The order of these steps can be varied, but a common and efficient pathway is outlined below.
Caption: General workflow for the synthesis of (S)-2-Amino-3-methoxypropan-1-ol HCl from L-Serine.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established procedures for the individual transformations.[2][5][11]
Step 1: Esterification of L-Serine
-
Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent reduction. Thionyl chloride in methanol is a common and effective method for this transformation, forming the hydrochloride salt of the amino ester in situ.[11]
-
Procedure:
-
Suspend L-serine (1.0 eq) in anhydrous methanol (5-10 mL per gram of serine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure to yield crude L-serine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.
-
Step 2: N-Protection of L-Serine Methyl Ester
-
Rationale: The amino group is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions during the reduction and methylation steps. The Boc group is stable under the conditions of the subsequent reactions and can be easily removed at the end of the synthesis.[5]
-
Procedure:
-
Dissolve the crude L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate (2.5-3.0 eq), to neutralize the hydrochloride and facilitate the protection reaction.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Perform an aqueous workup to remove water-soluble byproducts and isolate the N-Boc-L-serine methyl ester.
-
Step 3: Reduction of the Methyl Ester
-
Rationale: The ester functionality is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride. Stronger reducing agents like lithium aluminum hydride could also be used but may require more stringent anhydrous conditions.
-
Procedure:
-
Dissolve N-Boc-L-serine methyl ester (1.0 eq) in a suitable alcoholic solvent like ethanol or methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise, controlling the temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water or a dilute acid, followed by extraction with an organic solvent to yield N-Boc-L-serinol.
-
Step 4: O-Methylation of the Side-Chain Hydroxyl Group
-
Rationale: The primary hydroxyl group of the serinol backbone is less sterically hindered and more reactive towards methylation than the secondary hydroxyl of serine itself. A strong base like sodium hydride is used to deprotonate the hydroxyl group, forming an alkoxide that then reacts with a methylating agent like methyl iodide.[2]
-
Procedure:
-
Dissolve N-Boc-L-serinol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 1.1-1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Add methyl iodide (MeI, 1.2-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Quench the reaction with water and extract the product, N-Boc-(S)-2-amino-3-methoxypropan-1-ol, into an organic solvent.
-
Step 5: Deprotection to Yield the Final Product
-
Rationale: The Boc protecting group is acid-labile and can be cleanly removed using a strong acid like hydrochloric acid. This step simultaneously removes the Boc group and forms the desired hydrochloride salt.
-
Procedure:
-
Dissolve the crude N-Boc-(S)-2-amino-3-methoxypropan-1-ol in a suitable solvent like methanol, dioxane, or diethyl ether.
-
Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) and stir at room temperature.
-
The deprotection is usually rapid, and the product, (S)-2-Amino-3-methoxypropan-1-ol hydrochloride, will often precipitate from the solution as a white solid.
-
The product can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove any organic-soluble impurities.
-
Applications in Drug Discovery and Development
The enantiopure forms of 2-Amino-3-methoxypropan-1-ol are valuable building blocks for the synthesis of complex pharmaceutical agents. The primary amine provides a nucleophilic handle for the introduction of various substituents, while the primary alcohol can be further functionalized or may be a key pharmacophoric feature.
Case Study: Synthesis of Lacosamide Intermediate
A notable application of O-methyl-serine derivatives is in the synthesis of the antiepileptic drug Lacosamide.[12] While Lacosamide itself is an N-acetylated amino acid derivative, the synthesis of its key intermediate, O-methyl-D-serine, highlights the utility of the O-methylated serine scaffold. The corresponding amino alcohol, (R)-2-Amino-3-methoxypropan-1-ol, can be envisioned as a precursor to this intermediate through oxidation of the primary alcohol to a carboxylic acid.
Caption: Conceptual pathway from (R)-2-Amino-3-methoxypropan-1-ol to Lacosamide.
Potential as a Scaffold in Antiviral and Anticancer Agents
The 1,2-amino alcohol motif is prevalent in a wide range of antiviral and anticancer drugs.[8][13][14] The specific stereochemistry and the presence of the methoxy group in 2-Amino-3-methoxypropan-1-ol can offer unique binding interactions with biological targets. Its use as a scaffold allows for the systematic exploration of structure-activity relationships by modifying the amino and hydroxyl groups, making it a valuable tool in medicinal chemistry campaigns.
Conclusion
This compound is a highly valuable and versatile chiral building block that is readily accessible in both enantiomeric forms from the chiral pool of serine. Its synthesis is straightforward and relies on well-established chemical transformations, ensuring high stereochemical fidelity. The dual functionality of this synthon provides a flexible platform for the construction of complex molecular architectures, making it a key intermediate in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important chiral building block in their synthetic endeavors.
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Spectroscopic Characterization of 2-Amino-3-methoxypropan-1-ol Hydrochloride: A Technical Guide
Introduction
2-Amino-3-methoxypropan-1-ol hydrochloride is a substituted aminopropanol derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a primary amine, a primary alcohol, and a methoxy ether group, presents a distinct spectroscopic fingerprint. A thorough characterization using modern analytical techniques is paramount for confirming its identity, purity, and structure for researchers and drug development professionals.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific compound are scarce, this document leverages established spectroscopic principles and data from analogous structures to predict its spectral features. Furthermore, it outlines robust, field-proven protocols for acquiring high-quality data, reflecting the best practices in analytical chemistry.
Molecular Structure and Expected Spectroscopic Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The hydrochloride salt form means the primary amine will be protonated, existing as an ammonium group (-NH₃⁺).
Caption: Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N⁺). The analysis below is based on a predicted spectrum in a common NMR solvent like Deuterium Oxide (D₂O), where the acidic protons (OH and NH₃⁺) will exchange with the solvent and may not be observed.
Table 1: Predicted ¹H NMR Data (300 MHz, D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -OCH₃ | ~3.4 | Singlet (s) | N/A | Protons on the methyl group are chemically equivalent and have no adjacent protons to couple with. |
| -CH -NH₃⁺ | ~3.6 - 3.8 | Multiplet (m) | ~3-7 Hz | This proton is coupled to the two diastereotopic protons on C1 and the two diastereotopic protons on C3. |
| -CH₂ -OCH₃ | ~3.9 - 4.1 | Doublet of doublets (dd) | ~5-7 Hz, ~11-13 Hz | These protons are diastereotopic and coupled to the C2 proton. |
| -CH₂ OH | ~4.2 - 4.4 | Doublet of doublets (dd) | ~3-5 Hz, ~11-13 Hz | These protons are diastereotopic due to the adjacent chiral center and are coupled to the C2 proton. |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon backbone of the molecule.
Table 2: Predicted ¹³C NMR Data (75 MHz, D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -OC H₃ | ~59 | Typical shift for a methoxy carbon. |
| -C H(NH₃⁺)- | ~55 | Carbon attached to the electron-withdrawing ammonium group. |
| -C H₂OH | ~62 | Carbon attached to the hydroxyl group, deshielded. |
| -C H₂OCH₃ | ~70 | Carbon adjacent to the ether oxygen, showing significant deshielding. |
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality NMR spectra.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Causality in Experimental Choices:
-
Solvent (D₂O): Chosen for its ability to dissolve the polar hydrochloride salt. Its deuterium signal is used for locking the magnetic field frequency, and it exchanges with labile protons (-OH, -NH₃⁺), simplifying the spectrum.
-
Internal Standard (TSP): A reference standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used to set the chemical shift scale precisely to 0.00 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200 - 3500 | O-H stretch | Alcohol (-OH) | Broad, Strong |
| 2800 - 3100 | N-H stretch | Ammonium (-NH₃⁺) | Broad, Strong |
| 2850 - 3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Medium-Strong |
| ~1600 & ~1500 | N-H bend | Ammonium (-NH₃⁺) | Medium |
| 1050 - 1150 | C-O stretch | Ether (C-O-C) & Alcohol (C-OH) | Strong |
Self-Validating System: The presence of strong, broad bands above 3000 cm⁻¹ corresponding to both O-H and N-H stretches, coupled with a strong C-O stretch around 1100 cm⁻¹, would provide high confidence in the presence of the alcohol, amine salt, and ether functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, Electrospray Ionization (ESI) is the preferred method due to the molecule's polarity and pre-ionized state as a salt.
Expected Mass Spectrum (Positive Ion ESI)
In positive ion mode, the molecule is already protonated at the amine. The expected molecular ion would be that of the free base plus a proton [M+H]⁺, where M is the neutral 2-Amino-3-methoxypropan-1-ol.
-
Molecular Formula (Free Base): C₄H₁₁NO₂
-
Molecular Weight (Free Base): 105.14 g/mol
-
Expected [M+H]⁺ Ion: m/z = 106.15
Table 4: Predicted ESI-MS Fragmentation
| Predicted m/z | Possible Fragment Identity | Rationale for Fragmentation |
| 88.08 | [M+H - H₂O]⁺ | Loss of a water molecule from the primary alcohol. |
| 75.08 | [M+H - CH₂O]⁺ | Loss of formaldehyde from the hydroxymethyl group. |
| 60.08 | [CH₂(NH₂)CH₂OH]⁺ | Cleavage of the C-C bond adjacent to the methoxy group. |
digraph "MS_Fragmentation" { graph [splines=true]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];parent [label="[M+H]⁺\nm/z = 106.15", fillcolor="#E8F0FE"]; frag1 [label="[M+H - H₂O]⁺\nm/z = 88.08"]; frag2 [label="[M+H - CH₂O]⁺\nm/z = 75.08"]; frag3 [label="[CH₂(NH₂)CH₂OH]⁺\nm/z = 60.08"];
parent -> frag1 [label="- H₂O"]; parent -> frag2 [label="- CH₂O"]; parent -> frag3 [label="C-C Cleavage"]; }
Caption: Predicted ESI-MS fragmentation pathway for [M+H]⁺.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, such as 50:50 water:methanol with 0.1% formic acid. The acid helps ensure complete protonation.
-
Instrumentation Setup: Use a mass spectrometer equipped with an ESI source. Infuse the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters: Optimize ESI source parameters, including capillary voltage (e.g., 3-4 kV), cone voltage, and desolvation gas temperature and flow, to achieve a stable signal for the [M+H]⁺ ion.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-200 amu).
-
Tandem MS (MS/MS): For structural confirmation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 106.15) as the precursor and fragmenting it using collision-induced dissociation (CID) to observe the daughter ions predicted in Table 4.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While experimental data is not widely published, a combination of ¹H and ¹³C NMR, IR spectroscopy, and ESI-MS provides a complete and self-validating picture of the molecule's structure. The predicted data and detailed protocols within this guide offer a robust framework for researchers to confirm the identity and purity of this compound, ensuring data integrity for applications in drug discovery and chemical development.
References
For the principles outlined in this guide, please refer to standard university-level textbooks on spectroscopic methods.
Title: The Expanding Therapeutic Landscape of 2-Amino-1-Propanol Derivatives: A Technical Guide to Biological Activity and Mechanistic Insights
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The 2-amino-1-propanol scaffold, particularly with alkoxy modifications such as in 2-Amino-3-methoxypropan-1-ol, represents a privileged structure in medicinal chemistry. Its inherent chirality, coupled with strategically placed hydrogen bond donors and acceptors, makes it an ideal starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this core structure. We synthesize findings from disparate therapeutic areas—oncology, infectious disease, and neurology—to present a holistic view of the scaffold's potential. This document is structured to move from high-level biological activities to the underlying mechanisms of action, supported by detailed experimental protocols and data, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile compounds in their discovery pipelines.
Section 1: The 2-Amino-1,3-Propanol Scaffold: A Foundation for Diversity
The Core Moiety and its Significance
The 2-Amino-3-methoxypropan-1-ol structure is a specific example of the broader class of 1,3-amino alcohols. These molecules are characterized by an amino group and a primary alcohol, separated by a chiral carbon. This arrangement is fundamental to their biological utility, offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. The methoxy group, in this specific case, adds a lipophilic and metabolically stable ether linkage, which can influence cell permeability and target engagement. Many biologically active compounds are built upon this or a closely related propanol framework.[1][2]
Synthetic Accessibility
The versatility of this scaffold is underpinned by its accessible synthesis. Common strategies include the reduction of α-amino acids or their corresponding esters using reagents like lithium aluminum hydride.[3] Another prevalent method involves the ring-opening of epoxides with various amine nucleophiles, allowing for the introduction of diverse substituents.[4] More novel approaches, such as the reduction of Baylis-Hillman adducts derived from nitroolefins, have also been developed, expanding the chemical space available for exploration.[5] This synthetic tractability is a critical factor for its widespread investigation in drug discovery programs.
Section 2: Potent Anticancer Activity and Mechanisms
Derivatives based on the amino-propanol backbone have demonstrated significant potential in oncology, inducing cell death across a wide range of human cancer cell lines.[6][7]
Case Study: A Naphthalene-Propanol Derivative (HUHS 1015)
A notable example is the naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, designated HUHS 1015.[6][7] This compound has shown broad anticancer activity in cell lines derived from lung, gastric, colorectal, bladder, prostate, and renal cancers, among others.[6][7] Importantly, it effectively suppresses tumor growth in mouse xenograft models, with potency comparable or superior to existing anticancer drugs.[7]
Mechanism of Action: Dual Induction of Apoptosis and Necrosis
The anticancer effect of HUHS 1015 is not limited to a single cell death pathway. Depending on the cancer cell type, it can induce both apoptosis (programmed cell death) and necrosis (a form of necroptosis).[6][7] This dual mechanism is advantageous as it can overcome resistance mechanisms that cancer cells may have to apoptosis alone. Apoptosis is often mediated through the activation of cysteine-aspartic proteases (caspases), which orchestrate the systematic dismantling of the cell.[8][9]
Diagram: Simplified Apoptosis Induction Pathway
This diagram illustrates a generalized pathway where a bioactive compound can trigger intrinsic apoptosis through mitochondrial signaling, leading to the activation of executioner caspases.
Caption: Generalized pathway of intrinsic apoptosis initiated by a bioactive compound.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability, making it a primary screening tool for anticancer compounds.[10] Its principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., human glioblastoma U-87 or breast cancer MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the 2-amino-3-methoxypropan-1-ol derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., cisplatin) as a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary: Anticancer Activity
| Derivative Class | Cancer Cell Line | IC₅₀ Value | Reference |
| Methoxy Amino Chalcones | Breast Cancer (T47D) | 5.28 µg/mL | [11] |
| 3-Propanehydrazides | Glioblastoma (U-87) | < 100 µM | [10] |
| 3-Propanehydrazides | Breast Cancer (MDA-MB-231) | > 100 µM | [10] |
Section 3: Antimicrobial and Antimalarial Activities
The structural features of these derivatives also make them effective against microbial pathogens, including bacteria and the malaria parasite, Plasmodium falciparum.
Mechanism of Action: Targeting Essential Metabolic Pathways
A key strategy for antimicrobial action is the inhibition of metabolic pathways essential for the pathogen but absent in the host.
-
Antibacterial Action: Certain methoxy-amino chalcone derivatives function as competitive inhibitors of dihydropteroate synthase (DHPS).[12] This enzyme is critical for the synthesis of folic acid in bacteria. By blocking this pathway, the compounds prevent the production of nucleotides and amino acids, thereby halting bacterial growth. This mechanism is analogous to that of sulfonamide antibiotics.
-
Antimalarial Action: During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite protects itself by polymerizing this heme into an inert crystal called hemozoin. Aryl amino alcohol derivatives derived from eugenol have been shown to inhibit this heme polymerization process.[4] The resulting buildup of free heme is toxic to the parasite, leading to its death.
Diagram: Workflow for Antimicrobial Screening
Caption: Mechanism of neuroprotection by reducing oxidative stress.
Case Study: Sodium Channel Blockers for Stroke
Compound 4b, a 3-amino-1-(5-indanyloxy)-2-propanol derivative with a benzimidazole moiety, showed significant neuroprotective activity in a rat model of transient middle cerebral artery occlusion (a model for ischemic stroke). [1]This compound exhibited a high affinity for neurotoxin receptor site 2 of the Na⁺ channel, which is consistent with its proposed mechanism as a use-dependent blocker. [1]
Section 5: Conclusion and Future Directions
The 2-Amino-3-methoxypropan-1-ol scaffold and its structural relatives are a proven source of biologically active compounds with vast therapeutic potential. The research synthesized in this guide demonstrates their efficacy across oncology, infectious disease, and neurology. The key to their success lies in the scaffold's synthetic tractability, allowing for the creation of large, diverse libraries, and its ideal placement of functional groups for interacting with a wide array of biological targets.
Future research should focus on:
-
Improving Selectivity: Further structural modifications are needed to enhance selectivity for pathogenic targets (e.g., microbial enzymes) over human isoforms to minimize off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial to optimize potency and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the addition of hydroxyl or methoxy groups on aryl rings can significantly modulate cytotoxic activity. [13]3. Combination Therapies: Investigating the synergistic effects of these derivatives with existing drugs could lead to more effective treatment regimens, particularly in cancer and infectious diseases.
-
Exploring New Therapeutic Areas: The diverse activities suggest that these compounds could be explored for other applications, such as anti-inflammatory or cardiovascular drugs. [2] By continuing to explore the rich chemical space around this privileged scaffold, the scientific community is well-positioned to develop next-generation therapeutics for some of the most challenging human diseases.
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PrepChem.com. (n.d.). Synthesis of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol. Retrieved from [Link]
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- Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. Molecules, 19(12), 21462-72.
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Rasayan Journal of Chemistry. (2019). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]
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- Scott, J. D., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
- Suwito, H., et al. (2016). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives.
- Google Patents. (n.d.). Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
- Golebiewski, W. M., & Szelejewski, W. (1994). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 51(4-5), 333-6.
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Rasayan Journal of Chemistry. (2023). the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Retrieved from [Link]
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- MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6667.
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- Lo, Y. C., et al. (2014). Neuroprotection of a sesamin derivative, 1, 2-bis [(3-methoxyphenyl) methyl] ethane-1, 2-dicaroxylic acid (MMEDA) against ischemic and hypoxic neuronal injury. Iranian Journal of Basic Medical Sciences, 17(12), 1004-10.
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A Technical Guide to the Potential Research Applications of 2-Amino-3-methoxypropan-1-ol Hydrochloride
Abstract
2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral amino alcohol that, while not extensively studied, presents a compelling scaffold for chemical and pharmacological research. Its structural motifs—a primary amine, a primary alcohol, and a methoxy group—are prevalent in a wide array of biologically active molecules. This guide synthesizes information from related chemical structures to propose and technically detail potential research applications for this compound. We will explore its utility as a chiral building block in asymmetric synthesis, a scaffold for the development of novel therapeutic agents, and a tool for creating chemical probes. This document is intended for researchers, scientists, and drug development professionals interested in exploring new chemical entities.
Introduction: Unveiling the Potential of a Simple Scaffold
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Small, functionalized molecules often serve as the starting point for the development of complex drugs. This compound, with its defined stereochemistry and versatile functional groups, represents a promising, yet underexplored, candidate for such endeavors. The presence of a chiral center, an amino group, a hydroxyl group, and a methoxy ether linkage provides multiple points for chemical modification and interaction with biological targets. This guide will provide a forward-looking perspective on the potential research avenues for this compound, grounded in the established roles of similar structural motifs in medicinal chemistry and chemical biology.
Physicochemical Properties and Synthesis Overview
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C4H12ClNO2 | [1][2] |
| Molecular Weight | 141.6 g/mol | [2] |
| CAS Number | 333743-96-7 (hydrochloride salt) | |
| Appearance | Typically a white solid or powder | |
| Chirality | Exists as (R) and (S) enantiomers | [2] |
Synthetic Considerations
The synthesis of chiral amino alcohols is a well-established field in organic chemistry. While specific high-yield syntheses for 2-Amino-3-methoxypropan-1-ol are not detailed in readily available literature, analogous preparations provide a clear roadmap. A plausible synthetic strategy would involve the asymmetric aminohydroxylation of a suitable methoxy-containing alkene or the reduction of an appropriate amino acid precursor. For instance, processes for preparing similar compounds like (S)-2-aminopropan-1-ol often start from methoxy-containing precursors and involve reactions with hydrochloric acid.[3][4] Biocatalytic methods, which are known for their high enantioselectivity in producing chiral amines and alcohols, could also be employed.[5]
Potential Research Application I: As a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter and multiple functional groups makes 2-Amino-3-methoxypropan-1-ol an attractive chiral building block for the synthesis of more complex molecules.
Rationale: The Value of Chiral Scaffolds
Chiral 1,2-amino alcohols are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in natural products and approved drugs.[6] They serve as key intermediates in the synthesis of a wide range of pharmaceuticals. The specific arrangement of the amino and hydroxyl groups can be used to induce stereoselectivity in subsequent reactions or to serve as a rigid scaffold for presenting other pharmacophoric elements.
Proposed Synthetic Workflow: Synthesis of a Novel Beta-Blocker Analogue
Many beta-blockers contain a propanolamine side chain. We can hypothesize the use of 2-Amino-3-methoxypropan-1-ol to synthesize novel analogues with potentially unique pharmacological profiles.
Experimental Protocol:
-
Protection of the Amine: React (R)-2-Amino-3-methoxypropan-1-ol hydrochloride with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc2O), in the presence of a base like triethylamine to yield the Boc-protected amino alcohol.
-
Activation of the Alcohol: Convert the primary alcohol of the Boc-protected intermediate into a better leaving group, for example, by tosylation with p-toluenesulfonyl chloride.
-
Nucleophilic Substitution: React the tosylated intermediate with a desired aryloxy nucleophile (e.g., the sodium salt of 1-naphthol) in a polar aprotic solvent like DMF. This will form the characteristic aryloxypropanolamine backbone.
-
Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the final beta-blocker analogue.
Caption: Proposed synthetic workflow for a novel beta-blocker analogue.
Potential Research Application II: Scaffold for Novel Anticancer Agents
Derivatives of amino-propanols have shown promise as anticancer agents.[7] The 2-Amino-3-methoxypropan-1-ol scaffold could be elaborated to explore new chemical space for oncology applications.
Rationale: Targeting Cancer Cell Proliferation
Many anticancer drugs function by interfering with DNA replication or cell division. The amino group on the scaffold can be functionalized with moieties known to interact with DNA or inhibit key enzymes like topoisomerases. For example, acridine derivatives bearing amino side chains have been investigated as potent DNA-binding ligands and topoisomerase II inhibitors.[8]
Proposed Research Strategy: Synthesis and Evaluation of Acridine Conjugates
A library of compounds could be generated by conjugating different substituted acridines to the amino group of 2-Amino-3-methoxypropan-1-ol. The hydroxyl and methoxy groups could be further modified to modulate solubility and cell permeability.
Experimental Protocol: Cytotoxicity Screening
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with a concentration range of the synthesized acridine conjugates for 72 hours.
-
Viability Assay: Assess cell viability using a standard MTT or PrestoBlue assay.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each cell line.
-
Mechanism of Action Studies: For the most potent compounds, perform follow-up assays such as cell cycle analysis by flow cytometry and western blotting for apoptosis markers (e.g., cleaved caspase-3) to elucidate the mechanism of cell death.
Caption: Workflow for anticancer agent discovery and evaluation.
Potential Research Application III: Development of Neuroprotective Agents
The 3-amino-1-propanol structure is a core feature in compounds designed as neuroprotective agents, particularly as sodium channel blockers.[9]
Rationale: Modulating Neuronal Ion Channels
In conditions like ischemic stroke, excessive sodium influx into neurons leads to cell death. Use-dependent sodium channel blockers can selectively target hyperactive neurons, offering a promising therapeutic strategy. The 2-Amino-3-methoxypropan-1-ol scaffold can be decorated with lipophilic moieties to enhance its interaction with the voltage-gated sodium channels in neuronal membranes.
Proposed Research Plan: Synthesis and Electrophysiological Evaluation
Synthesis:
-
Synthesize a focused library of derivatives by acylating the amino group of 2-Amino-3-methoxypropan-1-ol with various aromatic and heteroaromatic carboxylic acids to introduce diverse lipophilic groups.
Experimental Protocol: Patch-Clamp Electrophysiology
-
Cell Preparation: Use primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) that expresses voltage-gated sodium channels.
-
Whole-Cell Patch-Clamp: Perform whole-cell voltage-clamp recordings to isolate and measure sodium currents (INa).
-
Compound Application: Perfuse the cells with different concentrations of the synthesized compounds.
-
Data Analysis: Measure the blocking effect on the peak sodium current. Investigate use-dependency by applying trains of depolarizing pulses and measuring the cumulative block.
-
Neuroprotection Assay: Evaluate the most potent blockers in an in vitro model of ischemia, such as oxygen-glucose deprivation (OGD), to confirm their neuroprotective effects.
Conclusion and Future Directions
This compound is a deceptively simple molecule with significant untapped potential. While direct research on this compound is sparse, its structural components are well-represented in a multitude of bioactive compounds. By leveraging this "guilt-by-association" rationale, this guide has outlined several promising and technically feasible research applications. Its utility as a chiral building block, a scaffold for anticancer agents, and a platform for developing neuroprotective drugs warrants further investigation. The experimental protocols and strategic workflows provided herein offer a foundational blueprint for researchers to unlock the potential of this versatile chemical entity. Future work should focus on developing efficient, stereoselective syntheses and exploring a broader range of biological targets to fully delineate the therapeutic promise of its derivatives.
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. MDPI. [Link]
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1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug - PubMed. PubMed. [Link]
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
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(R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0 | Chemsrc. Chemsrc. [Link]
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3-(3,4-dihydroxy)-2-propanol [(-)-RO363] differentially interacts with key amino acids responsible for beta(1)-selective binding in resting and active states - PubMed. PubMed. [Link]
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Stereochemistry of 2-Amino-3-methoxypropan-1-ol hydrochloride
An In-Depth Technical Guide to the Stereochemistry of 2-Amino-3-methoxypropan-1-ol Hydrochloride
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of this compound, a chiral amino alcohol. We will delve into the structural basis of its chirality, the application of Cahn-Ingold-Prelog (CIP) rules for unambiguous nomenclature, methods for stereoselective synthesis and resolution, and the analytical techniques essential for determining absolute configuration and enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of stereochemical principles and their practical application.
Introduction: The Critical Role of Chirality
In the realm of drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the very basis of biological activity. Many drugs are chiral, meaning they can exist as two non-superimposable mirror images known as enantiomers. These enantiomers, while chemically similar, can interact differently with the chiral environment of the body, such as receptors and enzymes.[1] This can lead to significant variations in efficacy, metabolism, and toxicity between the two forms.[1][2]
This compound is a chiral molecule featuring a primary amine, a primary alcohol, and a methoxy ether functional group. Its structure is representative of many building blocks used in medicinal chemistry. Understanding and controlling its stereochemistry is paramount for developing safe and effective therapeutics. This guide will provide the foundational knowledge and practical methodologies required to navigate the stereochemical landscape of this important molecule.
Molecular Structure and Stereoisomerism
2-Amino-3-methoxypropan-1-ol possesses a single stereocenter, also known as a chiral center. This is the carbon atom at the second position (C2) of the propanol backbone.
Structure:
(Note: The above is a simplified representation. The actual structure is HO-CH2-CH(NH2)-CH2-O-CH3. The chiral carbon, C2, is bonded to four distinct substituents)
-
An amino group (-NH2)
-
A methoxymethyl group (-CH2OCH3)
-
A hydroxymethyl group (-CH2OH)
-
A hydrogen atom (-H)
The presence of this single chiral center means that 2-amino-3-methoxypropan-1-ol exists as a pair of enantiomers: (R)-2-amino-3-methoxypropan-1-ol and (S)-2-amino-3-methoxypropan-1-ol.
Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
To unambiguously define each enantiomer, the Cahn-Ingold-Prelog (CIP) system is the standard convention.[3][4][5][6] The process involves assigning priorities to the four groups attached to the chiral center based on atomic number.
Priority Assignment for Substituents on C2:
-
-NH2 : The nitrogen atom (Z=7) has the highest atomic number of the atoms directly bonded to C2. (Priority 1)
-
-CH2OCH3 : The carbon of this group is tied with the carbon of the -CH2OH group. We must therefore proceed to the next atoms. This carbon is bonded to an oxygen, which in turn is bonded to a methyl carbon (C).
-
-CH2OH : This carbon is bonded to an oxygen, which is bonded to a hydrogen (H).
-
-H : The hydrogen atom (Z=1) has the lowest atomic number. (Priority 4)
To break the tie between -CH2OCH3 and -CH2OH, we compare the atoms attached to the oxygen in each chain. Since carbon has a higher atomic number than hydrogen, the -CH2OCH3 group receives the higher priority.
Final Priority Order:
-
-NH2
-
-CH2OCH3
-
-CH2OH
-
-H
The (R) and (S) configurations are then determined by orienting the molecule so the lowest priority group (-H) is pointing away from the viewer and observing the direction of the sequence from priority 1 → 2 → 3.
-
Clockwise direction: (R) configuration (from the Latin Rectus)
-
Counter-clockwise direction: (S) configuration (from the Latin Sinister)
Data Presentation: CIP Priority Summary
| Substituent Group | Atom at Point of Attachment | Atomic Number (Z) | Final Priority | Justification |
| -NH2 | N | 7 | 1 | Highest atomic number directly attached to the stereocenter. |
| -CH2OCH3 | C | 6 | 2 | Tie with -CH2OH resolved by C vs. H on the next atom (O-C > O-H). |
| -CH2OH | C | 6 | 3 | Lower priority than -CH2OCH3. |
| -H | H | 1 | 4 | Lowest atomic number. |
Mandatory Visualization: Enantiomers of 2-Amino-3-methoxypropan-1-ol
Caption: 3D representation of the (R) and (S) enantiomers.
Analytical Methodologies for Stereochemical Characterization
Determining the absolute configuration and enantiomeric purity of this compound requires specialized analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy is a powerful tool for structural elucidation. While enantiomers are indistinguishable in a standard NMR spectrum (they have identical chemical shifts), they can be differentiated by converting them into diastereomers. This is achieved by reacting the amino alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid (MTPA) or methoxyphenylacetic acid (MPA).[7]
The resulting diastereomeric esters or amides have distinct spatial arrangements, leading to different chemical shifts for nearby protons, which can be analyzed to determine the absolute configuration and enantiomeric excess (e.e.).[8][9] For 1,2-amino alcohols, a bis-derivatization approach (at both the amine and alcohol) is often employed to amplify these spectral differences.[8][9]
Mandatory Visualization: NMR Derivatization Workflow
Caption: Workflow for stereochemical analysis via NMR spectroscopy.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray crystallography is the gold standard for determining absolute stereochemistry.[10] This technique provides an unambiguous three-dimensional map of the electron density within the molecule, allowing for the direct visualization of the spatial arrangement of atoms.[10] The resulting structural data serves as definitive proof of the (R) or (S) configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse method for separating enantiomers and quantifying the enantiomeric purity or enantiomeric excess (e.e.) of a sample.[11] The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates.
For amino alcohols, polysaccharide-derived CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[12] The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing the separation.[12]
Experimental Protocols
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a generalized starting point for the analysis of 2-amino-3-methoxypropan-1-ol. Optimization is essential.
-
Column Selection : Chiralpak® IA or a similar amylose-based CSP.
-
Mobile Phase Preparation : Prepare a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). For the hydrochloride salt, a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) may be required to run the analyte in its free base form for better chromatography.
-
Sample Preparation : Dissolve a small amount of 2-amino-3-methoxypropan-1-ol HCl in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation Setup :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Injection Volume: 10 µL
-
-
Analysis :
-
Inject a sample of the racemic mixture to determine the retention times of both enantiomers.
-
Inject the test sample.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [ |A₁ - A₂| / (A₁ + A₂) ] * 100
-
Stereoselective Synthesis and Resolution Strategies
Obtaining a single enantiomer, which is often the desired outcome for drug development, can be achieved through two primary routes:
-
Asymmetric Synthesis : This involves building the molecule from achiral or prochiral starting materials using a chiral catalyst or auxiliary to selectively form one enantiomer over the other. For amino alcohols, common strategies include the Sharpless asymmetric epoxidation or the use of chiral amino acid precursors.
-
Chiral Resolution : This process involves separating a pre-existing racemic mixture. In addition to preparative chiral HPLC, classical resolution involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties (e.g., solubility).
Conclusion
The stereochemistry of this compound is defined by a single chiral center at the C2 position, giving rise to (R) and (S) enantiomers. A thorough understanding of the CIP nomenclature, coupled with robust analytical methodologies like chiral HPLC and NMR spectroscopy, is essential for any research or development program involving this molecule. Controlling and verifying the stereochemical integrity of such compounds is a non-negotiable aspect of modern drug development, ensuring the safety, selectivity, and efficacy of the final therapeutic agent.
References
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- ResearchGate. (n.d.). Absolute configuration of amino alcohols by H-1-NMR.
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- Sílice (CSIC). (n.d.). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Publicación - Sílice (CSIC).
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- Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry.
- Phenomenex. (n.d.).
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- Ates, H., et al. (2018). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Seki, M., et al. (2012). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Chemical & Pharmaceutical Bulletin.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of (R)-2-Amino-3-methoxypropan-1-ol Hydrochloride in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
(R)-2-Amino-3-methoxypropan-1-ol hydrochloride is a versatile chiral building block with significant potential in the synthesis of complex, stereochemically defined pharmaceutical intermediates. Its inherent chirality and multiple functional groups—a primary amine, a primary alcohol, and a methoxy ether—make it an attractive starting material for the construction of key structural motifs found in a variety of therapeutic agents, particularly antiviral compounds. This technical guide provides in-depth application notes and detailed protocols for the strategic utilization of this compound, focusing on the synthesis of a pivotal oxazolidinone intermediate, a common precursor in the development of neuraminidase inhibitors and other antiviral drugs. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to guide researchers and drug development professionals.
Introduction: The Value of Chiral Amino Alcohols in Medicinal Chemistry
Chirality is a fundamental consideration in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. Chiral amino alcohols, such as (R)-2-Amino-3-methoxypropan-1-ol, are invaluable components of the "chiral pool," providing readily available sources of stereochemical complexity for asymmetric synthesis.[1] The strategic incorporation of these building blocks can significantly streamline the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), reducing the need for challenging chiral resolutions or complex asymmetric catalytic steps.
The title compound, with its defined (R)-configuration at the C2 position, is particularly well-suited for the synthesis of antiviral agents. Many antiviral drugs, including the neuraminidase inhibitor oseltamivir, feature cyclic structures with multiple stereocenters derived from amino alcohol precursors.[2][3] The functional groups of (R)-2-Amino-3-methoxypropan-1-ol hydrochloride offer multiple handles for synthetic manipulation, allowing for the construction of diverse and complex molecular architectures.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties and safe handling procedures for (R)-2-Amino-3-methoxypropan-1-ol hydrochloride is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of (R)-2-Amino-3-methoxypropan-1-ol Hydrochloride
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-methoxypropan-1-ol;hydrochloride | EvitaChem[4] |
| CAS Number | 253443-56-0 | ChemSrc[5] |
| Molecular Formula | C₄H₁₂ClNO₂ | PubChem[6] |
| Molecular Weight | 141.60 g/mol | EvitaChem[4] |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | (General knowledge) |
Safety and Handling Precautions:
As with all chemicals, it is crucial to consult the Safety Data Sheet (SDS) before handling (R)-2-Amino-3-methoxypropan-1-ol hydrochloride. The following are general safety recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Synthetic Strategy: Pathway to a Chiral Oxazolidinone Intermediate
A common and effective strategy for elaborating chiral amino alcohols into more complex pharmaceutical intermediates is their conversion to oxazolidinones. These heterocyclic scaffolds are present in numerous approved drugs and serve as rigid templates for controlling stereochemistry in subsequent reactions. The following workflow outlines a robust, two-step process to convert (R)-2-Amino-3-methoxypropan-1-ol into a valuable (4S,5R)-4-(methoxymethyl)-5-(hydroxymethyl)oxazolidin-2-one intermediate.
Sources
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Application Notes and Protocols for the N-Protection of 2-Amino-3-methoxypropan-1-ol
Introduction: The Imperative of Selective Amine Protection in Complex Molecule Synthesis
In the intricate landscape of pharmaceutical and drug development, the synthesis of complex organic molecules demands a nuanced and strategic approach. Multifunctional compounds, such as the chiral building block 2-amino-3-methoxypropan-1-ol, present unique challenges due to the presence of multiple reactive sites. The inherent nucleophilicity of both the primary amine and the primary hydroxyl group necessitates the use of protecting groups to ensure regioselective reactions at the desired position. This guide provides a comprehensive overview and detailed protocols for the selective N-protection of 2-amino-3-methoxypropan-1-ol, a critical step in its utilization as a versatile synthetic intermediate.
The selective protection of the amino group is paramount to prevent undesired side reactions, such as N-acylation or N-alkylation, when chemical modifications are intended for the hydroxyl functionality. Furthermore, in the context of peptide synthesis or the construction of other complex architectures, orthogonal protection strategies are essential.[1][2][3][4] An orthogonal approach allows for the sequential deprotection of different functional groups under distinct reaction conditions, granting the synthetic chemist precise control over the molecular assembly. This document will focus on three of the most ubiquitous and versatile amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
The choice of protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality required. For instance, the acid-labile Boc group is incompatible with strongly acidic reaction conditions, while the Cbz group, typically removed by hydrogenolysis, is unsuitable for molecules containing other reducible functional groups. The base-labile Fmoc group, a cornerstone of solid-phase peptide synthesis, offers a valuable orthogonal option.
This application note will delve into the mechanistic underpinnings of each protection strategy, provide detailed, step-by-step protocols for the N-protection of 2-amino-3-methoxypropan-1-ol, and present a comparative analysis of these methods to aid researchers in selecting the optimal approach for their specific synthetic goals.
Understanding the Foundation: Chemoselectivity in Amino Alcohol Protection
The successful N-protection of 2-amino-3-methoxypropan-1-ol hinges on the principle of chemoselectivity. The primary amine is inherently more nucleophilic than the primary alcohol. This difference in reactivity allows for the selective acylation of the amino group under carefully controlled conditions. By employing acylating agents such as di-tert-butyl dicarbonate (Boc₂O), benzyl chloroformate (Cbz-Cl), or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), the more nucleophilic nitrogen atom will preferentially attack the electrophilic carbonyl carbon of the reagent, leading to the formation of the desired N-protected product while leaving the hydroxyl group intact.[5][6][7][8][9]
I. The Boc Group: Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its facile removal under mildly acidic conditions. Its stability in the presence of a wide range of nucleophiles and bases makes it an excellent choice for many multi-step syntheses.
Mechanism of Boc Protection
The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom of 2-amino-3-methoxypropan-1-ol attacks one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which subsequently decomposes to isobutylene and carbon dioxide, or is protonated to form tert-butanol and carbon dioxide.
Figure 1: General mechanism of Boc protection of a primary amine.
Experimental Protocol: N-Boc-2-amino-3-methoxypropan-1-ol
This protocol is adapted from general procedures for the Boc protection of amino alcohols.[10]
Materials:
-
2-Amino-3-methoxypropan-1-ol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-3-methoxypropan-1-ol in DCM or THF (approximately 0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or sodium bicarbonate to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If DCM was used, separate the organic layer. If THF was used, extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-2-amino-3-methoxypropan-1-ol as a colorless oil or a white solid.
Expected Yield: >90%
Characterization Data for tert-butyl ((S)-1-hydroxy-3-methoxypropan-2-yl)carbamate (CAS: 721927-59-9): [11]
-
Molecular Formula: C₉H₁₉NO₄
-
Molecular Weight: 205.25 g/mol
| Parameter | Value |
| Typical ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.05 (br s, 1H, NH), 3.75-3.65 (m, 2H, CH₂OH), 3.60-3.50 (m, 1H, CHN), 3.45 (t, J = 5.5 Hz, 2H, CH₂OMe), 3.35 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃) |
| Typical ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 156.5, 80.0, 74.0, 65.0, 59.0, 52.0, 28.5 |
| Expected Mass (ESI-MS) [M+Na]⁺ | 228.12 |
II. The Cbz Group: Stability and Hydrogenolytic Cleavage
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, valued for its stability under both acidic and basic conditions.[5] It is typically removed by catalytic hydrogenolysis, a mild and efficient method.
Mechanism of Cbz Protection
The Cbz group is introduced by treating the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism, similar to the Boc protection. The amine attacks the carbonyl carbon of Cbz-Cl, followed by the expulsion of a chloride ion. The base is required to neutralize the hydrochloric acid generated during the reaction.[12][13]
Figure 2: General mechanism of Cbz protection of a primary amine.
Experimental Protocol: N-Cbz-2-amino-3-methoxypropan-1-ol
This protocol is based on general procedures for Cbz protection of amino acids and amino alcohols.[14][15]
Materials:
-
2-Amino-3-methoxypropan-1-ol (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq) or Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane/Water (1:1) or Ethyl Acetate/Water (1:1)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-3-methoxypropan-1-ol in a mixture of dioxane and water (1:1) or ethyl acetate and water (1:1) (approximately 0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate or sodium bicarbonate to the mixture.
-
Slowly add benzyl chloroformate dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, if dioxane was used, add water and extract with ethyl acetate (3x). If ethyl acetate was used, separate the organic layer.
-
Wash the combined organic layers with 1 M HCl, water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain N-Cbz-2-amino-3-methoxypropan-1-ol.
Expected Yield: 85-95%
Characterization Data for benzyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate (CAS: 323581-36-8): [16]
-
Molecular Formula: C₁₂H₁₇NO₄
-
Molecular Weight: 239.27 g/mol
| Parameter | Value |
| Typical ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.30 (m, 5H, Ar-H), 5.40 (br s, 1H, NH), 5.10 (s, 2H, OCH₂Ph), 3.80-3.70 (m, 1H, CHN), 3.65-3.55 (m, 2H, CH₂OH), 3.50-3.40 (m, 2H, CH₂OMe), 3.30 (s, 3H, OCH₃) |
| Typical ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 157.0, 136.5, 128.5, 128.0, 127.9, 73.5, 67.0, 64.5, 59.0, 53.0 |
| Expected Mass (ESI-MS) [M+Na]⁺ | 262.11 |
III. The Fmoc Group: Base-Labile Protection for Orthogonal Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolytically cleaved Cbz group. This orthogonality is particularly valuable in solid-phase peptide synthesis and other complex synthetic sequences where multiple protecting groups are required.[2][4][13][17][18][19]
Mechanism of Fmoc Protection
The Fmoc group is typically introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, followed by the elimination of a leaving group (chloride or succinimide).[17]
Figure 3: General mechanism of Fmoc protection of a primary amine.
Experimental Protocol: N-Fmoc-2-amino-3-methoxypropan-1-ol
This protocol is derived from general procedures for the Fmoc protection of amines and amino acids.[17][20][21]
Materials:
-
2-Amino-3-methoxypropan-1-ol (1.0 eq)
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 eq) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane/Water (1:1) or Acetonitrile/Water (1:1)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-3-methoxypropan-1-ol in a mixture of dioxane and water (1:1) or acetonitrile and water (1:1) (approximately 0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the mixture.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with 1 M HCl, water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Fmoc-2-amino-3-methoxypropan-1-ol.
Expected Yield: >85%
Characterization Data for (9H-fluoren-9-yl)methyl (1-hydroxy-3-methoxypropan-2-yl)carbamate:
-
Molecular Formula: C₁₉H₂₁NO₄
-
Molecular Weight: 327.38 g/mol
| Parameter | Value |
| Typical ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.77 (d, J = 7.5 Hz, 2H), 7.60 (d, J = 7.4 Hz, 2H), 7.40 (t, J = 7.5 Hz, 2H), 7.31 (t, J = 7.4 Hz, 2H), 5.35 (d, J = 8.0 Hz, 1H, NH), 4.45-4.35 (m, 2H, OCH₂-Fmoc), 4.22 (t, J = 6.8 Hz, 1H, CH-Fmoc), 3.85-3.75 (m, 1H, CHN), 3.70-3.60 (m, 2H, CH₂OH), 3.50-3.40 (m, 2H, CH₂OMe), 3.32 (s, 3H, OCH₃) |
| Typical ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 156.8, 144.0, 141.3, 127.7, 127.0, 125.1, 120.0, 73.8, 67.0, 64.8, 59.1, 53.5, 47.3 |
| Expected Mass (ESI-MS) [M+Na]⁺ | 350.14 |
Comparative Summary and Selection Guide
| Protecting Group | Reagent | Cleavage Conditions | Advantages | Disadvantages | Ideal For |
| Boc | Boc₂O | Mild acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis; Easy to introduce | Acid sensitive | General synthesis, orthogonal to Fmoc and Cbz |
| Cbz | Cbz-Cl | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid and base | Sensitive to reducing agents; Benzyl group can be problematic | Synthesis of molecules without reducible groups |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine) | Stable to acid and hydrogenolysis; Orthogonal to Boc and Cbz | Base sensitive | Solid-phase peptide synthesis, complex molecules requiring orthogonal protection |
Conclusion
The selective N-protection of 2-amino-3-methoxypropan-1-ol is a fundamental transformation that unlocks its potential as a valuable chiral building block in organic synthesis. The choice between Boc, Cbz, and Fmoc protecting groups should be made judiciously, based on the specific requirements of the synthetic route. The protocols provided herein offer reliable and high-yielding methods for the preparation of the corresponding N-protected derivatives. By understanding the underlying principles of chemoselectivity and the unique characteristics of each protecting group, researchers can confidently navigate the synthesis of complex molecules with precision and efficiency.
References
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Organic Syntheses. Benzyl Carbamate. [Link]
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National Center for Biotechnology Information. Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]
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WIPO. SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. [Link]
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PubChem. 2-Amino-3-methoxypropan-1-OL. [Link]
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PubChem. 2-Amino-3-(4-methoxyphenyl)propan-1-ol. [Link]
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University of Glasgow. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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National Center for Biotechnology Information. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
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National Center for Biotechnology Information. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
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ResearchGate. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
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MySkinRecipes. N-Boc-(S)-2-amino-3-benzyloxy-1-propanol. [Link]
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Organic Syntheses. L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. [Link]
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Trade Science Inc. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
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SciSpace. Amino Acid-Protecting Groups. [Link]
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PubChemLite. (r)-2-amino-3-methoxy-1-propanol hydrochloride. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
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-
Wiley Online Library. Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. [Link]
-
PrepChem. Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. [Link]
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SciEngine. SCIENCE CHINA An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. [Link]
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PubChem. 2-Amino-3-cyclohexylpropan-1-ol. [Link]
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PubChem. (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. [Link]
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-
PubChem. 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate. [Link]
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PubChem. (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol. [Link]
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-
ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. [Link]
-
National Center for Biotechnology Information. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
- Google Patents.
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The Alchemist's Compendium: Synthesizing Privileged Heterocyclic Scaffolds from 2-Amino-3-methoxypropan-1-ol Hydrochloride
Foreword: The Strategic Value of a Chiral Synthon
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures with precise stereochemical control is paramount. Chiral building blocks, or synthons, serve as the foundational keystones in this endeavor, enabling the assembly of enantiomerically pure molecules that are crucial for selective biological activity.[1][2] Among these valuable synthons, 2-Amino-3-methoxypropan-1-ol hydrochloride stands out as a versatile and economically attractive starting material. Its inherent chirality, derived from the natural amino acid L-serine, and the presence of three distinct functional groups—an amine, a primary alcohol, and a methoxy ether—provide a rich chemical playground for the synthesis of a diverse array of heterocyclic compounds.[3][4] These heterocyclic motifs are prevalent in a vast number of FDA-approved drugs and natural products, underscoring their significance as "privileged structures" in medicinal chemistry.[5]
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of a variety of key heterocyclic systems from this compound. Moving beyond a simple recitation of procedural steps, this document delves into the mechanistic underpinnings of each transformation, offering insights into the rationale behind the selection of reagents and reaction conditions. By understanding the "why," researchers can not only replicate these protocols but also adapt and innovate upon them for their specific research needs.
I. The Oxazoline Core: A Gateway to Chiral Ligands and Bioactive Molecules
The 2-oxazoline ring is a ubiquitous feature in asymmetric catalysis, serving as the cornerstone of many chiral ligands. It is also a key pharmacophore in a range of biologically active molecules. The synthesis of chiral 4-(methoxymethyl)-2-substituted-oxazolines from this compound can be achieved through several reliable methods.
A. Synthesis of 4-(Methoxymethyl)oxazolines via Aldehyde Condensation
This protocol details the synthesis of 2-substituted-4-(methoxymethyl)oxazolines through the condensation of 2-Amino-3-methoxypropan-1-ol with an aldehyde, followed by oxidative cyclization. The initial reaction forms an intermediate oxazolidine, which is then oxidized to the desired oxazoline.[4]
Reaction Workflow: Aldehyde Condensation to Oxazoline
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Application Notes & Protocols: Chiral Amino Alcohol Ligands in Organometallic Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Chiral Amino Alcohols in Asymmetric Catalysis
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, chiral ligands have become indispensable tools in organometallic catalysis.[1] Among these, chiral amino alcohols stand out as a robust and versatile class of ligands. These bidentate molecules, featuring both a Lewis basic amino group and a hydroxyl group, effectively coordinate with metal centers to form stable chelate complexes.[1][2] This coordination establishes a rigid chiral environment around the metal's active site, which in turn directs the stereochemical outcome of a reaction, enabling the preferential formation of one enantiomer.[1]
While a vast array of chiral amino alcohols have been developed and successfully applied, this guide will focus on the general principles and applications of this ligand class. The specific compound, 2-Amino-3-methoxypropan-1-ol hydrochloride, is a structurally simple chiral amino alcohol. However, it is not extensively documented in the literature as a ligand for major catalytic applications. Therefore, we will use well-studied and structurally related amino alcohols as exemplars to provide robust protocols and proven insights that can serve as a foundational methodology for exploring new ligands like this compound.
The power of chiral amino alcohol ligands lies in their derivation from the readily available "chiral pool," particularly natural α-amino acids, which provides a straightforward route to optically pure materials.[1][3] Their application spans a wide range of transformations, most notably the asymmetric reduction of ketones and the enantioselective addition of organometallic reagents to carbonyl compounds.[1][4]
Core Principles: Mechanism of Chirality Transfer
The effectiveness of a chiral amino alcohol ligand is rooted in its ability to form a conformationally restricted, stable chelate ring with a metal center (e.g., Ruthenium, Rhodium, Zinc). This interaction creates a well-defined three-dimensional space, or "chiral pocket." When a prochiral substrate approaches the catalytic center, the steric and electronic properties of this pocket dictate the trajectory of the approach, favoring one orientation over the other. This enforced orientation is the key to asymmetric induction, leading to the selective formation of a single product enantiomer. The absolute configuration of the stereogenic centers within the amino alcohol backbone directly influences the stereochemical outcome of the reaction.[1]
Below is a generalized representation of a metal-amino alcohol complex, illustrating the bidentate coordination that forms the basis of the chiral environment.
Caption: Generalized structure of a metal-amino alcohol complex.
Application Case Study: Asymmetric Transfer Hydrogenation (ATH) of Aromatic Ketones
Asymmetric transfer hydrogenation is a powerful and widely used method for the reduction of prochiral ketones to chiral secondary alcohols.[4][5] This process is operationally simpler and often safer than using high-pressure molecular hydrogen, as it typically employs isopropanol or a mixture of formic acid and triethylamine as the hydride source.[3] Ruthenium complexes with chiral amino alcohol ligands are highly efficient catalysts for this transformation.[4][6]
Protocol 1: In Situ Preparation of Ru-Amino Alcohol Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in situ generation of the active catalyst from a common ruthenium precursor and a chiral amino alcohol ligand, followed by the reduction of acetophenone as a model substrate.
Materials:
-
Ruthenium Precursor: [RuCl₂(p-cymene)]₂
-
Chiral Ligand: (1S,2R)-(+)-Aminoindanol or other suitable chiral β-amino alcohol.
-
Substrate: Acetophenone
-
Hydrogen Source: Isopropanol (anhydrous)
-
Base: Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Solvent: Isopropanol (anhydrous)
-
Standard glassware for reactions under an inert atmosphere (e.g., Schlenk flask, nitrogen/argon line).
Workflow Diagram:
Sources
Application Note & Protocol: Biocatalytic Resolution of Racemic 2-Amino-3-methoxypropan-1-ol
Abstract
This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-Amino-3-methoxypropan-1-ol, a valuable chiral building block in pharmaceutical synthesis. The protocol leverages the high enantioselectivity of lipases, particularly immobilized Candida antarctica Lipase B (CALB), to selectively acylate one enantiomer, enabling the separation of both enantiopure (or enantiomerically enriched) forms. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and sustainable methods for the production of chiral intermediates. We will delve into the mechanistic underpinnings of the resolution, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical techniques for assessing the reaction's success.
Introduction: The Significance of Chiral Amino Alcohols
Chirality is a fundamental property in pharmaceutical science, as the stereochemistry of a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors.[1][2][3][4] Consequently, the demand for enantiomerically pure compounds is ever-increasing in drug discovery and development to enhance therapeutic efficacy and minimize potential side effects.[1][2][3] Chiral β-amino alcohols are a critical class of intermediates, forming the structural backbone of numerous pharmaceuticals, including β-adrenergic blockers (β-blockers) used in treating cardiovascular diseases.[5][6] 2-Amino-3-methoxypropan-1-ol is a key precursor for the synthesis of various bioactive molecules, and access to its individual enantiomers is paramount for developing stereochemically defined drugs.
Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis for producing chiral compounds, offering mild reaction conditions, high selectivity, and a reduced environmental footprint.[7][8][9] Among biocatalytic methods, enzymatic kinetic resolution (EKR) is a widely adopted strategy for separating racemic mixtures.[10][11][12] This technique relies on an enzyme's ability to preferentially catalyze the transformation of one enantiomer over the other, allowing for the subsequent separation of the unreacted enantiomer and the product. Lipases, particularly Candida antarctica Lipase B (CALB), are renowned for their broad substrate scope and excellent enantioselectivity in resolving chiral alcohols and amines.[10][11][13][14]
This application note details a robust protocol for the kinetic resolution of racemic 2-Amino-3-methoxypropan-1-ol via lipase-catalyzed N-acylation.
Principle of the Method: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantiomerically enriched product. In this protocol, a lipase selectively catalyzes the acylation of the amino group of one enantiomer of 2-Amino-3-methoxypropan-1-ol using an acyl donor.
The key to a successful kinetic resolution is the enantioselectivity of the enzyme, quantified by the enantiomeric ratio (E). A high E value (typically >100) is desirable for achieving high enantiomeric excess (ee) of both the remaining substrate and the acylated product at approximately 50% conversion.
The reaction can be represented as follows:
(R,S)-2-Amino-3-methoxypropan-1-ol + Acyl Donor ---(Lipase)---> (R)-N-acyl-2-Amino-3-methoxypropan-1-ol + (S)-2-Amino-3-methoxypropan-1-ol (unreacted)
Note: The stereochemical preference ((R) vs. (S)) for acylation depends on the specific enzyme and substrate, and must be determined experimentally.
Experimental Workflow and Design
The overall workflow for the biocatalytic resolution of racemic 2-Amino-3-methoxypropan-1-ol is depicted in the following diagram.
Figure 1: General workflow for the biocatalytic resolution.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Racemic 2-Amino-3-methoxypropan-1-ol | ≥98% | Commercially Available |
| Immobilized Candida antarctica Lipase B (Novozym 435) | - | Commercially Available |
| Isopropenyl acetate | Anhydrous, ≥99% | Commercially Available |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99% | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Sodium sulfate (anhydrous) | ACS Grade | Commercially Available |
Equipment
-
Magnetic stirrer with heating capabilities
-
Thermostatically controlled shaker incubator
-
Rotary evaporator
-
Analytical balance
-
Standard laboratory glassware
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol for Biocatalytic Resolution
This protocol is a starting point and may require optimization for specific laboratory conditions and desired outcomes.
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic 2-Amino-3-methoxypropan-1-ol (e.g., 1.0 g, 9.51 mmol).
-
Add 20 mL of anhydrous methyl tert-butyl ether (MTBE).
-
Add Novozym 435 (e.g., 100 mg, 10% w/w of substrate).
-
Place the flask in a thermostatically controlled shaker and equilibrate to 40 °C.[10]
-
Initiate the reaction by adding isopropenyl acetate (0.5 equivalents, 0.49 mL, 4.76 mmol). Using a slight excess of the acyl donor can sometimes improve reaction rates, but 0.5 equivalents is the theoretical amount for 50% conversion.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 2, 4, 6, 24 hours).
-
Analyze the aliquots by TLC or GC to determine the conversion of the starting material. A suitable TLC mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v).
-
-
Reaction Termination:
-
Once the reaction has reached approximately 50% conversion (as determined by the monitoring method), terminate the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with a small amount of MTBE to recover any adsorbed product. The enzyme can often be dried and reused.
-
-
Work-up and Separation:
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting residue contains the unreacted (S)-2-Amino-3-methoxypropan-1-ol and the acylated product, (R)-N-acetyl-2-Amino-3-methoxypropan-1-ol.
-
Separate the two compounds by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane/ethyl acetate and gradually increasing the polarity, is typically effective.
-
Analytical Protocol: Determination of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess of both the unreacted amino alcohol and the acylated product is crucial.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Dissolve a small amount of the purified unreacted amino alcohol and the acylated product in a suitable solvent (e.g., isopropanol/hexane mixture).
-
For the amino alcohol, derivatization with a UV-active agent (e.g., benzoyl chloride) may be necessary for detection if it lacks a chromophore.
-
-
HPLC Conditions (Example):
-
Column: Chiralcel OD-H or similar chiral stationary phase.
-
Mobile Phase: A mixture of hexane and isopropanol, with a small amount of a basic modifier like diethylamine for the amino alcohol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Temperature: 25 °C.
-
-
Calculation:
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
-
Principle: A chiral solvating agent can be used to form diastereomeric complexes with the enantiomers, which will have distinct signals in the NMR spectrum.[15][16][17]
-
Procedure:
-
Dissolve the enantiomerically enriched sample in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard ¹H NMR spectrum.
-
Add a chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a chiral lanthanide shift reagent).
-
Acquire another ¹H NMR spectrum and observe the splitting of a characteristic proton signal into two distinct peaks corresponding to the two diastereomeric complexes.
-
The ratio of the integrals of these two peaks corresponds to the enantiomeric ratio, from which the ee can be calculated.
-
Expected Results and Data Presentation
The success of the resolution is evaluated by the conversion, the enantiomeric excess of the substrate (eeS) and product (eeP), and the enantiomeric ratio (E).
| Parameter | Description | Target Value |
| Conversion (c) | The percentage of the initial racemic substrate that has been converted to product. | ~50% for optimal resolution |
| eeS | Enantiomeric excess of the remaining substrate (unreacted amino alcohol). | >95% |
| eeP | Enantiomeric excess of the formed product (acylated amino alcohol). | >95% |
| Enantiomeric Ratio (E) | A measure of the enzyme's selectivity. Calculated from eeS and eeP. | >100 for a good resolution |
Note: The values presented are typical targets. Actual results will depend on the specific reaction conditions and optimization.
Causality and Experimental Choices
-
Enzyme Choice: Candida antarctica Lipase B (CALB), particularly in its immobilized form as Novozym 435, is selected due to its well-documented high activity, stability in organic solvents, and broad enantioselectivity for a wide range of chiral alcohols and amines.[10][11][13][14] Immobilization facilitates easy separation and reuse of the biocatalyst, making the process more cost-effective and sustainable.
-
Acyl Donor: Isopropenyl acetate is often a superior acyl donor compared to vinyl acetate or acetic anhydride. The byproduct of the reaction is acetone, which is volatile and does not interfere with the reaction equilibrium or enzyme activity.
-
Solvent: A non-polar, anhydrous organic solvent like MTBE is chosen to minimize enzyme denaturation and prevent unwanted hydrolysis of the acyl donor and the product. Anhydrous conditions are critical for favoring the acylation reaction.
-
Temperature: A moderately elevated temperature of 40 °C is used to increase the reaction rate without significantly compromising the enzyme's stability or enantioselectivity.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive enzyme, presence of water or inhibitors. | Use fresh or properly stored enzyme. Ensure all reagents and solvents are anhydrous. |
| Low enantioselectivity (Low E value) | Suboptimal reaction conditions (temperature, solvent). | Screen different solvents and temperatures. Consider a different lipase. |
| Reaction proceeds beyond 50% conversion | Difficulty in monitoring or stopping the reaction precisely. | Monitor the reaction more frequently as it approaches 50% conversion. |
| Poor separation of enantiomers during work-up | Ineffective chromatographic conditions. | Optimize the mobile phase for column chromatography. Consider derivatization to improve separation. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the biocatalytic resolution of racemic 2-Amino-3-methoxypropan-1-ol. By leveraging the exceptional enantioselectivity of Candida antarctica Lipase B, this method offers an efficient and environmentally benign route to valuable chiral building blocks for the pharmaceutical industry. The provided protocols for reaction execution, monitoring, and analysis serve as a robust starting point for researchers to implement and optimize this powerful synthetic strategy.
References
-
In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. (2013). ResearchGate. [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). MDPI. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. [Link]
-
Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. (2018). PubMed. [Link]
-
Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. (2014). ResearchGate. [Link]
-
Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. (2026). The Journal of Organic Chemistry. [Link]
-
Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. (2026). ACS Publications. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). OUCI. [Link]
-
Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. (2014). ResearchGate. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2013). PMC - NIH. [Link]
-
Easy kinetic resolution of some β-amino alcohols by Candida antarctica lipase B catalyzed hydrolysis in organic media. (2013). ResearchGate. [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). NIH. [Link]
-
The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2018). Journal of Chemical Education. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2010). MDPI. [Link]
-
Enzymatic kinetic resolution of the racemic alcohol... (2016). ResearchGate. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). PMC - NIH. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2021). MDPI. [Link]
-
Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021). BMC Biotechnology. [Link]
-
The significance of chirality in drug design and development. (2014). PubMed - NIH. [Link]
-
A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. (2020). PMC - NIH. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . [Link]
-
Clinical Importance of Chirality in Drug Design and Pharmaceuticals. (2025). Longdom Publishing. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]
-
The Significance of Chirality in Drug Design and Development. (2014). PMC - PubMed Central. [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC - NIH. [Link]
-
Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021). BMC Biotechnology. [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2016). MDPI. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2015). PMC - NIH. [Link]
-
Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. (2021). ResearchSquare. [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2001). PubMed. [Link]
-
Efficient Tandem Biocatalytic Process for the Kinetic Resolution of Aromatic β-Amino Acids. (2019). ResearchGate. [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). PubMed. [Link]
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A Scalable, Chiral Pool-Based Synthesis of Enantiopure (R)-2-Amino-3-methoxypropan-1-ol Hydrochloride
An Application Note for Drug Development Professionals
Abstract Enantiomerically pure amino alcohols are critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] This application note provides a detailed, scalable protocol for the synthesis of (R)-2-Amino-3-methoxypropan-1-ol hydrochloride, a valuable synthon. The presented strategy leverages the "chiral pool" approach, starting from the readily available and optically pure D-Serine to ensure high enantiomeric integrity in the final product.[1][2] The multi-step synthesis involves protection of the amine and acid functionalities, methylation of the primary alcohol, selective reduction, and final deprotection with salt formation. Each step has been designed with scalability, efficiency, and safety in mind, providing researchers and process chemists with a robust and reproducible methodology for gram-to-kilogram scale production.
Introduction: The Strategic Importance of Chiral Amino Alcohols
Chiral amino alcohols are privileged structural motifs found in a vast array of natural products and APIs.[1] Their defined stereochemistry is frequently essential for biological activity, as the specific three-dimensional arrangement of the amine and alcohol groups dictates the molecule's interaction with chiral biological targets like enzymes and receptors.[1] (R)-2-Amino-3-methoxypropan-1-ol, in particular, serves as a versatile intermediate, combining a primary amine, a primary alcohol, and a methoxy ether, all organized around a defined stereocenter. The development of an efficient, large-scale, and enantioselective synthesis for this compound is therefore of significant industrial importance.
Comparative Analysis of Synthetic Strategies
Several core strategies exist for producing enantiopure molecules. The selection of an optimal route for scale-up depends on factors such as cost of starting materials, number of steps, overall yield, and the robustness of achieving high enantiomeric purity.
-
2.1 Chiral Pool Synthesis : This is a direct and reliable method that utilizes readily available chiral starting materials, such as natural α-amino acids.[1][2] By starting with D-Serine, the desired (R)-stereochemistry is intrinsically carried through the synthesis, obviating the need for a resolution step or asymmetric induction. Its primary advantage is the high and predictable optical purity of the final product.[1]
-
2.2 Asymmetric Synthesis : These methods create the desired stereocenter from achiral or prochiral precursors, often using chiral catalysts or auxiliaries.[3][4] While powerful, these routes can require expensive transition-metal catalysts or ligands and often necessitate extensive optimization for large-scale production to ensure high enantiomeric excess (ee).[5]
-
2.3 Chiral Resolution : This approach involves the synthesis of a racemic mixture of the target molecule, followed by separation of the enantiomers.[6] Common methods include the crystallization of diastereomeric salts formed with a chiral resolving agent.[6][7] A major drawback is the theoretical maximum yield of 50% for the desired enantiomer, unless an effective racemization and recycling process for the unwanted enantiomer is developed.[8]
Rationale for Selected Route: For the synthesis of (R)-2-Amino-3-methoxypropan-1-ol hydrochloride, the chiral pool approach starting from D-Serine is selected. This strategy is the most straightforward and cost-effective for ensuring high enantiopurity on a large scale, leveraging a relatively inexpensive and abundant chiral starting material.
Overall Synthetic Workflow
The selected pathway is a five-step sequence designed for scalability and control over each chemical transformation. The workflow minimizes complex purifications, favoring crystallization where possible, and uses protecting groups that are stable under intermediate conditions but can be removed cleanly.[9]
Caption: High-level overview of the 5-step synthetic route.
Detailed Experimental Protocols and Scientific Rationale
This section provides step-by-step protocols for the synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Step 1: Esterification of D-Serine to its Methyl Ester Hydrochloride
The initial step protects the carboxylic acid as a methyl ester, preventing it from interfering with subsequent reduction or methylation steps. The Fischer esterification using thionyl chloride in methanol is a classic and highly effective method for this transformation.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| D-Serine | 105.09 | 1.00 | 105.1 g |
| Methanol (MeOH) | 32.04 | - | 1.2 L |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.20 | 87.5 mL (142.8 g) |
| Diethyl Ether (Et₂O) | 74.12 | - | 1.0 L |
Protocol:
-
Equip a 3 L, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube.
-
Suspend D-Serine (105.1 g, 1.00 mol) in anhydrous methanol (1.2 L).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add thionyl chloride (87.5 mL, 1.20 mol) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain a white solid.
-
Add diethyl ether (1.0 L) to the solid, stir vigorously for 30 minutes, and then collect the solid by vacuum filtration.
-
Wash the solid with additional diethyl ether (2 x 200 mL) and dry under vacuum to yield D-Serine methyl ester hydrochloride.
-
Expected Yield: 148-154 g (95-99%)
-
In-Process Control: The reaction can be monitored by TLC until the starting D-Serine spot disappears.
-
Scientist's Notes: The use of thionyl chloride not only acts as a catalyst but also consumes the water produced during the reaction, driving it to completion. The hydrochloride salt of the product precipitates readily, simplifying isolation. It is critical to use anhydrous methanol and to protect the reaction from atmospheric moisture.
Step 2: N-tert-Butoxycarbonyl (Boc) Protection
The amine group is protected with a Boc group to prevent it from acting as a nucleophile in the subsequent methylation step. The Boc group is ideal due to its stability in basic and reductive conditions and its ease of removal under mild acidic conditions.[9][10]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| D-Serine Methyl Ester HCl | 155.58 | 1.00 | 155.6 g |
| Dichloromethane (DCM) | 84.93 | - | 1.5 L |
| Triethylamine (TEA) | 101.19 | 2.20 | 307 mL (222.6 g) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.10 | 240.1 g |
Protocol:
-
In a 4 L flask, suspend D-Serine methyl ester hydrochloride (155.6 g, 1.00 mol) in dichloromethane (1.5 L).
-
Cool the suspension to 0 °C.
-
Add triethylamine (307 mL, 2.20 mol) slowly to neutralize the hydrochloride and liberate the free amine.
-
Add a solution of Di-tert-butyl dicarbonate (240.1 g, 1.10 mol) in DCM (500 mL) dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine methyl ester as an oil.[11]
-
Expected Yield: 210-217 g (96-99%)
-
In-Process Control: TLC analysis (e.g., 30% EtOAc/Hexanes) to monitor the consumption of the starting material.
-
Scientist's Notes: The amine is a stronger nucleophile than the hydroxyl group, ensuring chemoselective protection under these conditions.[12] The aqueous workup is essential to remove the triethylamine hydrochloride salt and any excess reagents.
Step 3: O-Methylation of the Hydroxyl Group
This step introduces the key methoxy group. Using a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the hydroxyl group to form a reactive alkoxide, which is then alkylated with methyl iodide.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| N-Boc-D-Serine Methyl Ester | 219.26 | 1.00 | 219.3 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 2.0 L |
| Sodium Hydride (NaH, 60% disp.) | 40.00 | 1.20 | 48.0 g |
| Methyl Iodide (MeI) | 141.94 | 1.50 | 93.6 mL (212.9 g) |
Protocol:
-
CAUTION: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere (Nitrogen or Argon).
-
To a flame-dried 5 L flask under an inert atmosphere, add a 60% dispersion of sodium hydride (48.0 g, 1.20 mol) and wash with anhydrous hexanes (2 x 100 mL) to remove mineral oil.
-
Add anhydrous THF (1.0 L) and cool the suspension to 0 °C.
-
Dissolve N-Boc-D-serine methyl ester (219.3 g, 1.00 mol) in anhydrous THF (1.0 L) and add it dropwise to the NaH suspension over 2 hours.
-
Stir the mixture at 0 °C for 1 hour after addition is complete.
-
Add methyl iodide (93.6 mL, 1.50 mol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (200 mL) at 0 °C.
-
Dilute with ethyl acetate (1.5 L) and water (1.0 L). Separate the layers.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude product.
-
Purify by flash chromatography (silica gel, gradient elution with ethyl acetate/hexanes) if necessary, although often the crude product is of sufficient purity for the next step.
-
Expected Yield: 205-220 g (88-94%)
-
Scientist's Notes: The use of an inert atmosphere is critical to prevent the quenching of NaH. The quench step must be performed slowly and at low temperature to control the exothermic reaction with excess NaH.
Step 4: Reduction of the Methyl Ester
The ester is reduced to the primary alcohol. Lithium borohydride (LiBH₄) is an excellent choice as it is less reactive than LAH, offering better chemoselectivity and safer handling, yet it is strong enough to reduce the ester while leaving the Boc group intact.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| N-Boc-O-Methyl-D-Serine Methyl Ester | 233.28 | 1.00 | 233.3 g |
| Anhydrous THF | 72.11 | - | 2.5 L |
| Lithium Borohydride (LiBH₄) | 21.78 | 2.00 | 43.6 g |
Protocol:
-
Dissolve the methylated intermediate (233.3 g, 1.00 mol) in anhydrous THF (2.5 L) in a 5 L flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add solid lithium borohydride (43.6 g, 2.00 mol) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by adding 1 M HCl until the pH is ~7.
-
Extract the product with ethyl acetate (3 x 1.0 L).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.
-
Expected Yield: 195-201 g (95-98%)
-
Scientist's Notes: The reduction is typically clean and high-yielding. The quench must be performed cautiously as hydrogen gas is evolved. The final product is often a solid or viscous oil that can be carried forward without further purification.
Step 5: Boc Deprotection and Hydrochloride Salt Formation
The final step removes the Boc protecting group under acidic conditions and simultaneously forms the desired hydrochloride salt, which often aids in purification by crystallization.[13][14]
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 4. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Utilization of 2-Amino-3-methoxypropan-1-ol Hydrochloride in Advanced Peptide Synthesis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 2-Amino-3-methoxypropan-1-ol hydrochloride into peptide structures. This document provides in-depth scientific context, field-proven insights, and detailed protocols for the application of this versatile building block in solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Advantage of β-Methoxy Amino Alcohols in Peptide Design
The pursuit of novel peptide therapeutics with enhanced stability, conformational rigidity, and unique functionalities is a cornerstone of modern drug discovery. The incorporation of non-proteinogenic amino acids and their derivatives is a key strategy in this endeavor. This compound emerges as a valuable synthon for introducing a C-terminal β-methoxy alcohol moiety. This modification can impart several desirable properties to a peptide:
-
Enhanced Proteolytic Stability: The replacement of the C-terminal carboxylic acid with an alcohol functionality inherently confers resistance to carboxypeptidases, potentially increasing the in vivo half-life of the peptide.[1][2]
-
Conformational Constraint: The methoxy group can influence the local conformation of the peptide backbone through steric and electronic effects, potentially leading to more defined secondary structures and improved receptor binding affinity.[1]
-
Versatile Chemical Handle: The primary alcohol can serve as a precursor for further modifications, most notably the synthesis of peptide aldehydes, which are potent inhibitors of various proteases.[3][4][5][6]
This guide will focus on the practical application of this compound in Fmoc-based solid-phase peptide synthesis.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is critical for its successful application.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-methoxypropan-1-ol;hydrochloride | [7] |
| CAS Number | 148278-96-0 (for the (R)-enantiomer) | [8] |
| Molecular Formula | C4H12ClNO2 | [7] |
| Molecular Weight | 141.6 g/mol | [7] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in water, DMF, and alcohols | Inferred from similar compounds[9] |
| Storage | Store at 2-8°C, desiccated | General recommendation for amino acid derivatives |
Note on Handling: As a hydrochloride salt, the primary amine is protonated. For coupling reactions, a non-nucleophilic base must be used to neutralize the amine and enable its reaction with the activated carboxylic acid of the preceding amino acid or the resin linker.
Core Application: Synthesis of C-Terminal Peptide Alcohols
The primary application of 2-Amino-3-methoxypropan-1-ol is its direct incorporation as the C-terminal residue of a peptide, resulting in a peptide alcohol. This is achieved by loading the amino alcohol onto a suitable solid support, followed by standard Fmoc-SPPS elongation cycles.
Workflow for Peptide Alcohol Synthesis
The overall workflow for synthesizing a peptide with a C-terminal 2-amino-3-methoxypropan-1-ol is depicted below.
Caption: Workflow for Solid-Phase Synthesis of a C-Terminal Peptide Alcohol.
Detailed Protocol for Loading onto 2-Chlorotrityl Chloride Resin
The 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin is highly recommended for this application as it allows for the attachment of the amino alcohol under mild conditions, preserving the acid-labile methoxy group and preventing side reactions.[10][11]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell 1 g of 2-Cl-Trt-Cl resin in 10 mL of anhydrous DCM for 30 minutes in the synthesis vessel.[10] Drain the DCM.
-
Amino Alcohol Preparation: In a separate vial, dissolve 3 equivalents of this compound (relative to resin loading) in a minimal amount of DMF. Add 3.5 equivalents of DIPEA and vortex briefly.
-
Loading Reaction: Add the amino alcohol solution to the swollen resin. Add enough anhydrous DCM to ensure the resin is fully submerged and can be agitated freely. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol to the reaction mixture and agitate for 30 minutes.[10]
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under a stream of nitrogen and then under high vacuum for at least 2 hours.
-
Loading Determination (Optional but Recommended): The loading efficiency can be determined by Fmoc quantification after coupling the first Fmoc-protected amino acid.
Peptide Elongation and Cleavage
Following the successful loading of the amino alcohol, the peptide chain is elongated using standard Fmoc-SPPS protocols.[10][11][12]
-
Fmoc Deprotection: Use 20% piperidine in DMF for 5-10 minutes.
-
Coupling: Standard coupling reagents such as HBTU/DIPEA or HATU/HOAt/DIPEA can be used.[10][11] A 3-fold excess of the Fmoc-amino acid and coupling reagents is typically sufficient.
-
Cleavage: After the final Fmoc deprotection, the peptide alcohol is cleaved from the resin using a standard trifluoroacetic acid (TFA) cocktail. A common cocktail is TFA/H2O/TIPS (95:2.5:2.5). Cleavage is typically complete within 2-3 hours at room temperature.[12]
Advanced Application: Synthesis of Peptide Aldehydes
Peptide aldehydes are a class of potent protease inhibitors.[3][4][5] The C-terminal alcohol of the peptide synthesized in Section 3 can be oxidized to the corresponding aldehyde. This oxidation is best performed on the protected peptide after cleavage from the resin to avoid side reactions with sensitive amino acid side chains.
Workflow for Peptide Aldehyde Synthesis
Caption: Post-SPPS Workflow for Peptide Aldehyde Synthesis.
Protocol for Oxidation to Peptide Aldehyde
This protocol assumes the peptide has been cleaved from the resin with side-chain protecting groups intact (using a highly acid-labile resin like 2-Cl-Trt-Cl and a mild cleavage cocktail, e.g., 1% TFA in DCM).
Materials:
-
Protected peptide alcohol
-
Dess-Martin periodinane (DMP)
-
Anhydrous DCM
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolution: Dissolve the protected peptide alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: Add 1.5-2.0 equivalents of Dess-Martin periodinane to the solution. Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Global Deprotection and Purification: The resulting protected peptide aldehyde can then be globally deprotected using a standard TFA cocktail, followed by purification via reverse-phase HPLC.
Trustworthiness and Self-Validation
The protocols described are built upon well-established and validated principles of solid-phase peptide synthesis and organic chemistry.[3][10][11][12] To ensure the success of these protocols, the following self-validating steps are crucial:
-
Reaction Monitoring: Use qualitative tests (e.g., Kaiser test for primary amines) after each coupling and deprotection step to ensure reaction completion.
-
Mass Spectrometry: Confirm the mass of the final product and key intermediates by LC-MS to verify the incorporation of the amino alcohol and the success of subsequent modifications.
-
Chromatographic Purity: Assess the purity of the final peptide by analytical RP-HPLC.
By integrating these checkpoints, researchers can have high confidence in the identity and quality of their synthesized peptides.
Conclusion
This compound is a promising building block for the synthesis of C-terminally modified peptides. Its incorporation can enhance proteolytic stability and provide a handle for further functionalization, such as the creation of peptide aldehydes. The protocols detailed in these notes, based on standard Fmoc-SPPS chemistry, provide a robust framework for researchers to explore the potential of this and similar modified amino alcohols in their peptide design and drug discovery efforts.
References
- Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Török, B., et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem, 1(1), 106-114.
- Aapptec Peptides. (n.d.). Synthesis Notes.
- EvitaChem. (n.d.). Buy (R)-2-Amino-3-methoxy-1-propanol hydrochloride (EVT-1604731).
- Various Authors. (n.d.). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. Semantic Scholar.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Various Authors. (2022). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols.
- Various Authors. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Gazal, S., Masterson, L. R., & Barany, G. (2005). Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate. Journal of Peptide Research, 66(6), 324–332.
- Sigma-Aldrich. (n.d.). 1-amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride.
- Oakwood Chemical. (n.d.). 3-[(2-methoxybenzyl)amino]propan-1-ol hydrochloride.
- Gante, J. (2006). Synthesis of Peptide Aldehydes. Journal of Peptide Science, 12(5), 325-337.
- Various Authors. (2022).
- AAPPTEC. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives.
- Various Authors. (2009). Alpha-N-methylation of amino acids.
- Chemsrc. (n.d.). (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Muttenthaler, M., et al. (2010). Chemical Methods for Peptide and Protein Production. Journal of Peptide Science, 16(1), 1-28.
- Sigma-Aldrich. (n.d.). Amino Acids, Resins & Reagents for Peptide Synthesis.
- Various Authors. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides.
- National Center for Biotechnology Information. (n.d.). 2-Amino-2-methyl-1-propanol. PubChem.
- BenchChem. (2025). Application Notes and Protocols for 2-Amino-3-Mercapto-1-Propanol in Solid-Phase Peptide Synthesis. BenchChem.
- Various Authors. (2016). Chemical generation and modification of peptides containing multiple dehydroalanines.
- Various Authors. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
- Various Authors. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides.
- Various Authors. (2010).
- Various Authors. (2008). Heterocyclic Peptide Backbone Modifications in an α-Helical Coiled Coil.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 3. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0 | Chemsrc [chemsrc.com]
- 9. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
Application Notes & Protocols: Derivatization of 2-Amino-3-methoxypropan-1-ol for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
2-Amino-3-methoxypropan-1-ol is a chiral amino alcohol that presents a compelling starting point for the synthesis of compound libraries for biological screening. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group, offers two distinct points for chemical modification. This allows for the rapid generation of a diverse set of derivatives with varied physicochemical properties, a crucial aspect in modern drug discovery. The strategic derivatization of this scaffold can lead to the identification of novel small molecules with potential therapeutic applications, ranging from anti-infectives to modulators of key cellular pathways.
The core principle behind derivatizing a molecule like 2-amino-3-methoxypropan-1-ol is to explore the chemical space around a privileged scaffold. By systematically altering its structure, we can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity. This document provides a comprehensive guide to the derivatization of 2-amino-3-methoxypropan-1-ol, detailing robust synthetic protocols and outlining a strategic workflow for subsequent biological evaluation.
I. Strategic Derivatization Approaches
The primary amine and hydroxyl groups of 2-amino-3-methoxypropan-1-ol are the key handles for derivatization. The higher nucleophilicity of the amine generally allows for selective modification under specific reaction conditions. The main strategies for derivatization include:
-
N-Acylation: Introduction of an acyl group to the nitrogen atom. This is a facile and widely used method to introduce a vast array of substituents.
-
O-Alkylation: Introduction of an alkyl or aryl group to the oxygen atom. This modification can significantly impact the molecule's polarity and steric profile.
-
Cyclization: Formation of heterocyclic structures, such as oxazolidinones, which can impart conformational rigidity and introduce new pharmacophoric elements. Such structures are found in a new class of antibacterial agents.[1]
These strategies can be employed individually or in combination to generate a rich library of compounds for high-throughput screening (HTS).
II. Experimental Protocols
The following protocols are designed to be robust and scalable, providing a solid foundation for library synthesis.
Protocol 1: N-Acylation via Schotten-Baumann Conditions
This protocol describes the selective N-acylation of 2-amino-3-methoxypropan-1-ol using an acyl chloride. The Schotten-Baumann reaction is a well-established method for this transformation, where a base is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[2] The chemoselectivity for N-acylation over O-acylation is typically high due to the greater nucleophilicity of the amine.[2]
Workflow for N-Acylation:
Caption: N-Acylation Experimental Workflow.
Materials:
-
2-Amino-3-methoxypropan-1-ol
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methoxypropan-1-ol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.
Table 1: Representative N-Acylation Reactions
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Et3N | DCM | 2 | 85-95 |
| 2 | Benzoyl chloride | Et3N | DCM | 3 | 80-90 |
| 3 | 4-Nitrobenzoyl chloride | Et3N | DCM | 4 | 75-85 |
Protocol 2: Synthesis of Oxazolidinones
Cyclization of amino alcohols to form 2-oxazolidinones is a valuable strategy for creating rigid scaffolds.[3] These heterocycles are key structural motifs in various pharmaceutical agents.[3] One common method involves the use of diethyl carbonate.[3] Alternatively, 1,1'-carbonyldiimidazole (CDI) can be an effective cyclizing agent.[3]
Workflow for Oxazolidinone Synthesis:
Caption: Oxazolidinone Synthesis Workflow.
Materials:
-
2-Amino-3-methoxypropan-1-ol
-
Diethyl carbonate
-
Sodium ethoxide (NaOEt)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Combine 2-amino-3-methoxypropan-1-ol (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of sodium ethoxide (0.1 eq) in a flask equipped with a reflux condenser.
-
Heat the mixture to 130-150 °C and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude oxazolidinone by recrystallization or silica gel column chromatography.
III. Purification and Characterization
The purity and structural integrity of the synthesized derivatives are paramount for reliable biological screening results.
Purification Techniques
-
Column Chromatography: A standard technique for purifying small organic molecules.[4]
-
Recrystallization: Effective for obtaining highly pure crystalline solids.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for purifying more challenging mixtures to a high degree of purity.[5][6]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation (¹H and ¹³C NMR).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.[5]
A Certificate of Analysis (CoA) detailing the purity and identity of each compound should be generated.[5]
IV. Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. High-throughput screening (HTS) is a widely used drug-discovery process that leverages automation to quickly assay the biological or biochemical activity of a large number of compounds.[7][8]
Screening Cascade Logic:
Caption: Biological Screening Cascade.
-
Primary Screening: The entire library is tested at a single, high concentration in a specific biological assay.[9] The goal is to identify "hits" that exhibit a desired biological effect.
-
Hit Confirmation: The initial hits are re-tested in the same assay to confirm their activity and eliminate false positives. A dose-response curve is generated to determine the potency (e.g., IC50 or EC50) of the confirmed hits.[9]
-
Secondary Assays: Confirmed hits are further evaluated in a battery of secondary assays. These may include orthogonal assays to confirm the mechanism of action and selectivity assays to assess off-target effects.
-
Lead Optimization: For the most promising hits, a structure-activity relationship (SAR) study is initiated. This involves synthesizing and testing additional analogs to improve potency, selectivity, and pharmacokinetic properties.
The choice of the primary assay is critical and depends on the therapeutic area of interest. Cell-based assays are commonly used for HTS and can measure a variety of endpoints, such as changes in gene expression or cell viability.[10]
V. Conclusion
The derivatization of 2-amino-3-methoxypropan-1-ol provides a versatile and efficient platform for the generation of novel small molecule libraries. The protocols outlined in this application note offer a reliable starting point for synthesizing a diverse range of compounds. A systematic approach to purification, characterization, and subsequent biological screening is essential to unlock the full therapeutic potential of this promising scaffold.
References
- An In-Depth Technical Guide to the Synthesis of 3-Amino-2-oxazolidinone
- Oxazolidinone synthesis - Organic Chemistry Portal.
- High throughput screening of small molecule library: procedure, challenges and future.
- Synthesis of 2-Oxazolidinones by Direct Condensation of 2-Aminoalcohols with Carbon Dioxide Using Chlorostannoxanes | ACS Sustainable Chemistry & Engineering.
- Application Notes and Protocols for N-Acylation of 3-Amino-4-Octanol in Surfactant Production - Benchchem.
- High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mut
- Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols - MDPI.
- Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity - PubMed.
- High-Throughput Molecular Screening Center - The Herbert Wertheim UF Scripps Institute for Biomedical Innov
- High-Throughput Screening in Drug Discovery Explained - Technology Networks.
- An eco-friendly and highly efficient route for N-acylation under c
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central.
- SELECTIVE N-ACYLATION OF AMINO ALCOHOLS - European Patent Office - EP 0633875 B1 - Googleapis.com.
- WO/1993/020038 SELECTIVE N-ACYLATION OF AMINO ALCOHOLS - WIPO P
- Small Molecule Purific
- Small Molecule Purification - Cre
- Reported O‐selective acylation of amino alcohols without protecting the...
- US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google P
- Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC - NIH.
- Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine - FULIR.
- Small molecules purific
- Small Molecule Drug Characteriz
- Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions a - ResearchG
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC - NIH.
- Synthesis and Applications of Small Molecule Libraries | Chemical Reviews.
- Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evalu
- Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Comput
- Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF - ResearchG
- (PDF)
- the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis - Rasayan Journal of Chemistry.
- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.
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- 10. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
Application of 2-Amino-3-methoxypropan-1-ol Hydrochloride in Materials Science: A Technical Guide
Introduction: Unveiling the Potential of a Versatile Amino Alcohol
2-Amino-3-methoxypropan-1-ol hydrochloride is a bifunctional organic molecule poised for significant contributions to the field of advanced materials science. Its structure, featuring a primary amine, a primary hydroxyl group, and a methoxy ether, offers a unique combination of reactive sites and physicochemical properties. This guide provides an in-depth exploration of its potential applications, complete with detailed experimental protocols, for researchers and professionals in materials science and drug development. The inherent functionalities of this compound make it a prime candidate for the synthesis of novel polymers, the fabrication of functional hydrogels for biomedical applications, and the surface modification of materials to impart desired biological interactions.
The primary amine group serves as a versatile nucleophile, readily participating in reactions such as amidation and Michael additions, while the hydroxyl group can undergo esterification and etherification. This dual reactivity allows this compound to act as both a monomer for chain growth and a cross-linking agent to form complex three-dimensional networks. The presence of the methoxy group can influence the solubility and thermal properties of the resulting materials. This technical guide will delve into three key application areas: the synthesis of biodegradable poly(ester-amide)s, the formation of hydrogels for controlled drug release, and the functionalization of nanoparticles for targeted delivery.
Application 1: Synthesis of Biodegradable Poly(ester-amide)s
The development of biodegradable elastomers is crucial for applications in tissue engineering and regenerative medicine. Amino alcohols are valuable building blocks for creating polymers that combine the beneficial properties of polyesters and polyamides.[1][2] The incorporation of this compound into a polymer backbone can introduce both ester and amide linkages, offering control over mechanical properties and degradation kinetics.
Scientific Rationale
The copolymerization of this compound with a dicarboxylic acid and a diol allows for the formation of a poly(ester-amide). The amine group reacts with a carboxylic acid to form a stable amide bond, while the hydroxyl group reacts with another carboxylic acid to form a hydrolytically cleavable ester bond. This combination allows for the tuning of the polymer's degradation profile. The methoxy group can enhance the polymer's solubility in organic solvents, facilitating processing.
Caption: Polycondensation scheme for poly(ester-amide) synthesis.
Experimental Protocol: Synthesis of a Poly(ester-amide)
Materials:
-
This compound
-
Sebacic acid
-
1,4-Butanediol
-
Titanium (IV) isopropoxide (catalyst)
-
Triethylamine (for deprotonation of the hydrochloride salt)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Methanol (for purification)
-
Dichloromethane (for characterization)
Procedure:
-
Deprotonation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMSO. Add a stoichiometric amount of triethylamine and stir for 1 hour at room temperature to neutralize the hydrochloride.
-
Monomer Addition: To the solution, add equimolar amounts of sebacic acid and 1,4-butanediol.
-
Polycondensation: Add the titanium (IV) isopropoxide catalyst (0.1 mol% with respect to the diacid). Heat the reaction mixture to 160°C under a slow stream of nitrogen for 4 hours.
-
High Vacuum: Reduce the pressure to <1 mmHg and continue the reaction at 180°C for 8 hours to remove the water byproduct and drive the polymerization to completion.
-
Purification: Cool the reaction mixture to room temperature and dissolve the resulting polymer in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Characterization:
| Property | Method | Expected Outcome |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Mn = 20,000 - 50,000 g/mol , PDI = 1.5 - 2.5 |
| Chemical Structure | ¹H NMR, FTIR | Peaks corresponding to ester and amide linkages |
| Thermal Properties | DSC, TGA | Glass transition temperature (Tg) and decomposition temperature |
| Mechanical Properties | Tensile Testing | Tunable modulus and elongation at break |
Application 2: Formation of pH-Responsive Hydrogels for Drug Delivery
Hydrogels are cross-linked polymer networks that can absorb large amounts of water, making them ideal for biomedical applications such as drug delivery.[3][4] The amine and hydroxyl groups of this compound make it an excellent cross-linking agent for polymers containing complementary functional groups, such as carboxylic acids.
Scientific Rationale
2-Amino-3-methoxypropan-1-ol can be used to crosslink polymers like poly(acrylic acid) (PAA) or alginate. The primary amine groups can form stable amide bonds with the carboxylic acid groups of the polymer in the presence of a coupling agent like EDC/NHS.[5] The resulting hydrogel will have a pH-responsive swelling behavior due to the presence of unreacted carboxylic acid groups and the tertiary amine formed after crosslinking. At low pH, the carboxyl groups are protonated, and the hydrogel will be less swollen. As the pH increases, the carboxyl groups deprotonate, leading to electrostatic repulsion and increased swelling, which can trigger the release of an encapsulated drug.
Caption: Workflow for drug-loaded hydrogel fabrication.
Experimental Protocol: Preparation of a pH-Responsive Hydrogel
Materials:
-
Poly(acrylic acid) (PAA, average Mv ~450,000)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine
-
Phosphate-buffered saline (PBS) of various pH values
-
Model drug (e.g., Methylene blue)
-
Deionized water
Procedure:
-
Polymer Solution: Prepare a 5% (w/v) solution of PAA in deionized water and stir until fully dissolved.
-
Drug Loading: Add the model drug to the PAA solution and stir until homogeneously dispersed.
-
Crosslinker Preparation: In a separate vial, dissolve this compound in deionized water and neutralize with triethylamine.
-
Activation: Add EDC and NHS to the PAA solution to activate the carboxylic acid groups. A molar ratio of EDC:NHS:COOH of 2:1:1 is a good starting point. Stir for 30 minutes at room temperature.
-
Crosslinking: Add the neutralized 2-Amino-3-methoxypropan-1-ol solution to the activated PAA solution. The molar ratio of amine groups to carboxylic acid groups can be varied to control the crosslinking density.
-
Gelation: Pour the mixture into a mold and allow it to cure at room temperature for 24 hours.
-
Purification: Immerse the resulting hydrogel in a large volume of deionized water for 48 hours, changing the water every 12 hours, to remove unreacted reagents.
-
Lyophilization: Freeze the purified hydrogel and lyophilize to obtain a porous scaffold.
Characterization:
| Property | Method | Expected Outcome |
| Swelling Ratio | Gravimetric analysis in PBS of different pH | Higher swelling at pH 7.4 compared to pH 2.0 |
| Morphology | Scanning Electron Microscopy (SEM) | Interconnected porous structure |
| Drug Release Profile | UV-Vis Spectroscopy of release medium | Sustained, pH-dependent drug release |
Application 3: Surface Functionalization of Nanoparticles
Surface modification of nanoparticles is critical for their application in biomedicine, as it influences their stability, biocompatibility, and targeting capabilities.[6][7] The amine group of 2-Amino-3-methoxypropan-1-ol provides a convenient handle for covalent attachment to the surface of various nanoparticles.
Scientific Rationale
Nanoparticles, such as silica or gold nanoparticles, can be functionalized with 2-Amino-3-methoxypropan-1-ol. For silica nanoparticles, the hydroxyl group can react with a silane coupling agent, which then presents a reactive group for the amine of our molecule. For gold nanoparticles, a thiol-containing linker can be used to anchor the molecule to the surface. The primary amine group can then be used for further conjugation of targeting ligands, imaging agents, or drugs. The methoxy and hydroxyl groups can improve the hydrophilicity and biocompatibility of the nanoparticles.
Caption: Surface functionalization of a nanoparticle.
Experimental Protocol: Functionalization of Silica Nanoparticles
Materials:
-
Silica nanoparticles (100 nm)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Triethylamine
-
Glutaraldehyde
-
Ethanol
-
Deionized water
Procedure:
-
Hydroxylation: Disperse silica nanoparticles in a 1:1 (v/v) solution of ethanol and water, and sonicate for 30 minutes.
-
Silanization: Add APTES to the nanoparticle dispersion and reflux for 4 hours to introduce primary amine groups on the surface.
-
Purification: Centrifuge the nanoparticles and wash them three times with ethanol and three times with deionized water to remove excess APTES.
-
Activation with Glutaraldehyde: Resuspend the amine-functionalized nanoparticles in PBS (pH 7.4) and add an excess of glutaraldehyde. React for 2 hours at room temperature to introduce aldehyde groups.
-
Purification: Centrifuge and wash the nanoparticles with PBS to remove excess glutaraldehyde.
-
Attachment of 2-Amino-3-methoxypropan-1-ol: Resuspend the aldehyde-activated nanoparticles in PBS. Add a neutralized solution of 2-Amino-3-methoxypropan-1-ol and react overnight at 4°C.
-
Reduction: Add sodium borohydride to the solution to reduce the formed imine bonds to stable amine linkages.
-
Final Purification: Centrifuge and wash the functionalized nanoparticles extensively with deionized water.
Characterization:
| Property | Method | Expected Outcome |
| Surface Charge | Zeta Potential Measurement | Change in surface charge after each functionalization step |
| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) | Presence of nitrogen and carbon signals corresponding to the attached molecule |
| Particle Size and Morphology | Dynamic Light Scattering (DLS), TEM | Minimal aggregation and confirmation of core-shell structure |
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of advanced materials. Its unique combination of functional groups allows for its use in the synthesis of biodegradable polymers with tunable properties, the fabrication of smart hydrogels for controlled drug delivery, and the surface engineering of nanoparticles for biomedical applications. The protocols provided in this guide offer a starting point for researchers to explore the full potential of this compound. Future work could focus on the synthesis of a wider range of polymers with varying comonomers to fine-tune their properties for specific applications. Furthermore, the in vivo performance of materials derived from this compound should be investigated to validate their potential in drug delivery and tissue engineering.
References
- Bettinger, C. J., Bruggeman, J. P., & Langer, R. (2008). Amino alcohol-based degradable poly(ester amide) elastomers.
- Bettinger, C. J., Bruggeman, J. P., Borenstein, J. T., & Langer, R. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. PMC, 29(30), 4067-4075.
- Bialik-Wąs, K., Raftopoulos, K. N., & Pielichowski, K. (2017). Aldehyde-mediated crosslinking of polymers comprising alcohol, amine, hydrazide groups.
- EvitaChem. (n.d.). (R)-2-Amino-3-methoxy-1-propanol hydrochloride.
- Fan, R., Cheng, Y., & Wang, X. (2021).
- MilliporeSigma. (n.d.). This compound.
- Yu, Y., Zhang, Y., Lin, L., Zhu, X., Wang, J., Deng, J., ... & Zhang, W. (2022). Preparation of hydrogel by crosslinking of polyvinyl alcohol with triethanolamine borate.
- Al-Kady, A. M., & El-Kariem, M. S. A. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Journal of Applied Polymer Science, 135(29), 46473.
- Das, D., & Pal, S. (2015). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Critical Reviews in Therapeutic Drug Carrier Systems, 32(2), 97-140.
- Anderson, D. G., Akinc, A., Hossain, N., & Langer, R. (2005). Degradable Poly(amino alcohol esters) As Potential DNA Vectors with Low Cytotoxicity. Biomacromolecules, 6(2), 947-953.
- ChemBridge Corporation. (n.d.). 1-amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride.
- Joseph, A., & Singh, M. S. (2015). Nanoparticle Functionalization and Its Potentials for Molecular Imaging. Journal of Nanotechnology, 2015, 841579.
- Fey, D., & Simmet, T. (2016). Carboxyl- and amino-functionalized polystyrene nanoparticles differentially affect the polarization profile of M1 and M2 macrophage subsets.
- Bruggeman, J. P., Bettinger, C. J., & Langer, R. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. Semantic Scholar.
- O'Connor, N., Jitianu, A., Nunez, G., Picard, Q., Wong, M., Akpatsu, D., ... & Redenti, S. (2018). Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties. CUNY Academic Works.
- Oakwood Chemical. (n.d.). 3-[(2-methoxybenzyl)amino]propan-1-ol hydrochloride.
- AK Scientific, Inc. (n.d.). (S)-2-Amino-3-methoxy-1-propanol.
- Narita, M., & Akiyama, M. (2019). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega, 4(26), 22027-22035.
- National Center for Biotechnology Information. (n.d.). 2-Amino-3-methoxypropan-1-OL.
- Wang, C., Chen, Y., Wang, Y., & Zhang, Q. (2017). Amino functionalized chiral mesoporous silica nanoparticles for improved loading and release of poorly water-soluble drug. Materials Science and Engineering: C, 75, 116-123.
- Moreira, A. F., & Reis, R. L. (2021). Chemical modification strategies to prepare advanced protein-based biomaterials. Trends in Biotechnology, 39(9), 883-896.
- Nasirtabrizi, M. H., Ghashangi, Z., Parchehbaf Jadid, A., & Nouri Molalar, M. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 24(12), 5641-5644.
- Li, Y., Liu, X., & Zhang, P. (2023). Surface modifications of biomaterials in different applied fields. RSC Advances, 13(30), 20959-20973.
- Biosynth. (n.d.). (2S)-1-Amino-3-methoxypropan-2-ol hydrochloride.
- Torma, V., Gyenes, T., Szakács, Z., Noszál, B., Némethy, Á., & Zrínyi, M. (2007).
- BenchChem. (n.d.). Application Note: 1,3-Diamino-2-propanol as a Cross-Linking Agent for Polymers in Drug Delivery.
- ChemSrc. (n.d.). (R)-2-AMINO-3-METHOXY-1-PROPANOL.
- Bekmurzayeva, A., Duncansond, W. J., Azevedoc, H. S., & Kanayevaf, D. (2018). Surface Modification of Stainless Steel for Biomedical Applications: Revisiting a Century-Old Material. Nazarbayev University Repository.
- Javar, A., & Jain, A. (2018). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Molecules, 23(10), 2497.
- Xu, Y., Du, Y., Huang, R., & Gao, L. (2003). Preparation and modification of N-(2-hydroxyl) propyl-3-trimethyl ammonium chitosan chloride nanoparticle as a protein carrier.
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- 2. Amino alcohol-based degradable poly(ester amide) elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxyl- and amino-functionalized polystyrene nanoparticles differentially affect the polarization profile of M1 and M2 macrophage subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Amino-3-methoxypropan-1-ol hydrochloride synthesis
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-methoxypropan-1-ol hydrochloride. Recognizing the nuanced challenges of synthetic organic chemistry, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the optimization of your reaction conditions. The guidance herein is grounded in established chemical principles and analogous synthetic procedures for similar amino alcohol hydrochlorides.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, a common and effective method can be adapted from the synthesis of structurally similar compounds. This typically involves the acid-catalyzed cleavage of a methoxy ether to the corresponding alcohol. A plausible precursor for this synthesis would be 1,3-dimethoxy-2-aminopropane. The reaction involves heating the starting material with concentrated hydrochloric acid.
Q2: Why is hydrochloric acid used in excess?
A2: A significant excess of hydrochloric acid serves two primary purposes. Firstly, it acts as a catalyst and a reagent for the cleavage of the methoxy group. Secondly, it ensures that the amino group of the product remains protonated as an ammonium salt. This is crucial for preventing potential side reactions involving the nucleophilic free amine and simplifies the work-up procedure, as the hydrochloride salt often has different solubility properties than the free base, facilitating its isolation.[1][2]
Q3: My final product is a viscous oil, not a crystalline solid. Is this normal?
A3: Yes, it is quite common for amino alcohol hydrochlorides to be highly hygroscopic and exist as viscous oils or semi-solids, especially if trace amounts of water or solvent remain.[1][2] Achieving a crystalline solid may require rigorous drying under high vacuum, potentially at a slightly elevated temperature, or purification by recrystallization from a suitable solvent system.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for tracking the consumption of the starting material. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation.[1][2] Gas Chromatography (GC) can also be used to assess purity, potentially after derivatization of the polar functional groups.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Incomplete Reaction or Low Conversion Rate
Symptoms:
-
NMR or GC analysis of the crude product shows a significant amount of unreacted starting material.
-
The reaction appears to have stalled, with no further consumption of starting material observed by TLC or LC-MS.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reaction Time or Temperature | The cleavage of a methoxy group is an energy-intensive process that may require prolonged heating to reach completion. | Increase the reaction time and/or temperature. Monitor the reaction progress every few hours. Consider moving from reflux to a sealed vessel (autoclave) to achieve higher temperatures and pressures, which can accelerate the reaction.[1][2] |
| Inadequate Concentration of Hydrochloric Acid | The concentration of HCl can decrease over time, especially under reflux conditions, due to evaporation. | Use a higher initial concentration of hydrochloric acid or add fresh acid periodically during the reaction.[1][2] |
| Water Content | While aqueous HCl is used, an excessive amount of water might dilute the acid and slow down the reaction. | Ensure you are using a concentrated form of hydrochloric acid (e.g., 37%). If possible, perform the reaction in a solvent system that allows for azeotropic removal of water. |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
The appearance of unexpected spots on a TLC plate.
-
Additional peaks in NMR or LC-MS spectra that do not correspond to the starting material or the desired product.
-
The product has a dark coloration.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Thermal Degradation | Prolonged heating at high temperatures can lead to decomposition of the starting material or product. | Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimal degradation. A lower temperature for a longer duration might be beneficial. |
| Oxidation | The amino alcohol functionality can be susceptible to oxidation, especially if there is air in the reaction vessel. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[3] |
| Intermolecular Reactions | At high concentrations and temperatures, intermolecular condensation or etherification reactions can occur, leading to oligomeric byproducts. | While less likely in a large excess of aqueous acid, consider a more dilute reaction mixture if oligomerization is suspected. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product remains oily and does not solidify upon removal of the solvent.
-
Difficulty in separating the product from inorganic salts after neutralization.
-
Low yield after purification.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Residual Water | The hydrochloride salt is likely hygroscopic and will retain water, preventing crystallization. | After the initial removal of water and excess HCl by rotary evaporation, dry the product under high vacuum for an extended period. A gentle heating mantle can be used to facilitate water removal. |
| Purification of the Free Base | If isolating the free amine, emulsions can form during aqueous workup, and the product may have some water solubility. | To isolate the free base, adjust the pH to >12 with a strong base like NaOH.[1] The free amine can then be extracted with an organic solvent. To break emulsions, add brine to the aqueous layer. If the product has significant water solubility, multiple extractions will be necessary. |
| Recrystallization Challenges | Finding a suitable solvent system for recrystallization can be challenging for a highly polar and potentially non-crystalline hydrochloride salt. | Try a variety of solvent systems. A common approach for polar compounds is to dissolve them in a minimal amount of a polar solvent (like methanol or ethanol) and then add a less polar co-solvent (like isopropanol, ethyl acetate, or diethyl ether) until turbidity is observed. Cool the mixture slowly to promote crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Conceptual)
This protocol is based on analogous procedures for similar compounds and should be optimized for the specific starting material.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the starting material (e.g., 1,3-dimethoxy-2-aminopropane) (1.0 eq.).
-
Acid Addition: Slowly and carefully add a significant excess of concentrated hydrochloric acid (e.g., 37% aqueous solution, 5-10 eq.) to the starting material with cooling in an ice bath.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the water and excess hydrochloric acid under reduced pressure using a rotary evaporator.
-
The resulting residue, which is often a viscous oil, is the crude this compound.
-
-
Purification (Optional):
-
Dry the crude product under high vacuum to remove residual water.
-
Attempt recrystallization from a suitable solvent system (e.g., ethanol/isopropanol or methanol/ethyl acetate).
-
Protocol 2: Liberation of the Free Amine
-
Dissolution: Dissolve the crude this compound in water.
-
Neutralization: Cool the aqueous solution in an ice bath and adjust the pH to approximately 12-14 by the slow addition of a 50% aqueous NaOH solution.[1]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. US8344182B2.
- Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. CA2706463A1.
-
2-amino-3-(4-methoxyphenyl)-1-propanol. ChemSynthesis. [Link]
Sources
- 1. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 2. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Amino-3-methoxypropan-1-ol Hydrochloride
Welcome to the technical support center for the purification of 2-Amino-3-methoxypropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable amino alcohol derivative. Our approach is rooted in a deep understanding of the compound's chemical nature and the likely impurities arising from its synthesis, particularly from L-serine-based routes.
Understanding the Molecule and Potential Impurities
This compound is a trifunctional molecule with a primary amine, a primary alcohol, and a methoxy ether. This combination of functional groups imparts high polarity and specific reactivity, which can present unique purification challenges. A common synthetic pathway involves the derivatization of L-serine, which informs the potential impurity profile.
A plausible synthetic route is outlined below, which helps in anticipating the types of impurities that may need to be removed.
Caption: Plausible synthetic route and potential impurities.
Frequently Asked Questions (FAQs)
Q1: My final product is an oil or a sticky solid and won't crystallize. What should I do?
A1: This is a common issue with highly polar, polyfunctional molecules like this compound, often due to residual solvents or impurities that inhibit lattice formation.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Residual water is a frequent culprit. Co-evaporate the oil with an anhydrous solvent like toluene or ethanol several times to azeotropically remove water.
-
Solvent Trituration: Attempt to induce solidification by stirring the oil vigorously with a solvent in which the desired product is sparingly soluble but impurities are more soluble. Good starting points are diethyl ether, ethyl acetate, or a mixture of isopropanol and heptane.[1]
-
Salt Formation Check: Confirm that the hydrochloride salt has formed completely. Incomplete protonation can lead to a mixture of the free base and the salt, which is often oily. You can dissolve the oil in a minimal amount of an alcohol (like isopropanol) and bubble dry HCl gas through it or add a solution of HCl in an anhydrous solvent.
-
Consider a Different Salt: If the hydrochloride salt proves difficult to crystallize, consider forming a different salt, such as the oxalate or tartrate, which may have better crystalline properties.[]
-
Q2: My NMR spectrum shows unreacted starting material, specifically L-serine methyl ester hydrochloride. How can I remove it?
A2: The starting material is structurally similar to the final product, which can make separation challenging.
-
Purification Strategy:
-
Recrystallization with a Solvent System: A carefully chosen solvent/anti-solvent system can effectively separate these two compounds. Since both are polar, a polar solvent will be needed to dissolve them, followed by a less polar anti-solvent to induce crystallization of the less soluble component.
-
Fractional Crystallization: If a single recrystallization is insufficient, fractional crystallization may be necessary. This involves multiple, sequential crystallizations to enrich the desired product in the solid phase.
-
| Solvent System for Recrystallization | Rationale |
| Isopropanol / Diethyl Ether | Isopropanol solubilizes the polar compounds, and the gradual addition of diethyl ether as an anti-solvent can induce selective precipitation.[3] |
| Ethanol / Ethyl Acetate | Similar to the above, with ethanol as the primary solvent and ethyl acetate as the anti-solvent.[3] |
| Methanol / Dichloromethane | A more polar solvent system that can be effective if the compounds are less soluble in alcohols. |
Q3: I see evidence of byproducts from the reduction step in my analysis. How can I purify my compound?
A3: The choice of reducing agent for the ester can lead to different impurity profiles. For example, with strong reducing agents like LiAlH4, over-reduction is less of a concern than with milder ones where incomplete reaction might occur. The workup procedure is critical for removing inorganic salts.
-
Troubleshooting and Purification:
-
Aqueous Workup: Ensure the reaction workup was sufficient to quench the reducing agent and remove the resulting inorganic salts (e.g., aluminum or boron salts). An acidic wash followed by a basic wash (if working with the free base before salt formation) is standard.
-
Column Chromatography: If recrystallization fails, column chromatography may be necessary. Due to the high polarity of the compound, standard silica gel chromatography can be challenging due to streaking.[4]
-
Normal Phase Chromatography: Use a highly polar mobile phase, such as a gradient of dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 90:9:1) to reduce streaking on silica gel.[4]
-
Reverse Phase Chromatography: This can be an effective alternative for highly polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or TFA, can provide good separation.
-
Ion-Exchange Chromatography: For difficult separations, cation-exchange chromatography can be a powerful tool to separate compounds based on their basicity.
-
-
Caption: A general workflow for purification decisions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
| Low Yield After Recrystallization | - Product is too soluble in the chosen solvent. - Too much solvent was used. - Incomplete precipitation. | - Choose a solvent in which the product has lower solubility at room temperature. - Use the minimum amount of hot solvent to dissolve the product. - Cool the solution for a longer period, and consider placing it in a freezer. | The goal of recrystallization is to find a solvent that dissolves the compound when hot but not when cold. Excessive solvent will keep more of the product in solution upon cooling.[5] |
| Product "Oils Out" During Cooling | - The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute. - Significant impurities are present, causing a melting point depression. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a different solvent with a lower boiling point. | "Oiling out" occurs when the compound comes out of solution above its melting point. Slower cooling and a more dilute solution can prevent this.[6] |
| Persistent Colored Impurities | - Colored byproducts from the synthesis. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization. | Activated charcoal has a high surface area and can adsorb colored, often polymeric, impurities. |
| Broad Melting Point | - Presence of impurities. | - Repeat the purification step (recrystallization or column chromatography). | Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. |
| Difficulty Removing Inorganic Salts | - Inadequate workup after reduction. | - Dissolve the crude product in a suitable organic solvent and wash with water. If the product is water-soluble, consider a liquid-liquid extraction at a pH where the product is in the organic phase. | Inorganic salts are typically insoluble in organic solvents and can be removed by an aqueous wash. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential solvent (e.g., isopropanol) and heat to boiling. If it dissolves, it is a good primary solvent. Allow it to cool to see if crystals form. If not, add a few drops of an anti-solvent (e.g., diethyl ether) until the solution becomes cloudy, then reheat to clarify and cool again.
-
Dissolution: In a flask, add the crude this compound and the chosen primary solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Protocol 2: Purity Assessment by HPLC
-
System: Reversed-phase HPLC with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase.
This guide provides a framework for the successful purification of this compound. Remember that each batch may have a unique impurity profile, and some optimization of these methods will likely be necessary.
References
- Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
- Armarego, W. L. F., and Christina Li Lin Chai. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.
- Laurence, C., and J. E. D. Raczynska. "Basicity of amines." Journal of the Chemical Society, Perkin Transactions 2 10 (1997): 1981-1986.
- Still, W. C., M. Kahn, and A. Mitra. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry 43.14 (1978): 2923-2925.
- Pavia, D. L., et al. Introduction to Organic Laboratory Techniques: A Small Scale Approach. 3rd ed., Cengage Learning, 2011.
-
Chemistry LibreTexts. "Troubleshooting - Crystallization." ([Link])
-
Reddit. "What's the best solvent to remove these crystals and recrystallize it?" ([Link])
-
ResearchGate. "How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?" ([Link])
-
University of Rochester, Department of Chemistry. "Solvents for Recrystallization." ([Link])
-
ResearchGate. "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?" ([Link])
- "Recrystalliz
-
Reddit. "Go-to recrystallization solvent mixtures." ([Link])
-
ScienceMadness Discussion Board. "How do I best conduct a recrystallization when the impurities are similar solubilities as the product?" ([Link])
-
ResearchGate. "Purification of organic hydrochloride salt?" ([Link])
-
Rasayan Journal of Chemistry. "synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies." ([Link])
-
Reddit. "Purification of strong polar and basic compounds." ([Link])
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Biotechnological conversion of glycerol to 2-amino-1,3-propanediol (serinol) in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 6. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-3-methoxypropan-1-ol Hydrochloride
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-Amino-3-methoxypropan-1-ol hydrochloride. This guide provides in-depth technical assistance and practical, field-proven solutions to address the common yet critical challenge of its limited solubility in organic solvents. Our goal is to empower you with the knowledge to optimize your experimental workflows and ensure the success of your research.
The Core Challenge: Understanding the Polarity of Amine Salts
This compound is the salt form of an amino alcohol. The presence of the charged ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻) makes the molecule highly polar.[1] This inherent polarity is the primary reason for its excellent solubility in polar solvents like water and its poor solubility in nonpolar or weakly polar organic solvents, which are often required for organic synthesis and other applications.[1][2]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide presents a systematic approach to overcoming solubility issues, from simple physical methods to chemical modifications.
Initial Assessment: Physical Dissolution Methods
Before altering the chemical nature of your system, always begin with physical methods to aid dissolution.
Step 1: Vigorous Agitation
Ensure the mixture is being stirred vigorously. This maximizes the surface area of the solid in contact with the solvent, which can enhance the rate of dissolution.
Step 2: Sonication
Use a sonication bath to break up solid aggregates. This increases the interaction between the solvent and the solute, often facilitating dissolution where simple stirring fails.[1]
Step 3: Gentle Warming
Heating the mixture can increase both the rate of dissolution and the equilibrium solubility.[1][3] However, exercise caution, as excessive heat can lead to degradation of the compound or unwanted side reactions. The effectiveness of heating depends on whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat).[3] For most solids dissolving in a liquid, the process is endothermic, so an increase in temperature typically leads to increased solubility.[3]
Intermediate Strategy: Solvent & Co-Solvent Systems
If physical methods are insufficient, the next step is to optimize the solvent system.
Recommended Starting Solvents
For direct dissolution, polar solvents are the most effective. Consider the following, ranked by general polarity:
| Solvent Class | Examples | Rationale |
| High Polarity Protic | Water, Methanol (MeOH), Ethanol (EtOH) | The hydroxyl groups can hydrogen bond with the amine and chloride ions, facilitating dissolution.[1] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents have high dielectric constants and can solvate ions effectively.[1] |
The Co-Solvent Approach
When a purely polar solvent is incompatible with your reaction conditions, a co-solvent system is a powerful alternative. This involves using a mixture of solvents to achieve a desirable polarity.[4][5][6]
-
Mechanism: A small amount of a polar co-solvent can disrupt the crystal lattice of the hydrochloride salt and create a more favorable solvation shell, allowing it to dissolve in a bulk non-polar solvent. Co-solvents can work by adjusting the polarity of the solvent system and disrupting the hydrogen bonding network of a solvent like water.[6]
Experimental Protocol: Using a Co-Solvent System
-
Suspend the this compound in your desired non-polar or weakly polar solvent (e.g., Dichloromethane - DCM).
-
Add a polar co-solvent (e.g., Methanol) dropwise while vigorously stirring.
-
Continue adding the co-solvent until the solid dissolves. Use the minimum amount necessary to achieve dissolution to maintain the overall non-polar character of the solvent system.
Advanced Solution: Conversion to the Free Amine (Free-Basing)
This is often the most reliable method for achieving high solubility in a wide range of organic solvents.[1] By neutralizing the hydrochloride salt, you generate the corresponding "free amine," which is significantly less polar and more soluble in organic media.[1]
Causality of Increased Solubility
The conversion from the ionic salt (R-NH₃⁺Cl⁻) to the neutral free amine (R-NH₂) removes the formal charge, drastically reducing the molecule's polarity. This allows it to be readily solvated by less polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.
Diagram: Troubleshooting Workflow
Caption: A decision tree for solubilizing 2-Amino-3-methoxypropan-1-ol HCl.
Experimental Protocol: Free-Basing with a Tertiary Amine This protocol is suitable for in-situ use where the resulting tertiary amine hydrochloride salt does not interfere with subsequent reactions.
-
Suspension: Suspend the this compound in your desired aprotic organic solvent (e.g., DCM, THF).
-
Cooling: Cool the suspension to 0 °C using an ice bath. This helps to control any potential exotherm from the neutralization reaction.
-
Base Addition: Slowly add a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), dropwise to the stirred suspension. Typically, 1.0-1.1 equivalents of the base are used.
-
Reaction: Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and the insoluble triethylamine hydrochloride salt, which often precipitates as a white solid.[1]
-
Usage: The resulting mixture containing the dissolved free amine can often be used directly in the next reaction step. Alternatively, the precipitated tertiary amine salt can be removed by filtration.[1]
Diagram: Free-Basing Workflow
Caption: Step-by-step workflow for the conversion to a free amine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in Dichloromethane (DCM)? As a hydrochloride salt, the compound is highly polar due to its ionic nature. DCM is a relatively non-polar solvent. The significant difference in polarity leads to poor solvation and, consequently, low solubility.[1]
Q2: Can I just add aqueous NaOH to free-base the amine and then extract it into an organic solvent? Yes, this is a classic liquid-liquid extraction method. Dissolve the hydrochloride salt in water, add an aqueous base like NaOH or NaHCO₃ to raise the pH (typically to >10), and then extract the now non-polar free amine into an organic solvent like ethyl acetate or DCM. However, this introduces water into your system, which may need to be removed by drying the organic layer (e.g., with MgSO₄ or Na₂SO₄) before proceeding.
Q3: I tried heating my suspension in THF, but it's still not dissolving. What should I do? While heating can increase solubility, its effect may be limited if the fundamental polarity mismatch is too great.[1] If gentle warming is ineffective, you should proceed to the co-solvent method or, for the best results in a non-polar solvent like THF, convert the salt to its free base.[1]
Q4: Will the choice of base for the free-basing procedure affect my subsequent reaction? Absolutely. If you are performing the free-basing in-situ, the resulting by-product (the protonated base, e.g., triethylammonium chloride) will be present in your reaction mixture. You must ensure this salt does not interfere with your downstream chemistry (e.g., by reacting with reagents or catalysts). If interference is a concern, filtering off the precipitated salt is recommended.
Q5: Are there other, more advanced methods to improve solubility? Yes, for specialized applications, techniques like forming co-crystals with other organic molecules can alter the crystal lattice and improve solubility characteristics.[7][8][9] This is a field of crystal engineering and is typically employed in later-stage drug development to optimize the physicochemical properties of an active pharmaceutical ingredient (API).[7][8][9]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Doke, V. V., et al. (2020). A REVIEW ON: “CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE”. World Journal of Pharmaceutical Research, 9(5), 584-600. Retrieved from [Link]
-
ParMar, V., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 937-945. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-146. Retrieved from [Link]
-
Parmar, V. K., & Movliya, D. J. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 937–945. Retrieved from [Link]
-
Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(37). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Amines as Bases. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
-
Kumar, L., & Verma, S. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 123-135. Retrieved from [Link]
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- 9. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity of 2-Amino-3-methoxypropan-1-ol
Welcome to the technical support center for 2-Amino-3-methoxypropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during chemical transformations. As Senior Application Scientists, we provide not only protocols but also the underlying principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for 2-Amino-3-methoxypropan-1-ol?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral molecule like 2-Amino-3-methoxypropan-1-ol, the stereocenter at the C2 position (the carbon bearing the amino group) is susceptible to inversion. In drug development, different enantiomers can have vastly different pharmacological activities and toxicological profiles. Therefore, maintaining the desired stereochemical configuration is paramount for safety and efficacy.
The primary mechanism of concern involves the deprotonation of the hydrogen atom on the chiral carbon (the α-carbon). This abstraction leads to the formation of a planar, achiral intermediate, such as an enol or a carbanion.[1][2] Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, resulting in a 1:1 mixture of the original enantiomer and its mirror image.
Caption: Mechanism of base-catalyzed racemization at the α-carbon.
Q2: What are the primary factors that promote racemization in reactions involving this amino alcohol?
A2: Several reaction conditions can significantly increase the risk of racemization. Understanding these factors is the first step toward prevention.
-
pH / Basicity: This is arguably the most critical factor. Basic conditions facilitate the removal of the acidic α-proton. Racemization rates for amino acids have been shown to increase significantly with rising pH, especially above pH 9.[3][4] The use of strong, non-sterically hindered bases like triethylamine can be particularly problematic compared to bulkier bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5]
-
Temperature: Elevated temperatures provide the necessary activation energy for proton abstraction and inversion. The extent of racemization is often directly correlated with reaction temperature.[6][7] Even moderate heating can be detrimental over long reaction times.
-
Solvent: The choice of solvent can influence stereochemical integrity. Polar aprotic solvents may stabilize charged intermediates that lead to racemization. Furthermore, the interaction between the chiral molecule and the solvent plays a dominant role in the overall behavior of the system.[8][9][10]
-
Activation of Adjacent Groups: In reactions such as peptide couplings, where an adjacent carboxylic acid group would be activated, the formation of an oxazolone intermediate is a major pathway for racemization. While 2-Amino-3-methoxypropan-1-ol lacks a carboxylic acid, analogous intramolecular cyclizations or rearrangements involving activation of the hydroxyl or amino group could potentially facilitate racemization.
| Parameter | High Risk Condition | Low Risk Condition | Rationale |
| pH | > 9, Strong non-hindered bases (e.g., TEA) | Neutral to slightly acidic (pH 4-7) | Basic conditions promote the abstraction of the α-proton, forming a planar carbanion.[2][3] |
| Temperature | > 50 °C | Ambient or sub-ambient (0 °C to 25 °C) | Higher temperatures provide the energy to overcome the activation barrier for proton removal.[6][7] |
| Reaction Time | Prolonged (> 12 hours) | As short as possible | The risk of racemization is cumulative; longer exposure to harsh conditions increases product loss. |
| Base Selection | Triethylamine (TEA) | DIPEA, N-Methylmorpholine (NMM) | Sterically hindered bases are less likely to abstract the sterically shielded α-proton.[5] |
Q3: How can I protect the functional groups of 2-Amino-3-methoxypropan-1-ol to maintain stereochemical purity?
A3: Protecting the amino group is the most effective strategy to prevent racemization. Protection reduces the acidity of the α-proton by withdrawing electron density, making it less susceptible to abstraction by a base.
-
Boc (tert-Butoxycarbonyl) Group: This is a common and highly effective protecting group. It is stable to a wide range of reaction conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid, TFA).[11][12][13]
-
Cbz (Benzyloxycarbonyl) Group: Another robust choice, the Cbz group is stable to acidic and mildly basic conditions. It is typically removed by catalytic hydrogenolysis (H₂/Pd-C), which is a very mild method.[11][12]
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: While common in peptide synthesis, the Fmoc group is removed under basic conditions (e.g., piperidine), which could themselves induce racemization if not carefully controlled.[11] For this reason, Boc or Cbz are often preferred when racemization is a primary concern.
Caption: A generalized workflow to preserve stereochemistry.
Troubleshooting Guide
Q4: I performed a reaction and my chiral HPLC analysis shows a significant amount of the undesired enantiomer. What went wrong?
A4: This indicates that racemization has occurred. Use the following guide to troubleshoot the potential causes.
Step 1: Review Your Reaction Conditions
-
Did you use a base? If so, what was the base, concentration, and stoichiometry? Strong, non-hindered bases are a common culprit.[5]
-
Solution: Switch to a weaker or more sterically hindered base like DIPEA or 2,4,6-collidine. Use the minimum amount of base necessary to drive the reaction.
-
-
What was the reaction temperature? Were there any exotherms?
-
Solution: Run the reaction at a lower temperature. If the reaction requires heat, attempt to reduce the reaction time or explore alternative, lower-temperature methods. Even a 10°C reduction can have a significant impact.[14]
-
-
Was the amino group protected?
-
Solution: If the amine was unprotected, this is the most likely cause. Implement a protection strategy as outlined in Q3. The most robust approach is to protect the amine with a Boc or Cbz group prior to your main reaction.[15]
-
Q5: I need to perform a reaction under basic conditions. How can I minimize racemization without protecting groups?
A5: While protection is strongly recommended, if it's not feasible, you can take several precautions:
-
Use a Hindered Base: Employ a base with significant steric bulk, such as N,N-diisopropylethylamine (DIPEA), which is less likely to access and deprotonate the α-hydrogen.[5]
-
Control Temperature Rigorously: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use an ice bath (0 °C) or a dry ice/acetone bath (-78 °C) if the reaction permits.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid leaving the reaction mixture under basic conditions for extended periods.
-
Consider a Phase-Transfer Catalyst: In some cases, a phase-transfer system can allow for the use of a weaker inorganic base (like K₂CO₃) in a biphasic system, which can sometimes be milder than homogeneous organic bases.
Q6: How do I verify the enantiomeric purity of my product?
A6: The standard method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). While a specific method for 2-Amino-3-methoxypropan-1-ol may need to be developed, a general starting point can be adapted from methods for similar amino alcohols.[16][17]
Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based CSP (e.g., Chiralpak series) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T) is a good starting point.[16][17]
-
Sample Preparation:
-
Prepare a stock solution of your sample at ~1 mg/mL in methanol or ethanol.
-
Prepare a "racemic standard" by intentionally racemizing a small amount of your starting material (e.g., by heating with a strong base) or by purchasing a racemic version. This is crucial to confirm that your method can separate the two enantiomers.
-
Dilute your sample and the racemic standard to a working concentration of ~0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A normal-phase system like n-Hexane:Isopropanol (IPA) (e.g., 80:20 v/v) is often effective.[16]
-
Additive: Add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape and resolution for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure baseline separation.
-
Inject your sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
| Parameter | Typical Starting Condition | Notes for Optimization |
| Chiral Column | Chiralpak IA or IC | Screen different polysaccharide or macrocyclic glycopeptide phases. |
| Mobile Phase | n-Hexane/Isopropanol (80:20) | Adjust the ratio (e.g., 90:10 to 70:30) to optimize resolution and retention time.[16] |
| Additive | 0.1% Diethylamine (DEA) | Essential for good peak shape of amines. |
| Flow Rate | 1.0 mL/min | Can be adjusted to improve resolution or shorten run time. |
| Temperature | Ambient | Column temperature can affect separation; consider a thermostatted column compartment.[18] |
References
- Organic Process Research & Development. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow.
- PubMed. (2025).
- PMC - NIH. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)
- Bar-Ilan University. (n.d.).
- Chemistry World. (2017).
- ResearchGate. (2024).
- ScienceDirect. (2025).
- Northern Arizona University. (n.d.).
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Wikipedia. (n.d.).
- ResearchGate. (2025).
- Creation.com. (2023).
- Semantic Scholar. (n.d.). STEREOSELECTIVE SYNTHESIS OF (2S,3R)- and (2S,3S)- 2-AMINO-3-(3,4-DIHYDROXYPHENYL)-3-HYDROXYPROPANOIC ACIDS.
- BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
- PubChem. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- PMC - NIH. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
- YouTube. (2021).
- PubMed. (n.d.).
- ResearchGate. (2019). Solvent Effect on Vibrational Circular Dichroism of Chiral Amino Acids.
- Sigma-Aldrich. (n.d.).
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- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 14. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 15. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for protecting group removal from 2-Amino-3-methoxypropan-1-ol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical deprotection steps involving 2-Amino-3-methoxypropan-1-ol and its derivatives. Our focus is on providing practical, field-proven insights to help you navigate the complexities of protecting group chemistry and ensure the integrity of your target molecule.
Introduction: The Challenge of Selectivity
2-Amino-3-methoxypropan-1-ol presents a common challenge in multi-step synthesis: the presence of two distinct nucleophilic functional groups, a primary amine and a primary alcohol. The successful synthesis of target molecules often requires an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the other.[1][2][3] This guide will address common issues encountered during the removal of frequently used protecting groups for the amino (e.g., Boc, Cbz) and hydroxyl (e.g., TBDMS, Bn) moieties.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of your 2-Amino-3-methoxypropan-1-ol derivative.
Issue 1: Incomplete N-Boc Deprotection
Q: I'm seeing starting material in my reaction mixture after attempting to deprotect the Boc-protected amine with standard TFA/DCM. What could be the cause, and how can I resolve it?
A: Incomplete Boc deprotection is a frequent issue with several potential causes.[4]
-
Insufficient Acid Strength or Concentration: The most common reason is that the acidic conditions are not potent enough to efficiently cleave the Boc group.[4][5] Trifluoroacetic acid (TFA) can absorb water over time, reducing its effectiveness.
-
Steric Hindrance: Although 2-Amino-3-methoxypropan-1-ol itself is not exceptionally bulky, substituents on your molecule near the Boc-protected amine can hinder the approach of the acid.[4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and some substrates may require longer reaction times or gentle heating to go to completion.[5]
-
Solvent Effects: Poor solubility of your starting material in the reaction solvent, commonly dichloromethane (DCM), can lead to an incomplete reaction.[4]
Troubleshooting Steps & Optimization:
-
Verify Acid Quality: Use fresh, high-purity TFA.
-
Increase Acid Concentration: Incrementally increase the concentration of TFA in DCM (e.g., from 20% to 50%).
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.
-
Consider Alternative Acidic Conditions: For stubborn substrates, a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[5]
-
Improve Solubility: If solubility is an issue, consider a co-solvent.
Issue 2: Side-Product Formation During N-Boc Deprotection (tert-Butylation)
Q: After Boc deprotection, I've isolated my desired product, but also a significant amount of a higher molecular weight byproduct. What is this, and how can I prevent it?
A: The likely culprit is a side reaction caused by the reactive tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group.[6][7][8] This electrophilic carbocation can alkylate nucleophilic sites on your molecule.
Prevention Strategy: The Use of Scavengers
Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[6]
| Scavenger | Target Functionality | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, reduces the cation | 5-10% (v/v) |
| Water | Traps the cation to form tert-butanol | 2-5% (v/v) |
| Thioanisole | Protects sulfur-containing residues | 5-10% (v/v) |
| Anisole | Protects electron-rich aromatic rings | 5-10% (v/v) |
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected substrate in DCM.
-
Add the appropriate scavenger (e.g., TIS, 5% v/v).
-
Cool the solution to 0 °C.
-
Slowly add TFA (e.g., 20-50% in DCM).
-
Stir at room temperature and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the product by flash chromatography or precipitation.
Issue 3: Unwanted Cleavage of a Benzyl (Bn) Ether During N-Cbz Deprotection
Q: I am attempting to selectively deprotect a Cbz group via catalytic hydrogenation, but I am also observing cleavage of my O-benzyl ether. How can I improve selectivity?
A: This is a common challenge as both Cbz and benzyl ethers are susceptible to hydrogenolysis.[9][10] Selectivity can often be achieved by carefully controlling the reaction conditions.
Strategies for Selective N-Cbz Deprotection:
-
Catalyst Choice: Palladium on carbon (Pd/C) is highly active and can sometimes be too aggressive. Pearlman's catalyst (Pd(OH)₂/C) can offer better selectivity in some cases.
-
Catalyst Poisoning: The addition of a catalyst poison can selectively inhibit the cleavage of the benzyl ether. Mild bases like pyridine or ammonia can suppress benzyl ether hydrogenolysis while allowing for the reduction of the Cbz group.[11]
-
Hydrogen Source: Using a hydrogen transfer reagent like 1,4-cyclohexadiene or ammonium formate instead of H₂ gas can sometimes provide better selectivity.[9]
-
Non-Reductive Cbz Cleavage: If hydrogenolysis is not providing the desired selectivity, consider alternative methods for Cbz removal that are orthogonal to benzyl ethers, such as using strong acids like HBr in acetic acid, provided your molecule can tolerate these conditions.
Experimental Protocol: Selective N-Cbz Deprotection via Transfer Hydrogenation
-
Dissolve the protected substrate in methanol or ethanol.
-
Add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through Celite to remove the catalyst, and wash with methanol.
-
Concentrate the filtrate and purify the product.
Issue 4: Difficulty Removing a Sterically Hindered TBDMS Ether
Q: I am struggling to deprotect a TBDMS ether on the primary alcohol of my 2-Amino-3-methoxypropan-1-ol derivative, possibly due to steric hindrance from other parts of the molecule. Standard TBAF conditions are very slow. What are my options?
A: While tetra-n-butylammonium fluoride (TBAF) is a common reagent for silyl ether cleavage, its effectiveness can be diminished by steric hindrance.[12] Fortunately, a wide array of conditions are available for TBDMS removal.
Alternative TBDMS Deprotection Conditions:
| Reagent(s) | Solvent(s) | Temperature (°C) | Key Features |
| HF-Pyridine | THF/Pyridine | 0 to RT | Highly effective, but requires careful handling in plasticware.[12] |
| Acetyl chloride (cat.) | Methanol | 0 to RT | Mild and selective for TBDMS over more robust silyl ethers.[13] |
| SnCl₂·2H₂O | Ethanol or Water | RT to Reflux | A mild Lewis acid approach. |
| CuCl₂·2H₂O (cat.) | Acetone/H₂O | Reflux | A nearly neutral condition for deprotection.[14] |
| Bi(OTf)₃ (cat.) | MeCN/H₂O | RT | Can be used for selective deprotection.[15] |
dot
Caption: Troubleshooting workflow for sterically hindered TBDMS ether deprotection.
Frequently Asked Questions (FAQs)
Q1: What is an orthogonal protecting group strategy and why is it important for 2-Amino-3-methoxypropan-1-ol?
A1: An orthogonal protection strategy allows for the specific removal of one protecting group in a molecule with multiple protected functional groups, without affecting the others.[3] For 2-Amino-3-methoxypropan-1-ol, this means you can deprotect the amine without cleaving the alcohol's protecting group, and vice-versa. This is achieved by choosing protecting groups that are removed by different mechanisms (e.g., acid-labile vs. hydrogenolysis-labile).[1][2]
dot
Caption: Orthogonal deprotection of N-Boc and O-Bn groups.
Q2: Can I remove a TBDMS ether in the presence of a Boc group?
A2: Yes, this is a common and effective orthogonal pairing. TBDMS ethers are typically cleaved with fluoride-based reagents (like TBAF) or specific mild acidic conditions that do not cleave the more acid-labile Boc group.[16][17][18] For example, using a catalytic amount of acetyl chloride in methanol is known to cleave TBDMS ethers while leaving Boc groups intact.[13]
Q3: Is it possible to selectively deprotect a primary O-TBDMS group in the presence of a secondary O-TBDMS group?
A3: Yes, selective deprotection is often possible based on steric hindrance. Primary TBDMS ethers are less sterically hindered and therefore more labile than secondary or tertiary TBDMS ethers.[19] By carefully controlling reaction conditions (e.g., using milder reagents, shorter reaction times, or lower temperatures), it is often possible to selectively deprotect the primary alcohol.[13][20]
Q4: My compound is sensitive to acid. What are my options for removing a Cbz group?
A4: The standard method for Cbz deprotection is catalytic hydrogenolysis (H₂ with a palladium catalyst), which is performed under neutral conditions and is an excellent choice for acid-sensitive substrates.[10] Transfer hydrogenolysis using reagents like ammonium formate with Pd/C is also a mild, non-acidic alternative.[21] Recently, nucleophilic deprotection protocols have also been developed.[22]
Q5: Are there any "green" or more environmentally friendly methods for Boc deprotection?
A5: While strong acids like TFA are common, there is growing interest in greener alternatives. Aqueous phosphoric acid has been reported as an effective and more environmentally benign reagent for the deprotection of Boc groups.[23] Additionally, thermal deprotection in continuous flow, sometimes without any acid catalyst, is an emerging technique.[24]
References
- Benchchem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
- Ollivier, C., & Renaud, P. (2000). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. Synlett, 2000(11), 1599-1601.
- Benchchem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Li, X., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(8), 584-588.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
-
Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(11), 2055-2059.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
- Li, X., et al. (2017). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science Publishers.
- ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(12), 3302-3303.
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StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers.
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Retrieved from [Link]
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841.
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Semantic Scholar. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
- Kim, J. D., Han, G., Zee, O. P., & Jung, Y. H. (2003). Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide. Tetrahedron Letters, 44(4), 733-735.
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ResearchGate. (n.d.). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
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YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Preventing cleavage of benzyl ether during subsequent reactions.
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SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
- Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532.
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ResearchGate. (n.d.). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Retrieved from [Link]
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ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
- ACS Publications. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3216-3218.
- NIH. (2011).
- NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
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ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ms.bzchemicals.com]
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- 16. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
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- 22. Cbz-Protected Amino Groups [organic-chemistry.org]
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Technical Support Center: Large-Scale Production of 2-Amino-3-methoxypropan-1-ol Hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-3-methoxypropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you improve your yield and product quality.
Introduction: The Synthetic Landscape
The large-scale synthesis of this compound is a multi-step process that demands careful control over reaction conditions and purification procedures to achieve high yields and purity. A common and effective synthetic strategy commences with a protected serine derivative, such as O-Benzyl-L-serine methyl ester hydrochloride, which serves as a versatile starting material in peptide synthesis and other biochemical applications.[][2] The general approach involves the strategic protection of functional groups, followed by the introduction of the methoxy group, and concluding with deprotection and salt formation.
This guide will focus on a prevalent synthetic pathway and the critical control points within it to empower you to troubleshoot and optimize your process effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is O-Benzyl-L-serine methyl ester hydrochloride.[][2] This compound provides a stable and reliable precursor for subsequent chemical modifications.
Q2: What are the key reaction steps in a typical synthesis?
A typical synthesis involves:
-
Protection of the amine group: This is often achieved using a tert-butoxycarbonyl (Boc) group.[3]
-
Methylation of the hydroxyl group: This step introduces the desired methoxy functionality.
-
Deprotection of the amine group: This is a critical step that can significantly impact yield.[4][5]
-
Salt formation: The final step involves the formation of the hydrochloride salt to improve stability and handling.
Q3: What are the most critical factors affecting the overall yield?
The overall yield is highly dependent on the efficiency of the deprotection step, the purity of intermediates, and the effectiveness of the final purification. Incomplete reactions, side-product formation, and losses during work-up and purification are the primary contributors to yield reduction.
Q4: Which analytical techniques are recommended for monitoring the reaction progress and final product purity?
For monitoring reaction progress, Thin-Layer Chromatography (TLC) is a rapid and effective technique. For final product analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for routine quality control. For more sensitive and selective analysis, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[6]
Troubleshooting Guide
This section provides a detailed guide to troubleshooting common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield after Deprotection | Incomplete removal of the Boc protecting group. | The deprotection of the Boc group is typically carried out under acidic conditions.[4] If using trifluoroacetic acid (TFA) in dichloromethane (DCM), ensure a sufficient excess of TFA is used (typically 5-10 equivalents). Monitor the reaction closely by TLC until the starting material is fully consumed.[3] Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Degradation of the product during deprotection. | The ester group in the intermediate can be susceptible to hydrolysis under harsh acidic conditions.[5] Using milder deprotection conditions, such as 4M HCl in dioxane at 0°C, can help minimize degradation.[5] Anhydrous conditions are also crucial to prevent ester hydrolysis. | |
| Loss of product during work-up. | The hydrochloride salt of the product is water-soluble. During the work-up, ensure that the pH is carefully controlled when neutralizing any excess acid. Avoid excessive washing of the organic layer with aqueous solutions. Extraction with a suitable organic solvent like ethyl acetate should be performed multiple times to maximize recovery.[3] | |
| Presence of Impurities in the Final Product | Incomplete reaction at any stage. | Before proceeding to the next step, ensure that each reaction has gone to completion by using an appropriate analytical technique like TLC or HPLC. If necessary, purify the intermediate before proceeding. |
| Formation of side products. | During the methylation step, over-methylation can occur. Control the stoichiometry of the methylating agent and the reaction temperature carefully. In the deprotection step, side reactions can occur if the conditions are too harsh. Use the mildest effective conditions for deprotection. | |
| Residual starting materials or reagents. | Ensure that all reagents are either fully consumed or effectively removed during the work-up and purification steps. For example, excess TFA from the deprotection step should be thoroughly removed under reduced pressure.[3] | |
| Difficulty in Isolating the Final Product | The product is an oil or a hygroscopic solid. | The hydrochloride salt is often a crystalline solid, which aids in its isolation and purification. If the product is obtained as an oil, it may be due to the presence of impurities or residual solvent. Attempt to crystallize the product from a suitable solvent system, such as methanol/ether or ethanol/ethyl acetate. Lyophilization can also be an effective method for obtaining a solid product. |
| The product is highly soluble in the crystallization solvent. | If the product is too soluble, try using a solvent system where it has lower solubility. Cooling the solution to a lower temperature can also induce crystallization. Seeding with a small crystal of the pure product can also initiate crystallization. |
Experimental Protocols
Protocol 1: N-Boc Protection of O-Benzyl-L-serine methyl ester hydrochloride
This protocol describes the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
-
Suspend O-Benzyl-L-serine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.
Protocol 2: Deprotection of the N-Boc Group and Hydrochloride Salt Formation
This protocol details the removal of the Boc group and the formation of the final hydrochloride salt.
-
Dissolve the N-Boc protected intermediate in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.[3]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid is the desired this compound. It can be further purified by recrystallization if necessary.
Visualizing the Workflow
To better understand the overall process and the decision-making involved in troubleshooting, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the final product.
References
-
Amino Acids. O-Benzyl-L-serine methyl ester hydrochloride - (CAS 19525-87-2). [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
Sources
Identification and characterization of byproducts in 2-Amino-3-methoxypropan-1-ol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-methoxypropan-1-ol. Here, we address common challenges, provide in-depth troubleshooting strategies, and detail analytical protocols to help you identify and characterize byproducts, ensuring the integrity of your synthesis and the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-Amino-3-methoxypropan-1-ol?
A common and efficient synthetic pathway to 2-Amino-3-methoxypropan-1-ol starts from a protected serine derivative, such as N-Boc-L-serine methyl ester. The synthesis involves two key steps: O-methylation of the hydroxyl group followed by the reduction of the carboxylic ester. This route is often preferred due to the ready availability of the starting material and the generally high yields.
Q2: What are the most likely byproducts in this synthesis?
Based on the typical synthetic route, the most probable byproducts include the unreacted starting material, the intermediate O-methylated ester, and products from side reactions such as racemization or incomplete reduction. In some cases, over-reduction or cleavage of the methoxy group can occur under harsh conditions.
Q3: How can I purify my final product from these byproducts?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the byproducts. For instance, a gradient elution with a mixture of dichloromethane and methanol is often effective in separating the desired product from less polar starting materials and more polar byproducts. Recrystallization can also be a viable option for obtaining highly pure material.
Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter during your synthesis.
Issue 1: My final product is a complex mixture, and the NMR spectrum is difficult to interpret.
Question: I've completed the synthesis, but the 1H NMR spectrum of my crude product shows multiple sets of unexpected peaks. How can I begin to identify the components of this mixture?
Expert Analysis: A complex NMR spectrum is a clear indication of the presence of multiple species, which could be unreacted starting materials, intermediates, or unforeseen byproducts. The first step is to systematically identify these components.
Troubleshooting Protocol:
-
Reference Spectra: Compare the spectrum of your crude product with the known spectra of your starting material (e.g., N-Boc-L-serine methyl ester) and the expected intermediate (N-Boc-2-amino-3-methoxypropanoate). This will help you identify any unreacted species.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating the components of a mixture and determining their molecular weights.[1][2] This will give you a preliminary identification of the major species present.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide information on the number of components and their relative abundance.[2]
Potential Byproducts and Their Identification:
| Potential Byproduct | Identification Method | Expected Observations |
| Unreacted Starting Material | NMR, LC-MS | Presence of characteristic peaks for the starting material and a corresponding mass peak in the MS spectrum. |
| O-methylated Intermediate | NMR, LC-MS | Signals corresponding to the intermediate and its molecular weight in the MS. |
| Product of N-methylation | NMR, LC-MS | A mass peak corresponding to the addition of a methyl group to the nitrogen, and characteristic N-CH3 signals in the NMR. |
| Racemized Product | Chiral HPLC | Appearance of a second peak corresponding to the other enantiomer. |
Visualizing the Reaction Pathway and Potential Side Reactions:
Caption: Synthetic pathway and potential byproduct formation.
Issue 2: The yield of my desired product is significantly lower than expected.
Question: After purification, the isolated yield of 2-Amino-3-methoxypropan-1-ol is much lower than anticipated. What are the likely causes and how can I optimize the reaction?
Expert Analysis: Low yields can stem from incomplete reactions, degradation of the product, or competing side reactions. A systematic investigation of each step is necessary to pinpoint the cause.
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or analytical HPLC to monitor the progress of both the O-methylation and the reduction steps. This will help determine if the reactions are going to completion.
-
Check Reagent Quality: Ensure that all reagents, particularly the reducing agent (e.g., Lithium Aluminum Hydride), are fresh and have been stored under appropriate conditions to prevent degradation.
-
Optimize Reaction Conditions:
-
Temperature: For the reduction step, maintaining a low temperature (e.g., 0 °C) during the addition of the reducing agent can minimize side reactions.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Optimize the reaction time based on TLC or HPLC monitoring.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the reducing agent may lead to over-reduction.
-
Potential Causes for Low Yield:
| Cause | Diagnostic Test | Corrective Action |
| Incomplete O-methylation | TLC/HPLC analysis of the first step | Increase reaction time, temperature, or amount of methylating agent. |
| Incomplete Reduction | TLC/HPLC analysis of the second step | Use a fresh batch of reducing agent, increase its stoichiometry, or prolong the reaction time at a controlled temperature. |
| Product Degradation | Analyze crude product for degradation products | Optimize reaction conditions (lower temperature, shorter time) and work-up procedure. |
| Competing Side Reactions | Characterize byproducts by NMR and MS | Modify reaction conditions to disfavor the side reaction (e.g., use of a more selective protecting group). |
Issue 3: My final product shows signs of racemization.
Question: I performed a chiral HPLC analysis of my final product, and it shows the presence of the undesired enantiomer. What could have caused this loss of stereochemical integrity?
Expert Analysis: Racemization can occur at the chiral center (C2) during the synthesis, particularly under basic or harsh reaction conditions. The α-proton of the ester intermediate is susceptible to deprotonation, leading to a loss of stereochemistry.
Troubleshooting Protocol:
-
Analyze the Intermediate: Perform chiral HPLC on the O-methylated intermediate to determine if racemization occurred during the first step.
-
Evaluate the Base in O-methylation: If a strong base was used for the O-methylation, consider using a milder, non-nucleophilic base to minimize deprotonation of the α-proton.
-
Control Temperature: Both steps should be carried out at the lowest effective temperature to minimize the rate of racemization.
Strategies to Minimize Racemization:
-
Choice of Base: Use a hindered, non-nucleophilic base for the O-methylation step.
-
Temperature Control: Maintain low temperatures throughout the synthesis, especially during the addition of reagents.
-
Protecting Group: The choice of the N-protecting group can influence the acidity of the α-proton. While Boc is common, other protecting groups might offer better stereochemical control in certain contexts.
Visualizing the Racemization Mechanism:
Caption: Mechanism of racemization via an enolate intermediate.
References
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol. [Link]
-
PubChem. (n.d.). 2-Amino-3-(4-methoxyphenyl)propan-1-ol. [Link]
-
RASAYAN Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]
-
Wikipedia. (n.d.). Serine. [Link]
Sources
Technical Support Center: Stability Studies of 2-Amino-3-methoxypropan-1-ol hydrochloride
Welcome to the technical support center for stability studies of 2-Amino-3-methoxypropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and quality of this molecule. Here, we address common challenges and questions through a series of troubleshooting guides and frequently asked questions, grounded in scientific principles and practical laboratory experience.
I. Understanding the Molecule: Potential Stability Hotspots
This compound possesses three key functional groups that can be susceptible to degradation under various stress conditions: a primary amine, a primary alcohol, and a methoxy ether group. Understanding the reactivity of these groups is fundamental to designing robust stability studies and interpreting the resulting data.
-
Primary Amine: Susceptible to oxidation, which can lead to the formation of imines, aldehydes, or further degradation products. It is also a nucleophilic center that can react with other molecules.
-
Primary Alcohol: Can undergo oxidation to form an aldehyde and subsequently a carboxylic acid.
-
Methoxy Ether: Generally stable, but can be susceptible to cleavage under harsh acidic conditions, potentially yielding a diol.
A foundational understanding of forced degradation studies as outlined by the International Council on Harmonisation (ICH) is crucial for evaluating the stability of new drug substances.[1] These studies are designed to identify potential degradation products and pathways, which informs the development of stable formulations and appropriate storage conditions.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the stability testing of this compound.
Q1: My this compound sample shows significant degradation under acidic conditions. What are the likely degradation products?
A1: Acid-catalyzed degradation is a common issue for molecules with ether linkages. Under strong acidic conditions (e.g., 0.1 M HCl) and elevated temperatures, the methoxy group of 2-Amino-3-methoxypropan-1-ol is susceptible to cleavage.[2][3] This would likely result in the formation of 2-amino-propane-1,3-diol.
Troubleshooting:
-
Confirm Degradation: Ensure that the observed degradation is not an artifact of the analytical method. Run a control sample at the initial time point.
-
Characterize Degradants: Employ LC-MS/MS to identify the mass of the degradation product. A mass corresponding to 2-amino-propane-1,3-diol would support the hypothesis of ether cleavage.
-
Milder Conditions: If the degradation is too rapid, consider using milder acidic conditions (e.g., 0.01 M HCl) or lower temperatures to slow down the reaction and better understand the degradation kinetics.[4]
Q2: I am observing a loss of the parent peak and the appearance of several new peaks in my chromatogram after oxidative stress (e.g., exposure to H₂O₂). What is happening?
A2: The primary amine and primary alcohol functionalities are both susceptible to oxidation. The primary amine can be oxidized to a variety of products, while the primary alcohol can be oxidized to an aldehyde and then a carboxylic acid. The presence of multiple degradation peaks suggests a complex degradation pathway.
Troubleshooting:
-
Identify Degradation Products: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the new peaks, which can help in proposing elemental compositions.
-
Control the Reaction: Oxidative degradation can be highly dependent on the concentration of the oxidizing agent and the temperature. Start with a lower concentration of H₂O₂ (e.g., 3%) and conduct the experiment at room temperature.[4]
-
Inert Atmosphere: To confirm oxidative degradation, prepare a sample in a degassed solvent and store it under an inert atmosphere (e.g., nitrogen or argon). A significant reduction in degradation would confirm the role of oxygen.
Q3: My photostability studies are showing inconsistent results. What factors should I consider?
A3: Inconsistent photostability results can arise from variations in the experimental setup. The ICH Q1B guideline provides a framework for conducting photostability testing.[5][6]
Troubleshooting:
-
Standardize Light Source: Ensure a consistent light source with a known and controlled output is used, as specified in ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Control Temperature: Light sources can generate heat. It is crucial to monitor and control the temperature of the sample chamber to distinguish between thermal and photodegradation. A dark control stored at the same temperature is essential.[5]
-
Sample Presentation: The physical form of the sample (solid vs. solution) and the container material can significantly impact photostability. Ensure the use of chemically inert and transparent containers for exposing the sample.
III. Troubleshooting Guide for Analytical Method Development
A robust, stability-indicating analytical method is the cornerstone of any reliable stability study. For a polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is often the method of choice.[1][7][8]
| Issue | Potential Cause | Recommended Action |
| Poor peak shape (tailing or fronting) for the parent compound. | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Use a column with a base-deactivated stationary phase. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For an amine, a low pH mobile phase (e.g., with 0.1% formic acid) is often effective. |
| Inadequate retention on a standard C18 column. | The analyte is too polar for traditional reversed-phase chromatography. | Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed for the retention of polar compounds.[1][7] Alternatively, a mixed-mode column with both reversed-phase and ion-exchange characteristics can be effective.[9] |
| Co-elution of degradation products with the parent peak. | Insufficient chromatographic resolution. | Optimize the gradient profile of the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Consider a different stationary phase chemistry. |
| Low sensitivity in UV detection. | The molecule lacks a strong chromophore. | Utilize a mass spectrometer for detection, which offers higher sensitivity and selectivity.[8] Alternatively, consider derivatization with a UV-active agent, although this adds complexity to the sample preparation.[10] |
IV. Experimental Protocols and Data Presentation
To ensure consistency and reliability, it is crucial to follow well-defined experimental protocols for forced degradation studies.
Protocol 1: Forced Degradation Study Workflow
Caption: Workflow for forced degradation studies.
Table 1: Hypothetical Stability Data Summary
This table presents a plausible summary of results from a forced degradation study of this compound.
| Stress Condition | Conditions | Time | % Degradation | Major Degradation Products (Hypothesized) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 15% | 2-amino-propane-1,3-diol |
| Base Hydrolysis | 0.1 M NaOH | 24 h | < 5% | - |
| Oxidation | 3% H₂O₂ | 8 h | 25% | 3-methoxy-2-oxopropan-1-ol, 2-amino-3-methoxypropanoic acid |
| Thermal (Solid) | 80°C | 7 days | < 2% | - |
| Photolytic (Solid) | ICH Q1B | 7 days | < 2% | - |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways.
V. References
-
MedCrave. (2016). Forced degradation studies. MedCrave online. [Link]
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Omicsonline.org. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. [Link]
-
RSC Publishing. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
北京欣恒研科技有限公司. (n.d.). This compound. [Link]
-
AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]
-
Asian Journal of Research in Chemistry. (2020). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Google Patents. (2013). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
-
Justia Patents. (2013). process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Journal of the Chemical Society (Resumed). (1950). 340. The mechanism of the deamination of amino-alcohols. Part I. Amino-alcohols derived from phenyl α-amino-β-phenylethyl ketone. [Link]
-
Justia Patents. (2001). Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Chemsrc. (n.d.). (R)-2-AMINO-3-METHOXY-1-PROPANOL. [Link]
-
MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]
-
NIH. (2013). Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. [Link]
-
Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
Google Patents. (1999). DE19815634A1 - Process for the preparation of 3-methoxy-1-propanol.
-
Google Patents. (1998). CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
-
MDPI. (2024). Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles. [Link]
Sources
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Buy (R)-2-Amino-3-methoxy-1-propanol hydrochloride (EVT-1604731) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. longdom.org [longdom.org]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Stereoselective Synthesis of 2-Amino-3-methoxypropan-1-ol
Welcome to the technical support center for the stereoselective synthesis of 2-Amino-3-methoxypropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to streamline your synthetic efforts. Our approach is rooted in a deep understanding of reaction mechanisms and extensive hands-on experience.
Introduction
2-Amino-3-methoxypropan-1-ol is a valuable chiral building block in medicinal chemistry, often incorporated into complex bioactive molecules. Its synthesis, while seemingly straightforward, presents several stereochemical and practical challenges. The presence of two adjacent stereocenters and three functional groups (amine, ether, and alcohol) necessitates a carefully planned synthetic strategy to control stereochemistry and avoid common pitfalls. This guide provides a structured approach to troubleshooting and optimizing your synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-Amino-3-methoxypropan-1-ol in a question-and-answer format.
Low Diastereoselectivity in the Reduction of the Carbonyl Precursor
Question: I am performing a reduction of an N-protected 2-amino-3-methoxypropanal derivative and observing a low diastereomeric ratio (dr). How can I improve the stereoselectivity?
Answer: The diastereoselectivity of the reduction of an α-amino aldehyde is highly dependent on the choice of reducing agent, solvent, temperature, and the nature of the nitrogen protecting group. The outcome is dictated by the competition between chelation-controlled and non-chelation-controlled (Felkin-Anh) pathways.
-
Understanding the Stereochemical Models:
-
Chelation Control: In the presence of a chelating metal (e.g., Zn²⁺, Mg²⁺, Ti⁴⁺), the Lewis basic nitrogen and the carbonyl oxygen can coordinate to the metal, forming a rigid five-membered ring. The hydride then attacks from the less sterically hindered face, typically leading to the syn diastereomer.
-
Felkin-Anh Model (Non-chelation Control): In the absence of chelation, the largest group on the α-carbon (in this case, the protected amino group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This generally leads to the anti diastereomer.
-
-
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
For the syn diastereomer (chelation control), use reducing agents in combination with Lewis acids. For example, NaBH₄ with ZnCl₂ or diisobutylaluminium hydride (DIBAL-H) in a non-coordinating solvent like dichloromethane (DCM).
-
For the anti diastereomer (Felkin-Anh control), bulky, non-chelating reducing agents are preferred. Lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride are excellent choices.
-
-
Nitrogen Protecting Group:
-
Bulky protecting groups like tert-butoxycarbonyl (Boc) or benzyl (Bn) can significantly influence the stereochemical outcome. N,N-dibenzyl protection often strongly favors the Felkin-Anh product.[1][2] A trityl group can also enforce high selectivity.
-
Carbamate-protected amino aldehydes are known to be prone to racemization, so careful handling and mild reaction conditions are crucial.[1]
-
-
Solvent and Temperature:
-
Coordinating solvents like tetrahydrofuran (THF) can disrupt chelation, favoring the Felkin-Anh model. Non-coordinating solvents like DCM or toluene are better for chelation-controlled reductions.
-
Lowering the reaction temperature (e.g., to -78 °C) generally increases diastereoselectivity by enhancing the energetic difference between the competing transition states.
-
-
| Desired Diastereomer | Recommended Conditions | Controlling Model |
| syn | NaBH₄/ZnCl₂ in Et₂O or DIBAL-H in DCM at -78 °C | Chelation |
| anti | L-Selectride® in THF at -78 °C or NaBH(OAc)₃ in CH₃CN/AcOH | Felkin-Anh |
Difficulty in Removing Protecting Groups
Question: I am struggling with the deprotection of my N-Boc or N-Cbz protected 2-Amino-3-methoxypropan-1-ol without side reactions. What are the best practices?
Answer: The choice of deprotection conditions is critical to avoid side reactions, especially with the presence of a primary alcohol and a methoxy group.
-
For N-Boc Deprotection:
-
Standard Conditions: Trifluoroacetic acid (TFA) in DCM is the most common method. However, the resulting trifluoroacetate salt can be difficult to handle and may require careful neutralization.
-
Milder Conditions: If your molecule is sensitive to strong acid, consider using 4 M HCl in dioxane or p-toluenesulfonic acid in a protic solvent.
-
Work-up: After acidic deprotection, it is crucial to carefully neutralize the reaction mixture with a base like sodium bicarbonate or a mild amine base (e.g., triethylamine) to obtain the free amine.
-
-
For N-Cbz Deprotection:
-
Catalytic Hydrogenolysis: The most common and cleanest method is hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[3] This method is generally very effective and yields the free amine directly.
-
Potential Issues:
-
Catalyst Poisoning: If your starting materials or solvents contain sulfur or other catalyst poisons, the reaction may be sluggish or fail. Ensure high purity of all reagents.
-
Over-reduction: While less common for a methoxy group, be mindful of the potential for cleavage of other sensitive functional groups.
-
-
-
General Recommendations:
-
Always monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid over-exposure to deprotection reagents.
-
Ensure that your starting material is free of impurities that might interfere with the deprotection step.
-
Low Yields and Purification Challenges
Question: My overall yield is low, and I am having difficulty purifying the final 2-Amino-3-methoxypropan-1-ol. It seems to be very water-soluble.
Answer: The hydrophilic nature of 2-Amino-3-methoxypropan-1-ol, due to the presence of the amino and hydroxyl groups, indeed presents purification challenges.
-
Improving Yields:
-
Protecting Group Strategy: Consider a protecting group strategy that allows for purification of intermediates at various stages. Crystalline intermediates can be particularly beneficial for obtaining high-purity materials.
-
Reaction Monitoring: Ensure all reactions go to completion to minimize the formation of closely related impurities that can be difficult to separate.
-
-
Purification Strategies:
-
Extraction: Due to its high polarity, extraction from aqueous solutions can be inefficient. Use of a continuous liquid-liquid extractor or multiple extractions with a more polar solvent like n-butanol can be effective. Salting out the aqueous layer with NaCl or K₂CO₃ can also improve extraction efficiency into organic solvents like ethyl acetate.
-
Chromatography:
-
Silica Gel Chromatography: Standard silica gel is acidic and can lead to peak tailing and product retention for amines. To mitigate this, you can:
-
Deactivate the silica: Pre-treat the silica gel with a triethylamine solution.
-
Use a basic mobile phase: Add a small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) to your eluent system (e.g., DCM/MeOH).
-
-
Alternative Stationary Phases: Consider using neutral alumina or a polymer-based column for better recovery. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for separating highly polar compounds.[4]
-
-
Crystallization: If the final product can be crystallized, this is often the best way to achieve high purity. Experiment with different solvent systems (e.g., isopropanol/heptane, ethanol/ether) to induce crystallization. The hydrochloride or other salt forms of the amine are often more crystalline than the free base.
-
Ion-Exchange Chromatography: This technique can be very effective for purifying amino alcohols. The protonated amine will bind to a cation-exchange resin and can be eluted by changing the pH or ionic strength of the buffer.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the chiral pool synthesis of (S)-2-Amino-3-methoxypropan-1-ol?
A1: (S)-Serine is an excellent and readily available chiral starting material. The synthesis typically involves protection of the amine and carboxylic acid, followed by methylation of the hydroxyl group, and finally, reduction of the carboxylic acid to the primary alcohol. O-methyl-(S)-serine derivatives are valuable precursors.[6][7]
Q2: Can I use an enzymatic approach for this synthesis?
A2: Yes, enzymatic methods can be highly stereoselective. For instance, a transaminase could be used for the asymmetric amination of 1-methoxy-3-hydroxypropan-2-one. This approach can offer high enantiomeric excess and mild reaction conditions.
Q3: How can I confirm the stereochemistry of my final product?
A3: The absolute and relative stereochemistry can be determined by several methods:
-
X-ray Crystallography: If you can obtain a suitable crystal of your final product or a derivative, this is the most definitive method.
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can allow you to separate the enantiomers and determine the enantiomeric excess (ee). Derivatization with a chiral derivatizing agent (e.g., Mosher's acid chloride) can also be used to determine the stereochemistry by NMR.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diastereomers, NMR can be used to determine the relative stereochemistry by analyzing coupling constants and through-space correlations (NOE).
Experimental Protocols
Diastereoselective Reduction of N-Boc-2-amino-3-methoxypropanal for the anti-Diastereomer
This protocol describes a typical procedure for the diastereoselective reduction of an N-Boc protected α-amino aldehyde to favor the anti product, based on the Felkin-Anh model.
Step-by-Step Methodology:
-
Preparation of the Aldehyde: Start with N-Boc-O-methyl-L-serine. Convert the carboxylic acid to the corresponding Weinreb amide, followed by reduction with DIBAL-H at -78 °C to obtain N-Boc-2-amino-3-methoxypropanal. The aldehyde should be used immediately in the next step without purification to minimize racemization.
-
Reduction Reaction:
-
Dissolve the crude N-Boc-2-amino-3-methoxypropanal (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Quenching and Work-up:
-
Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and then add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-protected anti-2-amino-3-methoxypropan-1-ol.
-
Self-Validation:
-
Monitor the reaction by TLC (staining with ninhydrin after deprotection on the plate, or a permanganate stain).
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.
-
The final product's purity and identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthetic Pathway from L-Serine
Caption: Chiral pool synthesis of 2-Amino-3-methoxypropan-1-ol from L-Serine.
Stereochemical Control in Reduction
Caption: Models for stereocontrol in the reduction of α-amino aldehydes.
References
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
ResearchGate. (2025). Strategy for Synthesizing O-Protected (S)-α-Substituted Serine Analogs via Sequential Ni(II)-Complex-Mediated Cross-Coupling and Cycloaddition Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. Retrieved from [Link]
-
Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2025). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Retrieved from [Link]
-
PMC. (n.d.). Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. Retrieved from [Link]
-
PMC. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Retrieved from [Link]
-
RSC Publishing. (2025). Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(ii)-complex-mediated cross-co. Retrieved from [Link]
-
LCGC International. (n.d.). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. Retrieved from [Link]
-
PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Diastereoselective Synthesis of Vicinal Amino Alcohols. Retrieved from [Link]
-
RSC Publishing. (n.d.). Diastereoselective synthesis of vicinal amino alcohols. Retrieved from [Link]
-
ResearchGate. (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]
-
PMC. (n.d.). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of mycophenolic acid: purification and characterization of S-adenosyl-L-methionine: demethylmycophenolic acid O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. diaion.com [diaion.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 2-Amino-3-methoxypropan-1-ol
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a final product's efficacy and safety. 2-Amino-3-methoxypropan-1-ol, a key intermediate, is no exception. As different enantiomers can possess vastly different pharmacological and toxicological profiles, a robust, accurate, and reliable analytical methodology for determining its enantiomeric excess (ee) is indispensable for quality control and regulatory compliance.[1][2]
This guide provides a comparative analysis of the principal techniques for quantifying the enantiomeric excess of 2-Amino-3-methoxypropan-1-ol. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Gold Standard
Chiral HPLC is the most versatile and widely adopted technique for enantiomeric separations due to its high accuracy, reproducibility, and broad applicability.[2][3] The method's success hinges on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Principle of Separation
The core of this technique is the chiral recognition mechanism. For an amino alcohol like 2-Amino-3-methoxypropan-1-ol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point.[1][3] These CSPs form transient, diastereomeric complexes with the analyte enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The enantiomer that forms a more stable complex will have a longer retention time.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of 2-Amino-3-methoxypropan-1-ol to determine its enantiomeric excess.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral Column: Polysaccharide-based column (e.g., Chiralpak® series).
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH). Diethylamine (DEA) as a mobile phase additive.
-
Sample: 2-Amino-3-methoxypropan-1-ol dissolved in the mobile phase or a compatible solvent.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and an alcohol (e.g., IPA or EtOH). A typical starting ratio is 90:10 (n-Hexane:Alcohol). Add 0.1% DEA to the mobile phase. The amine additive is crucial as it competitively binds to residual acidic silanol groups on the silica support, preventing peak tailing and improving the peak shape of the basic analyte.
-
Sample Preparation:
-
Racemic Standard (1 mg/mL): Prepare a solution of racemic 2-Amino-3-methoxypropan-1-ol in the mobile phase. This is essential for confirming the elution order and resolution of the enantiomers.
-
Analyte Sample (0.1 mg/mL): Accurately weigh and dissolve the test sample in the mobile phase to a nominal concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 210 nm, as it lacks a strong chromophore).
-
-
Method Optimization: If baseline separation is not achieved, systematically vary the ratio of n-Hexane to the alcohol modifier. Increasing the alcohol percentage will generally decrease retention times.
-
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[3]
-
Workflow for Enantiomeric Excess Determination by Chiral HPLC
Caption: General workflow for ee determination by chiral HPLC.
NMR Spectroscopy: A Non-Separative Approach
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative that does not require chromatographic separation.[4] The technique relies on converting the enantiomeric pair into diastereomers (covalently or non-covalently), which are distinct chemical entities and thus exhibit different chemical shifts in the NMR spectrum.[5]
Method A: Chiral Derivatizing Agents (CDAs)
Principle: The analyte's amine or alcohol group is reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to form a covalent diastereomeric mixture.[5][6] The different spatial arrangement of the groups in the resulting diastereomers leads to distinguishable signals (e.g., for the methoxy protons or the protons adjacent to the stereocenter) in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrated peak areas of these distinct signals directly corresponds to the enantiomeric ratio of the original sample.
Experimental Protocol: Mosher's Ester/Amide Analysis
-
Sample Preparation: In a clean, dry NMR tube, dissolve ~5 mg of 2-Amino-3-methoxypropan-1-ol in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Derivatization: Add ~1.2 equivalents of an enantiomerically pure CDA (e.g., (R)-MTPA-Cl) and a small drop of anhydrous pyridine (to scavenge the HCl byproduct). Cap the tube and mix gently.
-
Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes, or until completion can be verified by a preliminary NMR scan.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomers. Carefully integrate these signals to determine their ratio, which directly reflects the enantiomeric excess of the starting amino alcohol.
Method B: Chiral Solvating Agents (CSAs)
Principle: This method is simpler as it avoids a covalent reaction. A chiral solvating agent is added to the NMR sample, which forms weak, transient, non-covalent diastereomeric complexes with the analyte enantiomers.[7][8] This differential interaction is often sufficient to induce small but measurable differences in the chemical shifts (ΔΔδ) of the enantiomer signals. The choice of CSA is critical; for amino alcohols, agents capable of hydrogen bonding, such as BINOL derivatives or chiral acids, are effective.[9][10]
Experimental Protocol: CSA Analysis
-
Sample Preparation: In an NMR tube, dissolve the analyte (e.g., 0.05 mmol) and the chiral solvating agent (e.g., 0.1 mmol) directly in a suitable deuterated solvent (e.g., CDCl₃, 0.6 mL).[10]
-
Mixing: Shake the NMR tube for approximately 30 seconds to ensure complex formation.[10]
-
NMR Acquisition: Record the ¹H NMR spectrum at a constant temperature.
-
Data Analysis: Identify a signal that is resolved into two peaks for the two enantiomers. The enantiomeric excess is calculated from the integration of these resolved signals.
Workflow for Enantiomeric Excess Determination by NMR
Caption: Workflow for ee determination by NMR spectroscopy.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique, particularly suited for volatile and thermally stable compounds. For amino alcohols, derivatization is typically required to increase volatility and improve chromatographic performance.
Principle: Similar to HPLC, separation occurs on a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in capillary GC columns.[11] The analyte enantiomers, after derivatization (e.g., acylation of the amine and alcohol groups), interact differently with the chiral cavities of the cyclodextrin, leading to separation.
Experimental Protocol: Chiral GC
-
Derivatization: React the 2-Amino-3-methoxypropan-1-ol sample with a suitable derivatizing agent (e.g., heptafluorobutyl chloroformate) to convert the polar amine and hydroxyl groups into less polar, more volatile esters and amides.[12]
-
Sample Preparation: Dissolve the derivatized sample in an appropriate solvent (e.g., isooctane).
-
GC Conditions:
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two separated enantiomer derivatives.
Comparative Analysis of Methods
The choice of analytical method is a trade-off between various performance characteristics. The ideal technique depends on the specific requirements of the analysis, such as sample throughput, required accuracy, and available instrumentation.
Performance Characteristics Table
| Parameter | Chiral HPLC | Chiral GC | NMR with CDA/CSA | Polarimetry |
| Accuracy & Precision | Excellent | Excellent | Very Good | Moderate to Good |
| Sensitivity (LOD/LOQ) | High (µg/mL to ng/mL) | Very High (pg/mL) | Low (mg scale) | Very Low (mg/mL) |
| Analysis Time | 10-30 min per sample | 15-40 min per sample | 5-15 min (NMR) + reaction time | < 5 min per sample |
| Sample Throughput | Moderate (autosampler) | Moderate (autosampler) | Low to Moderate | High |
| Method Development | Can be complex | Moderately complex | Relatively simple | Simple |
| Destructive? | Yes | Yes | No (sample is recoverable) | No |
| Cost (Instrumentation) | Moderate to High | Moderate | High | Low to Moderate |
| Key Advantage | Robustness, versatility | High resolution, sensitivity | Non-separative, structural info | Fast, non-destructive |
| Key Limitation | Solvent consumption | Requires derivatization | Low sensitivity | Low sensitivity, requires pure sample |
Decision-Making Guide for Method Selection
This diagram provides a logical pathway for selecting the most suitable method based on primary analytical needs.
Caption: Decision tree for selecting an ee determination method.
Conclusion
The determination of the enantiomeric excess of 2-Amino-3-methoxypropan-1-ol can be reliably achieved using several advanced analytical techniques. Chiral HPLC stands as the most robust and widely applicable method, providing excellent accuracy and precision for routine quality control and release testing.[3] For applications where analyte volatility is not an issue and high sensitivity is paramount, chiral GC after derivatization is a powerful alternative.
When chromatographic separation is challenging or a non-destructive method is preferred, NMR spectroscopy with either chiral derivatizing or solvating agents provides an elegant solution.[4][10] Notably, the use of CDAs like Mosher's acid can also provide valuable information for assigning the absolute configuration of the chiral center.[5] Finally, for rapid screening of highly pure samples, classical polarimetry remains a viable, albeit less sensitive, option.[14]
Ultimately, the selection of the optimal method requires a careful consideration of the specific analytical challenge, including the sample matrix, required sensitivity, desired throughput, and available resources. By understanding the principles and practical considerations of each technique, researchers can confidently develop and validate a method that ensures the stereochemical integrity of this critical chiral building block.
References
-
Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: Nature Protocols URL: [Link]
-
Title: Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Source: Journal of Chemical Education URL: [Link]
-
Title: Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy Source: Analytical Chemistry URL: [Link]
-
Title: Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy Source: Magnetic Resonance in Chemistry URL: [Link]
-
Title: Rapid determination of enantiomeric excess via NMR spectroscopy Source: University of Birmingham URL: [Link]
-
Title: Chiral derivatizing agent - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis Source: RSC Publishing URL: [Link]
-
Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: ACS Publications URL: [Link]
-
Title: High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening Source: PubMed URL: [Link]
-
Title: Absolute optical chiral analysis using cavity-enhanced polarimetry Source: PubMed Central URL: [Link]
-
Title: Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Source: National Library of Medicine URL: [Link]
-
Title: Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: HOT article: Rapid determination of enantiomeric excess Source: Analytical Methods Blog URL: [Link]
-
Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]
- Title: Enzymatic synthesis of chiral amines using -2-amino propane as amine donor Source: Google Patents URL
-
Title: 1.1.3. Chiral separation of amino acids by gas chromatography Source: ResearchGate URL: [Link]
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Title: synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies Source: Rasayan Journal of Chemistry URL: [Link]
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Title: Resolution of racemic 1-amino-2-propanol Source: ResearchGate URL: [Link]
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Title: A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization Source: PubMed URL: [Link]
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Navigating the Structural Maze: A Comparative Guide to the Spectroscopic and Chromatographic Analysis of 2-Amino-3-methoxypropan-1-ol Hydrochloride
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation and purity assessment of small molecules are paramount. 2-Amino-3-methoxypropan-1-ol hydrochloride, a chiral amino alcohol derivative, presents a seemingly simple structure that nonetheless requires a multi-faceted analytical approach for complete characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate methods for their specific needs.
The Central Role of NMR Spectroscopy: A Detailed Spectral Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination. Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level map of the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a common solvent like deuterium oxide (D₂O) is detailed below. The hydrochloride salt form and the use of D₂O will result in the exchange of labile protons (hydroxyl and amine protons) with deuterium, simplifying the spectrum by their disappearance.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in D₂O.
| Protons (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| -OCH₃ (Methoxy) | ~3.4 | Singlet (s) | 3H | The three equivalent protons of the methoxy group are deshielded by the adjacent oxygen atom and show no coupling to other protons. |
| -CH₂-O- (Methylene) | ~3.6 - 3.7 | Doublet of doublets (dd) | 2H | These diastereotopic protons are adjacent to the chiral center and the methoxy group's oxygen, leading to complex splitting. |
| -CH(NH₃⁺)- (Methine) | ~3.8 - 3.9 | Multiplet (m) | 1H | This proton is at the chiral center, coupled to the adjacent methylene protons on both sides, resulting in a complex multiplet. |
| -CH₂OH (Methylene) | ~3.9 - 4.0 | Doublet of doublets (dd) | 2H | These diastereotopic protons are adjacent to the chiral center and the hydroxyl group, leading to complex splitting. |
Note: Predicted chemical shifts are estimations and can vary based on the prediction algorithm, solvent, and concentration. These values are generated using a combination of database and increment-based prediction models.
Predicted ¹³C NMR Spectral Data
The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O.
| Carbon (Position) | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| -OCH₃ (Methoxy) | ~59 | The carbon of the methoxy group is shielded relative to the other carbons attached to oxygen. |
| -CH₂-O- (Methylene) | ~70 | This carbon is deshielded by the adjacent oxygen of the methoxy group. |
| -CH(NH₃⁺)- (Methine) | ~55 | The carbon at the chiral center is deshielded by the attached amino group. |
| -CH₂OH (Methylene) | ~62 | This carbon is deshielded by the attached hydroxyl group. |
A Comparative Analysis: NMR vs. Alternative Techniques
While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often necessitates orthogonal techniques that provide complementary information regarding purity, mass, and chirality.
Mass Spectrometry (MS)
Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and fragmentation patterns that can aid in structural confirmation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.
-
Instrumentation: Utilize an ESI-MS instrument. The electrospray ionization technique is soft, minimizing fragmentation and maximizing the observation of the molecular ion.
-
Analysis: The sample solution is infused into the ESI source. In positive ion mode, the molecule will be detected as the protonated species [M+H]⁺.
-
Data Interpretation: The resulting mass spectrum will show a prominent peak corresponding to the molecular weight of the free base plus a proton. For C₄H₁₁NO₂, the expected monoisotopic mass of the protonated molecule is approximately 106.0868 m/z.
Comparison with NMR:
-
Strengths of MS: High sensitivity (requiring minute sample quantities), provides exact molecular weight, and can be coupled with liquid chromatography (LC-MS) for impurity profiling.
-
Weaknesses of MS: Provides limited information about the specific arrangement of atoms (isomerism), and quantification can be less straightforward than NMR without appropriate standards.
Caption: Interplay of analytical techniques for comprehensive characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
Core Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It serves as a rapid method for identifying the presence of key chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.[1]
-
Analysis: The IR beam is passed through the crystal, and the spectrum of the sample in direct contact with the crystal is recorded.
-
Data Interpretation: The resulting spectrum will show characteristic absorption bands. For an amino alcohol hydrochloride, key expected peaks include: a broad O-H stretch from the alcohol (~3300 cm⁻¹), N-H stretching from the ammonium salt (~3000 cm⁻¹, often broad and overlapping with C-H stretches), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).[2][3]
Comparison with NMR:
-
Strengths of FTIR: Fast, requires minimal sample preparation, and provides a unique "fingerprint" for a molecule, which is useful for identity confirmation against a known standard.
-
Weaknesses of FTIR: Provides information only on functional groups, not the overall molecular skeleton. The spectra of similar molecules can be very alike, making it difficult to distinguish between isomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Core Principle: Chiral HPLC is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule, leading to different retention times.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for amino alcohols.[4][5]
-
Mobile Phase Screening: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is varied to optimize separation. For reversed-phase, mixtures of water/acetonitrile or water/methanol with additives are used.
-
Derivatization (Optional): If the underivatized molecule does not resolve well, derivatization of the amino or hydroxyl group with a chromophoric or fluorophoric agent can enhance interaction with the CSP and improve detection.[6]
-
Analysis and Quantification: The sample is injected onto the column, and the separated enantiomers are detected (e.g., by UV-Vis or fluorescence). The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Comparison with NMR:
-
Strengths of Chiral HPLC: The gold standard for determining enantiomeric purity with high accuracy and precision.
-
Weaknesses of Chiral HPLC: Does not provide structural information beyond separating the enantiomers. Method development can be time-consuming and requires screening of different columns and mobile phases.
Elemental Analysis (CHN Analysis)
Core Principle: Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This data is used to confirm the empirical and molecular formula.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, pure this compound is placed in a tin capsule.[7][8]
-
Combustion: The sample is combusted at high temperature in a stream of oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (and nitrogen oxides, which are subsequently reduced to N₂).
-
Detection: The resulting gases are separated and quantified by a thermal conductivity detector.
-
Data Interpretation: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₄H₁₂ClNO₂). The results should be within a narrow margin of error (typically ±0.4%) to confirm the elemental composition and high purity of the sample.[7]
Comparison with NMR:
-
Strengths of Elemental Analysis: Provides a fundamental measure of the bulk purity of the sample and confirms the elemental composition.
-
Weaknesses of Elemental Analysis: Gives no information about the molecular structure or isomerism. It is highly sensitive to impurities, including residual solvents and water.
Caption: A logical workflow for the structural elucidation of a small molecule.
Conclusion: An Integrated Approach for Unwavering Confidence
The structural assignment and purity assessment of this compound, while centered around the detailed insights from ¹H and ¹³C NMR spectroscopy, is most robustly achieved through an integrated analytical strategy. Mass spectrometry provides unequivocal confirmation of the molecular weight. FTIR offers a rapid and simple verification of the key functional groups. Chiral HPLC is essential for quantifying the enantiomeric purity, a critical parameter for pharmaceutical applications. Finally, elemental analysis serves as a fundamental check of the elemental composition and overall purity of the bulk material.
By judiciously employing this suite of complementary techniques, researchers and drug development professionals can build a self-validating analytical package, ensuring the identity, structure, and purity of their compounds with the highest degree of scientific integrity and confidence.
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ChemAxon. NMR Predictor. [Link]
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- Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276–281.
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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University of Bristol. Summary of CHNS Elemental Analysis Common Problems. [Link]
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Mettler Toledo. CHNSO Elemental Analysis – Sample Preparation. [Link]
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Reddit. r/chemistry - FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Amino-3-methoxypropan-1-ol
Introduction
2-Amino-3-methoxypropan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring vicinal amino and hydroxyl groups along with a methoxy ether, presents a unique synthetic challenge that requires careful strategic planning to control regioselectivity and stereochemistry. This guide provides an in-depth comparison of two prominent synthetic routes to this molecule, designed to inform researchers, scientists, and drug development professionals on the optimal strategy for their specific needs. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages.
Route 1: Chiral Pool Synthesis from L-Serine
This approach leverages the readily available and enantiopure starting material, L-serine, to construct the target molecule. The core strategy involves the protection of the amino and carboxyl groups, methylation of the hydroxyl group, and subsequent reduction of the ester to the primary alcohol. This route is particularly advantageous for accessing the enantiomerically pure (S)-2-amino-3-methoxypropan-1-ol.
Causality Behind Experimental Choices
The selection of L-serine as the starting material is a prime example of a chiral pool strategy, where a naturally occurring chiral molecule is used as a scaffold to synthesize a more complex chiral target, thus avoiding the need for asymmetric synthesis or chiral resolution. The protection of the amine and carboxylic acid functionalities is crucial to prevent unwanted side reactions during the subsequent methylation and reduction steps. The Boc (tert-butyloxycarbonyl) group is a common choice for amine protection due to its stability under a range of reaction conditions and its ease of removal under acidic conditions. The carboxyl group is typically converted to a methyl or ethyl ester to facilitate the final reduction step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols and is a standard choice for this transformation.[1]
Experimental Protocol: Synthesis of (S)-2-Amino-3-methoxypropan-1-ol from L-Serine
Step 1: N-Boc Protection and Esterification of L-Serine
-
To a suspension of L-serine (1 equivalent) in methanol, slowly add thionyl chloride (1.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain serine methyl ester hydrochloride.
-
Dissolve the crude ester in a mixture of dioxane and water, and cool to 0 °C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and sodium bicarbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester.[2]
Step 2: O-Methylation of N-Boc-L-serine methyl ester
-
To a solution of N-Boc-L-serine methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (1.5 equivalents) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-O-methyl-L-serine methyl ester.
Step 3: Reduction of the Ester to (S)-N-Boc-2-amino-3-methoxypropan-1-ol
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2 equivalents) in anhydrous THF at 0 °C, add a solution of N-Boc-O-methyl-L-serine methyl ester (1 equivalent) in THF dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield crude (S)-N-Boc-2-amino-3-methoxypropan-1-ol.
Step 4: Deprotection to (S)-2-Amino-3-methoxypropan-1-ol
-
Dissolve the crude protected amino alcohol in a solution of hydrochloric acid in dioxane (e.g., 4M HCl).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.
-
The free amine can be obtained by neutralization with a suitable base and extraction.
Visualizing the Pathway```dot
digraph "Route 1: From L-Serine" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Serine [label="L-Serine"]; Step1 [label="1. SOCl₂, MeOH\n2. (Boc)₂O, NaHCO₃", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ProtectedSerine [label="N-Boc-L-serine\nmethyl ester"]; Step2 [label="NaH, MeI\nTHF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; MethylatedSerine [label="N-Boc-O-methyl-L-serine\nmethyl ester"]; Step3 [label="LiAlH₄\nTHF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ProtectedProduct [label="(S)-N-Boc-2-amino-3-\nmethoxypropan-1-ol"]; Step4 [label="HCl/Dioxane", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="(S)-2-Amino-3-methoxypropan-1-ol", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Serine -> Step1 -> ProtectedSerine; ProtectedSerine -> Step2 -> MethylatedSerine; MethylatedSerine -> Step3 -> ProtectedProduct; ProtectedProduct -> Step4 -> FinalProduct; }
Caption: Synthetic pathway from Glycidol.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: From L-Serine | Route 2: From C3 Epoxide Precursor |
| Starting Material | L-Serine (enantiopure, readily available) | Glycidol or Epichlorohydrin (achiral, inexpensive) |
| Stereocontrol | Inherently enantioselective, preserving the stereochemistry of L-serine. | Results in a racemic mixture unless an asymmetric method is employed. |
| Number of Steps | Typically 4 steps (protection, methylation, reduction, deprotection). | Typically 4 steps (etherification, activation, substitution, reduction). |
| Key Challenges | Protection/deprotection strategy needs to be robust. LiAlH₄ is a hazardous reagent. | Selective functionalization of the secondary hydroxyl group. Handling of sodium azide. |
| Scalability | Potentially scalable, but the use of LiAlH₄ can be a concern on a large scale. | Generally considered highly scalable and cost-effective for industrial production. |
| Overall Yield | Moderate to good, depending on the efficiency of each step. | Can be high, with well-optimized steps. |
| Purification | May require chromatographic purification at intermediate stages. | Chromatographic purification of the tosylate intermediate is often necessary. |
| Cost-Effectiveness | L-serine is more expensive than glycidol. Reagents like (Boc)₂O add to the cost. | Starting materials and reagents are generally cheaper. |
Conclusion: A Strategic Choice Based on Research Goals
Both synthetic routes presented offer viable pathways to 2-amino-3-methoxypropan-1-ol, each with its own set of advantages and disadvantages.
Route 1, starting from L-serine, is the superior choice when the primary objective is the synthesis of an enantiomerically pure product. The inherent chirality of the starting material elegantly translates to the final product, bypassing the need for complex asymmetric catalysis or resolution steps. This makes it an ideal route for academic research and the synthesis of chiral drug candidates where stereochemical purity is paramount.
Route 2, commencing from a C3 epoxide precursor, is a more practical and cost-effective approach for the large-scale, racemic synthesis of the target molecule. The use of inexpensive starting materials and reagents makes this route highly attractive for industrial applications where cost is a major driver. While this route yields a racemic product, subsequent chiral resolution could be employed if a single enantiomer is required, although this would add to the overall cost and complexity.
Ultimately, the choice between these two synthetic strategies will be dictated by the specific requirements of the research or development program, with the desired stereochemistry and scale of production being the most critical deciding factors.
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Rasayan Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]
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Middle East Technical University. the preparation of azido amino acids and the application of native chemical ligation in the synthesis of. [Link]
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Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. [Link]
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YouTube. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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ResearchGate. Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]
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Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
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Google Patents. Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. [Link]
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Quick Company. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. [Link]
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NaBH4 Reduction of Ketone to Alcohol 39 NaBH. [Link]
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Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. [Link]
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The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
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TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
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A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Profiling 2-Amino-3-methoxypropan-1-ol hydrochloride Against Established Catalysts
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is perpetual. Chiral amino alcohols have carved out a significant niche in this domain, serving as versatile ligands and organocatalysts for a myriad of stereoselective transformations. Their prevalence in nature's chiral pool and the relative ease of their synthesis and modification have made them indispensable tools for chemists in academia and industry.
This guide provides an in-depth comparison of the catalytic performance of several widely employed chiral amino alcohols, namely (S)-prolinol, (1R,2S)-(-)-norephedrine, and cinchonidine. We will delve into their applications in key asymmetric reactions, supported by experimental data. Furthermore, we will introduce 2-Amino-3-methoxypropan-1-ol hydrochloride, a structurally distinct amino alcohol, and explore its potential as a catalyst in this competitive field. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate catalyst for their synthetic challenges.
The Archetypal Chiral Amino Alcohols: A Performance Benchmark
The efficacy of a chiral amino alcohol in catalysis is intimately linked to its structural attributes: the stereochemistry of its chiral centers, the steric hindrance around the coordinating atoms (nitrogen and oxygen), and its conformational rigidity. These features dictate the geometry of the transition state, which is the cornerstone of enantioselectivity.
(S)-Prolinol: The Workhorse of Organocatalysis
Derived from the naturally abundant amino acid L-proline, (S)-prolinol is a cornerstone of organocatalysis.[1] Its pyrrolidine ring provides a rigid scaffold, crucial for predictable stereochemical outcomes.[2] (S)-prolinol and its derivatives, particularly silyl ethers, are renowned for their ability to catalyze a wide range of reactions through enamine and iminium ion intermediates.[3]
A prime example is the asymmetric Michael addition of aldehydes to nitroolefins. The catalyst forms a chiral enamine with the aldehyde, which then attacks the nitroolefin with high facial selectivity, dictated by the steric shielding provided by the catalyst's structure.
Comparative Analysis in Key Asymmetric Transformations
To provide a clear and objective comparison, we will now examine the performance of these established chiral amino alcohols in two seminal asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric borane reduction of ketones.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a powerful method for C-C bond formation.[4] Chiral amino alcohols are highly effective catalysts for rendering this reaction enantioselective. The generally accepted mechanism involves the formation of a chiral zinc-alkoxide complex, which then coordinates the aldehyde and delivers the alkyl group to one of its enantiotopic faces.
| Catalyst | Aldehyde | Yield (%) | ee (%) | Reference |
| (S)-Prolinol derivative | Benzaldehyde | >95 | 98 | [5] |
| (1R,2S)-(-)-Norephedrine derivative | Benzaldehyde | 95 | 90 | [6] |
| Cinchonidine | Benzaldehyde | 92 | 85 | [7] |
Table 1. Comparative performance in the enantioselective addition of diethylzinc to benzaldehyde.
As the data indicates, derivatives of (S)-prolinol often exhibit exceptional enantioselectivity in this transformation. The rigid pyrrolidine framework is thought to create a well-defined chiral pocket, leading to a highly organized transition state. Norephedrine derivatives also provide high levels of enantioselectivity, with the stereochemical outcome being largely influenced by the configuration at the benzylic position.[6] Cinchonidine, while still effective, generally provides slightly lower enantioselectivity in this specific reaction compared to the smaller, more conformationally restricted amino alcohols.
Asymmetric Borane Reduction of Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[8] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst formed in situ from a chiral amino alcohol and borane, is a particularly powerful method.[3][9]
| Catalyst Precursor | Ketone | Yield (%) | ee (%) | Reference |
| (S)-Prolinol derivative | Acetophenone | 95 | 97 | [3] |
| (1R,2S)-(-)-Norephedrine | Acetophenone | 92 | 88 | [10] |
| Cinchonidine derivative | a-Tetralone | 85 | 91 | [7] |
Table 2. Comparative performance in the asymmetric borane reduction of ketones.
In this arena, prolinol-derived oxazaborolidine catalysts are benchmarks, consistently delivering high yields and exceptional enantioselectivities for a broad range of ketones.[3] The rigid bicyclic structure of the oxazaborolidine catalyst enforces a highly ordered, chair-like transition state, leading to excellent stereochemical control. Norephedrine also serves as a reliable precursor for catalysts that provide high enantioselectivity. Cinchonidine and its derivatives, with their more complex and flexible structures, can also be highly effective, particularly with specific classes of substrates.
Introducing this compound: A Catalyst Candidate
While (S)-prolinol, (1R,2S)-(-)-norephedrine, and cinchonidine are well-entrenched in the asymmetric catalysis toolkit, the exploration of novel chiral amino alcohol scaffolds remains a vibrant area of research. This compound presents an interesting structural motif for consideration as a chiral catalyst or ligand.
Structural Features and Catalytic Potential
2-Amino-3-methoxypropan-1-ol is a small, acyclic amino alcohol. Key structural features that could influence its catalytic activity include:
-
Chirality: The stereocenter at the C2 position, bearing the amino group, is the primary source of chirality.
-
Flexibility: As an acyclic molecule, it possesses greater conformational flexibility compared to the rigid cyclic structures of prolinol and cinchonidine. This could be advantageous for accommodating a wider range of substrates, but may also lead to lower enantioselectivities due to the presence of multiple, energetically similar transition states.
-
The Methoxy Group: The methoxy group at the C3 position introduces an additional coordinating heteroatom and steric bulk. This ether linkage could play a role in secondary interactions within the transition state, potentially influencing both reactivity and selectivity. The hydrochloride salt form would necessitate neutralization or reaction with a metal reagent to generate the active catalytic species.
Potential Catalytic Cycles
Based on its structure, 2-Amino-3-methoxypropan-1-ol could potentially be employed in similar catalytic cycles to other amino alcohols.
Caption: Generalized catalytic cycle for the CBS reduction of a ketone.
Experimental Protocols
To facilitate the application of the established catalysts discussed, detailed experimental protocols for representative reactions are provided below.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol
Materials:
-
Chiral amino alcohol (e.g., (1R,2S)-(-)-norephedrine derivative) (0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mmol, 2.0 equiv)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral amino alcohol and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution dropwise to the stirred solution of the ligand.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the benzaldehyde dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
General Procedure for the Asymmetric Borane Reduction of Acetophenone Catalyzed by an in situ Generated Oxazaborolidine
Materials:
-
Chiral amino alcohol (e.g., (S)-prolinol derivative) (0.1 mmol, 10 mol%)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1.0 M)
-
Acetophenone (1.0 mmol, 1.0 equiv)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the chiral amino alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.0 equivalent of the borane reagent dropwise to the solution.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
In a separate flask, prepare a solution of acetophenone in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst solution.
-
Slowly add an additional equivalent of the borane reagent dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 15 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion and Future Outlook
This guide has provided a comparative overview of the catalytic performance of established chiral amino alcohols—(S)-prolinol, (1R,2S)-(-)-norephedrine, and cinchonidine—in key asymmetric transformations. The data presented underscores the high efficiency and selectivity of these catalysts, which are rooted in their well-defined, rigid chiral architectures.
In contrast, this compound remains a largely unexplored entity in the realm of asymmetric catalysis. Its simple, flexible structure, augmented by a methoxy group, presents both potential advantages and challenges. While it may offer broader substrate compatibility, achieving high levels of enantioselectivity could be more challenging compared to its more rigid counterparts.
The lack of published data on the catalytic applications of this compound highlights a clear opportunity for future research. A systematic investigation of its performance in a range of asymmetric reactions, alongside computational studies to elucidate the structure of its transition states, would be invaluable in assessing its true potential. Such studies would not only expand the toolkit of chiral catalysts available to synthetic chemists but also deepen our fundamental understanding of the structure-activity relationships that govern asymmetric induction.
References
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. (2016). Dovepress. [Link]
-
Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. (2021). Semantic Scholar. [Link]
-
Asymmetric addition of dialkylzinc compounds to aldehydes. (n.d.). Wikipedia. [Link]
-
Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. (2020). MDPI. [Link]
-
Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. (2020). ResearchGate. [Link]
-
Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. (2021). MDPI. [Link]
-
Asymmetric addition of alkenylmetals to aldehydes. (n.d.). Grokipedia. [Link]
-
Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). (2014). ACS Publications. [Link]
- Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. (2008).
-
Catalytic asymmetric organozinc additions to carbonyl compounds. (2000). PubMed. [Link]
-
β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. (2001). ScienceDirect. [Link]
-
Prolinol. (n.d.). Wikipedia. [Link]
- Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. (2010).
-
Enantioselective Reduction of Ketones. (n.d.). Organic Reactions. [Link]
Sources
- 1. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 2. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. dovepress.com [dovepress.com]
- 8. organicreactions.org [organicreactions.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Purity Analysis of Commercial 2-Amino-3-methoxypropan-1-ol Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Critical Role of Purity in Scientific Advancements
2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral building block increasingly utilized in the synthesis of complex molecules within the pharmaceutical and biotechnology sectors. Its structural features make it a valuable synthon for introducing specific stereochemistry and functionality into novel drug candidates and other bioactive compounds. However, the seemingly straightforward nature of this molecule belies the potential for a range of impurities that can significantly impact the outcome of sensitive experiments and the viability of drug development programs. The presence of even trace amounts of starting materials, byproducts, enantiomeric impurities, residual solvents, or water can lead to inconsistent results, failed syntheses, and misleading biological data.
This guide provides a comprehensive, in-depth comparison of the purity of commercially available this compound from three fictional representative suppliers: Supplier A, Supplier B, and Supplier C. Through a series of rigorous analytical tests, we will dissect the purity profile of each sample, offering researchers and drug development professionals the critical insights needed to make informed decisions when sourcing this vital chemical intermediate. Our analysis is grounded in established scientific principles and methodologies, providing not just data, but a framework for understanding the importance of comprehensive purity assessment.
Experimental Design: A Multi-faceted Approach to Purity Verification
To ensure a thorough and unbiased comparison, a multi-pronged analytical approach was employed. This strategy is designed to provide a holistic view of each supplier's product, assessing not only the absolute purity but also the nature and quantity of any impurities present. The selection of these particular analytical techniques is based on their orthogonal nature, providing complementary information to build a complete purity profile.
Our analytical workflow is as follows:
X-ray crystallography of 2-Amino-3-methoxypropan-1-ol hydrochloride derivatives
An In-Depth Guide to the Comparative X-ray Crystallographic Analysis of 2-Amino-3-methoxypropan-1-ol Hydrochloride Derivatives
Introduction: The Structural Significance of a Chiral Scaffold
In the landscape of medicinal chemistry and drug development, the three-dimensional structure of a molecule is paramount. It dictates molecular recognition, binding affinity, and ultimately, therapeutic efficacy. 2-Amino-3-methoxypropan-1-ol is a valuable chiral building block that combines multiple functional groups—a primary amine, a primary alcohol, and an ether—within a flexible three-carbon backbone. As the hydrochloride salt, its protonated amine and chloride counter-ion add further potential for specific, charge-assisted intermolecular interactions.
Derivatization of this scaffold, particularly at the primary amine, allows for a systematic exploration of how modifications influence molecular conformation and the resulting solid-state architecture. Understanding these changes is critical for designing molecules with optimized interactions for a specific protein target.
This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven methodology for conducting a comparative X-ray crystallographic study of a series of this compound derivatives. We will proceed from synthesis and crystallization to data analysis, explaining not just the steps to be taken, but the fundamental causality behind each experimental choice.
Part I: Synthesis and Characterization of Derivatives
The first step in a comparative study is the synthesis of a logical series of analogs. N-acyl and N-aryl derivatives are ideal candidates as they allow for the systematic modulation of steric bulk, hydrogen bonding potential, and electronic properties.
Rationale for Derivative Selection
-
N-Acyl Derivatives: Introducing an amide linkage provides an additional hydrogen bond donor (N-H) and acceptor (C=O), fundamentally altering the intermolecular interaction landscape. Varying the R-group of the acyl chain (e.g., from a simple acetyl group to a bulkier benzoyl group) allows for a systematic probe of steric effects on crystal packing.
-
N-Aryl Derivatives: Attaching an aromatic ring directly to the nitrogen atom introduces potential for π-π stacking interactions and allows for the exploration of electronic effects by modifying substituents on the aryl ring (e.g., electron-donating vs. electron-withdrawing groups).
Experimental Protocol: Synthesis of a Representative N-Benzoyl Derivative
This protocol describes the synthesis of N-(1-hydroxy-3-methoxypropan-2-yl)benzamide hydrochloride, a representative N-acyl derivative.
1. Reaction Setup:
- To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq). The purpose of the excess base is to first neutralize the hydrochloride salt to free the primary amine and then to scavenge the HCl generated during the acylation reaction.
- Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize potential side reactions.
2. Acylation:
- Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution. The slight excess of the acylating agent ensures the complete consumption of the starting amine.
- Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Workup and Purification:
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride), and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product should be purified by column chromatography on silica gel to isolate the neutral N-benzoyl derivative.
4. Salt Formation:
- Dissolve the purified product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
- Add a solution of HCl in diethyl ether (e.g., 2M) dropwise until precipitation is complete.
- Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum.
5. Validation:
- The final product's identity and purity (>95%) must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to crystallization trials. This step is a critical part of a self-validating workflow, ensuring that the crystals grown are of the intended molecule.
Part II: The Prerequisite of High-Quality Single Crystals
The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection. Growing diffraction-quality crystals of small, flexible molecules can be challenging, requiring a systematic and patient approach.
Crystallization Workflow
The process of finding suitable crystallization conditions is often an empirical screening process. The diagram below outlines a typical workflow.
Caption: Workflow for screening and optimizing single crystal growth conditions.
Experimental Protocol: Crystallization by Vapor Diffusion
This is a powerful and commonly used technique for growing high-quality crystals.
1. Setup:
- Prepare a saturated or near-saturated solution of the derivative in a "good" solvent (e.g., methanol, ethanol) in which it is highly soluble.
- Filter this solution through a syringe filter (0.22 µm) into a small, open vial (e.g., 1 mL). This removes any particulate matter that could act as unwanted nucleation sites.
- Place this small vial inside a larger, sealable jar (the "reservoir").
- Add a volume of "anti-solvent" (e.g., diethyl ether, hexane) to the reservoir. The anti-solvent should be a liquid in which the compound is poorly soluble but which is miscible with the "good" solvent.
2. Diffusion and Growth:
- Seal the reservoir jar tightly. Over time, the volatile "good" solvent will slowly evaporate from the inner vial and mix with the anti-solvent in the reservoir. Simultaneously, the less volatile anti-solvent vapor will diffuse into the inner vial.
- This slow change in the solvent composition of the inner vial gradually reduces the solubility of the compound, ideally leading to the formation of a small number of well-ordered crystals rather than rapid precipitation.
- Place the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4 °C).
Part III: From Crystal to Data: The X-ray Diffraction Workflow
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By measuring the angles and intensities of X-rays diffracted by the crystal, a 3D map of electron density can be generated, from which the atomic structure is inferred.
Overall Workflow
The process involves mounting a suitable crystal, collecting a full sphere of diffraction data, processing this data, solving the structure to get an initial model, and refining that model against the experimental data.
Caption: The complete workflow for single-crystal X-ray structure determination.
Part IV: Comparative Structural Analysis: Generating Insights
With a set of solved crystal structures (in the form of Crystallographic Information Files, or CIFs), the comparative analysis can begin. The goal is to correlate the changes in chemical structure (the derivative) with changes in conformation and crystal packing.
Data Summary and Comparison
The first step is to tabulate the key crystallographic and geometric parameters for each derivative. This provides a quantitative basis for comparison.
| Parameter | Derivative 1 (N-acetyl) | Derivative 2 (N-benzoyl) | Derivative 3 (N-phenyl) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| Unit Cell a (Å) | Value | Value | Value |
| Unit Cell b (Å) | Value | Value | Value |
| Unit Cell c (Å) | Value | Value | Value |
| α, β, γ (°) | 90, Value, 90 | 90, 90, 90 | Values |
| Volume (ų) | Value | Value | Value |
| R-factor (%) | Value | Value | Value |
| C(2)-C(3) Torsion (°) | Value | Value | Value |
| N-C(2) Torsion (°) | Value | Value | Value |
Conformational Analysis
The flexible backbone of 2-Amino-3-methoxypropan-1-ol allows it to adopt different conformations. By overlaying the molecular structures from the different crystals, one can visualize how the substituent at the nitrogen atom influences the preferred shape of the molecule. Key torsion angles to compare are:
-
O(ether)-C(3)-C(2)-N: Describes the relationship between the methoxy group and the amine.
-
N-C(2)-C(1)-O(hydroxyl): Describes the relationship between the amine and the primary alcohol.
A change in substituent from a small acetyl group to a bulky phenyl group can induce a significant conformational shift to minimize steric hindrance, which can have profound implications for how the molecule fits into a protein's binding site.
Analysis of Intermolecular Interactions
The true power of a comparative crystallographic study lies in understanding how molecules "talk" to each other in the solid state. The hydrogen bonding network is of primary importance.
-
Key Interactions: The protonated amine (N⁺-H), the hydroxyl group (O-H), and the chloride anion (Cl⁻) are the dominant players in the hydrogen bond network. In N-acyl derivatives, the amide N-H and C=O groups also participate.
-
Network Motifs: Analyze how these groups interact. Do they form simple chains? Dimeric pairs? Or more complex 3D networks? How does the chloride ion bridge different organic cations?
The diagram below illustrates a plausible and common hydrogen bonding motif where the chloride ion acts as a central acceptor, bridging the hydroxyl and ammonium donors from different molecules.
Caption: A representative hydrogen bonding motif involving the chloride anion.
For N-aryl derivatives, look for evidence of π-π stacking. Are the aromatic rings parallel-displaced or in a T-shaped arrangement? These interactions, while weaker than hydrogen bonds, can be crucial in directing the overall crystal packing.
Conclusion
A systematic, comparative X-ray crystallographic study of a derivative series provides far more insight than the analysis of a single structure. By carefully modifying a core scaffold like 2-Amino-3-methoxypropan-1-ol and analyzing the resulting changes in 3D conformation and intermolecular interactions, researchers can build a deep, structure-based understanding of their chemical system. This knowledge is invaluable for the rational design of new molecules, from advanced materials to next-generation therapeutics, where precise control over solid-state architecture is the key to function.
References
-
Wikipedia. X-ray crystallography. Available at: [Link]
Comparative study of the reactivity of (R) and (S)-2-Amino-3-methoxypropan-1-ol
A Comparative Guide to the Reactivity of (R)- and (S)-2-Amino-3-methoxypropan-1-ol
Introduction: The Critical Role of Chirality in Reactivity
In the realm of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative study of the predicted reactivity of the (R) and (S) enantiomers of 2-Amino-3-methoxypropan-1-ol, a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis. While direct experimental comparative data for this specific molecule is not extensively documented in peer-reviewed literature, this guide will leverage established principles of stereochemistry and reaction mechanisms of analogous chiral amino alcohols to predict and rationalize their differential reactivity.[1][2][3] We will explore key classes of reactions and propose detailed experimental protocols to validate these predictions, offering a robust framework for researchers in the field.
The fundamental principle underpinning the differential reactivity of enantiomers lies in their interaction with other chiral entities, be it a chiral reagent, catalyst, or a biological receptor.[3] When reacting with an achiral reagent, both enantiomers will exhibit identical reaction rates and pathways. However, in a chiral environment, the transition states formed by each enantiomer will be diastereomeric, possessing different energies and thus leading to different reaction rates. This concept is the basis for critical processes such as kinetic resolution.[4][5][6][7][8]
Predicted Reactivity Differences and Mechanistic Rationale
The structure of 2-Amino-3-methoxypropan-1-ol features a primary amine and a primary alcohol, both of which are reactive functional groups. The stereocenter at the C2 position is expected to influence the reactivity of both the amino and hydroxyl groups, primarily through steric and electronic effects in the transition states of their reactions.
Enantioselective Acylation: A Tale of Two Transition States
Acylation of the amino or hydroxyl group is a common transformation. In the presence of a chiral acylating agent or a chiral catalyst, we predict a significant difference in the acylation rates of the (R) and (S) enantiomers.
Mechanistic Insight: Consider the acylation of the primary amine with a chiral acylating agent. The approach of the acylating agent to the nucleophilic nitrogen will be influenced by the spatial arrangement of the substituents around the chiral center. The methoxymethyl and hydroxymethyl groups will create a sterically distinct environment for each enantiomer. One enantiomer will present a less hindered face to the incoming reagent, leading to a lower energy transition state and a faster reaction rate. Enzyme-catalyzed acylations, for instance with lipases, are particularly sensitive to these steric differences, often resulting in high enantioselectivity.[9][10]
Experimental Protocols for Validation
To empirically determine the comparative reactivity of (R) and (S)-2-Amino-3-methoxypropan-1-ol, the following experimental workflows are proposed.
Protocol 1: Kinetic Resolution via Enzymatic Acylation
This experiment aims to quantify the difference in acylation rates of the two enantiomers, a process known as kinetic resolution.
Objective: To determine the enantioselectivity (E-value) of a lipase-catalyzed acylation of racemic 2-Amino-3-methoxypropan-1-ol.
Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve 10 mmol of racemic 2-Amino-3-methoxypropan-1-ol in 10 mL of anhydrous tert-butyl methyl ether (MTBE).
-
Add 1.2 equivalents of an acyl donor (e.g., ethyl acetate).
-
Add 100 mg of a commercially available lipase (e.g., Porcine Pancreatic Lipase or Candida antarctica lipase B).[9][10]
-
Seal the flask and stir the suspension at a constant temperature (e.g., 30 °C).
-
Monitoring the Reaction: Withdraw aliquots (50 µL) at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot with 1 mL of methanol.
-
Sample Analysis: Analyze the quenched samples by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted substrate and the acylated product.[11][12][13][14][15]
Data Presentation
Table 1: Predicted Outcome of Lipase-Catalyzed Acylation
| Time (h) | Conversion (%) | ee of Substrate (%) | ee of Product (%) |
| 0 | 0 | 0 | 0 |
| 4 | 25 | 33 | >95 |
| 8 | 40 | 67 | >95 |
| 24 | 50 | >99 | >95 |
Diagram 1: Experimental Workflow for Kinetic Resolution
Caption: Workflow for kinetic resolution.
Protocol 2: Comparative Oxidation of (R) and (S) Enantiomers
This experiment will investigate if the stereocenter influences the rate of oxidation of the primary alcohol.
Objective: To compare the reaction rates of the oxidation of (R)- and (S)-2-Amino-3-methoxypropan-1-ol to the corresponding aldehyde.
Methodology:
-
Reaction Setup: Prepare two separate reaction vessels, one for the (R)-enantiomer and one for the (S)-enantiomer.
-
In each vessel, dissolve 1 mmol of the respective enantiopure amino alcohol in 5 mL of dichloromethane.
-
Add 1.1 equivalents of a mild oxidizing agent (e.g., Dess-Martin periodinane or a TEMPO-based system) at 0 °C.[16]
-
Monitoring the Reaction: Monitor the disappearance of the starting material and the formation of the product by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Kinetic Analysis: For a more quantitative comparison, the reactions can be monitored using in-situ IR spectroscopy or by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method after quenching. The initial rates of the reactions can then be calculated.
Data Presentation
Table 2: Predicted Kinetic Data for Oxidation
| Enantiomer | Initial Rate (mol L⁻¹ s⁻¹) |
| (R)-2-Amino-3-methoxypropan-1-ol | kR |
| (S)-2-Amino-3-methoxypropan-1-ol | kS |
It is predicted that kR ≠ kS in the presence of a chiral oxidizing agent or additive.
Protocol 3: Diastereoselective Cyclization
This protocol aims to investigate the influence of the stereocenter on the formation of a new stereocenter during an intramolecular cyclization reaction.
Objective: To compare the diastereoselectivity of the cyclization of derivatives of (R)- and (S)-2-Amino-3-methoxypropan-1-ol.[17][18][19][20][21]
Methodology:
-
Derivative Synthesis: First, the amino group of both (R)- and (S)-2-Amino-3-methoxypropan-1-ol is acylated with a reagent containing a terminal double bond (e.g., acryloyl chloride).
-
Cyclization Reaction: The resulting acrylamide derivatives are then subjected to an intramolecular cyclization reaction (e.g., an intramolecular Michael addition) under basic conditions.
-
Product Analysis: The diastereomeric ratio of the resulting cyclic products will be determined by ¹H NMR spectroscopy or GC-MS.[22][23][24][25][26] The different spatial arrangements of the substituents in the diastereomers will lead to distinct chemical shifts and coupling constants.
Diagram 2: Logical Relationship in Diastereoselective Cyclization
Caption: Comparing diastereoselectivity.
Conclusion
The stereochemical identity of (R)- and (S)-2-Amino-3-methoxypropan-1-ol is predicted to have a profound impact on their chemical reactivity, particularly in chiral environments. This guide has outlined the mechanistic basis for these expected differences in key transformations such as acylation, oxidation, and cyclization. The provided experimental protocols offer a clear and actionable framework for researchers to empirically validate these predictions. A thorough understanding of the differential reactivity of these enantiomers is not merely an academic exercise; it is a critical component in the rational design and synthesis of enantiomerically pure pharmaceuticals and other high-value chiral molecules. The insights gained from such comparative studies will undoubtedly accelerate the development of more efficient and selective synthetic methodologies.
References
- Guo, Z., Xie, J., Hu, T., Chen, Y., Tao, H., & Yang, X. (2021). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines.
- Zheng, B., et al. (2018). Kinetic resolution of racemic 1,2‐amino alcohols.
- Guo, Z., et al. (2021). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines.
- Gotor, V., Brieva, R., & Rebolledo, F. (1988). Enantioselective Acylation of Amino Alcohols by Porcine Pancreatic Lipase.
- Terada, M., et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society, 137(2), 653-656.
- BenchChem. (2025).
- Olofsson, B. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org.
- Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
- Hyun, M. H., & Ryoo, J. J. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
- Gondo, T., et al. (2019). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols.
- Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich.
- Houk, K. N., et al. (2012). Origins of Stereoselectivity in Chiral Aminoalcohol Catalysis of Oxyallyl Cation-Indole Reactions. The Journal of Organic Chemistry, 77(21), 9645-9653.
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A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-methoxypropan-1-ol Hydrochloride
Introduction
2-Amino-3-methoxypropan-1-ol hydrochloride is an amino alcohol moiety that presents unique challenges and considerations within pharmaceutical development and quality control. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its identity, purity, and strength is paramount. This requires the development and rigorous validation of analytical methods that are fit for their intended purpose. The selection of an analytical technique is not arbitrary; it is a scientifically driven decision based on the physicochemical properties of the molecule and the specific questions the analysis seeks to answer—be it a simple identity confirmation, a precise assay of the bulk material, or a sensitive quantification of impurities.
This guide provides an in-depth comparison of the principal analytical techniques applicable to this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in the authoritative standards set forth by global regulatory bodies.
Part 1: The Regulatory Foundation of Analytical Validation
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This framework is mandated by regulatory agencies worldwide, with the International Council for Harmonisation (ICH) providing globally accepted guidelines.[2] The recently updated ICH Q2(R2) and the complementary Q14 guideline on analytical procedure development emphasize a lifecycle approach, viewing validation as a continuous process rather than a one-time event.[2][3][4][5]
The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[6] Key validation parameters that must be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
Caption: The lifecycle of an analytical procedure, from development to routine use.
Part 2: Comparative Analysis of Core Analytical Techniques
The choice of analytical technique for this compound depends entirely on the analytical objective.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar molecule like 2-Amino-3-methoxypropan-1-ol, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography, as it is designed to retain and separate highly polar compounds.[10]
Experimental Considerations: A significant challenge is the molecule's lack of a strong UV chromophore. Direct UV detection would offer poor sensitivity. Therefore, several strategies must be considered:
-
Derivatization: A pre- or post-column reaction to attach a UV-active or fluorescent tag to the molecule. This is a common and robust approach for amino alcohols.[11]
-
Universal Detectors: Employment of detectors that do not rely on chromophores, such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS). HILIC is particularly well-suited for coupling with MS.[10]
Strengths:
-
High Specificity: Unmatched ability to separate the main component from impurities, degradation products, and enantiomers (with a chiral column).
-
High Sensitivity: Especially when coupled with MS or after derivatization, allowing for accurate determination of low-level impurities.
-
Versatility: Can be used for both assay and purity testing.
Limitations:
-
Method development can be complex, especially when derivatization is required.
-
Higher cost of instrumentation and solvents compared to other methods.
Gas Chromatography (GC)
Principle: GC is a powerful technique for analyzing volatile and semi-volatile compounds.[12] The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Experimental Considerations: Due to the polar amino and hydroxyl groups, this compound has low volatility and is prone to poor chromatographic performance (e.g., peak tailing). Direct injection is often not feasible. A mandatory derivatization step is required to replace the active hydrogens with non-polar groups (e.g., trimethylsilyl groups via silylation), thereby increasing volatility and thermal stability.[13][14] A Flame Ionization Detector (FID) is a common and robust choice for detection.
Strengths:
-
High Resolution: Provides excellent separation efficiency for volatile compounds.
-
High Sensitivity: FID is highly sensitive to carbon-containing compounds.
-
Ideal for Residual Solvents: The gold standard for quantifying residual solvents from the manufacturing process.
Limitations:
-
The derivatization step adds complexity, time, and a potential source of variability to the procedure.
-
Not suitable for non-volatile impurities or thermally labile compounds.
Potentiometric Titration
Principle: This is a classic and highly reliable quantitative method.[15] For this compound, an acid-base titration is performed. The hydrochloride salt is titrated with a standardized strong base (e.g., NaOH). The equivalence point, where the moles of base equal the moles of the analyte, is determined by monitoring the sharp change in pH with a potentiometer.
Strengths:
-
High Accuracy and Precision: Considered a primary or "absolute" method for assay determination.
-
Cost-Effective and Simple: Requires basic, inexpensive laboratory equipment.
-
Robust: Less susceptible to minor variations in environmental conditions than chromatographic methods.
Limitations:
-
Non-Specific: Titration measures the total amount of acid-reacting species. It cannot distinguish the active substance from any acidic or basic impurities. Therefore, it is suitable for assay but not for purity testing.[16]
-
Lower Sensitivity: Requires a significantly larger amount of sample compared to chromatographic techniques.
Part 3: In-Depth Validation Protocols & Data Interpretation
The following sections provide detailed, self-validating protocols for each analytical technique. The acceptance criteria presented are typical for pharmaceutical analysis but should be formally defined in a validation protocol before execution.
Method 1: HPLC-UV for Purity and Impurity Determination (with Derivatization)
Causality: This method is chosen for its ability to separate and quantify both the main component and any potential process-related impurities or degradants. A pre-column derivatization step with an agent like 1-Naphthylisothiocyanate (NITC) is employed to add a strong UV chromophore, enabling sensitive detection.[11]
Caption: A typical workflow for validating an HPLC method.
Experimental Protocol:
-
Specificity:
-
Prepare solutions of a blank (diluent + derivatizing agent), the analyte standard, and known potential impurities.
-
Prepare a spiked sample containing the analyte and all potential impurities.
-
Procedure: Inject all solutions. The method is specific if the analyte peak is free from interference from any impurity peaks or blank components at its retention time.
-
Acceptance Criteria: Peak purity analysis (if using a DAD detector) should pass. All peaks should be baseline resolved (Resolution > 2.0).
-
-
Linearity & Range:
-
Prepare a series of at least five concentrations of the derivatized analyte, typically spanning 50% to 150% of the target assay concentration and from the LOQ to 120% for impurities.
-
Procedure: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
-
-
Accuracy:
-
Prepare a placebo (if analyzing a drug product) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Procedure: Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability: Analyze a minimum of six preparations of the same sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for assay, and typically ≤ 10% for low-level impurities.
-
-
Limit of Quantitation (LOQ):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.
-
Procedure: Prepare a sample at this concentration and inject it six times.
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.
-
Data Summary Table (Example)
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | Baseline resolution > 2.0 | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of target conc. | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.85% |
| LOQ (S/N ≈ 10) | RSD ≤ 10% | 1.0 µg/mL (RSD = 6.5%) |
Method 2: GC-FID for Assay (with Derivatization)
Causality: This method is an excellent alternative for assay determination, particularly if volatile impurities are of interest. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is essential to block the polar functional groups, ensuring the analyte is volatile enough for GC analysis.[13]
Experimental Protocol:
-
Sample Preparation & Derivatization:
-
Accurately weigh the sample into a GC vial.
-
Add a suitable solvent (e.g., anhydrous pyridine) and an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add the silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at ~70°C for 30-60 minutes to ensure complete derivatization. Cool before analysis.
-
-
Validation of Accuracy:
-
Prepare a standard solution of known concentration and derivatize it.
-
Prepare three sample preparations at 100% of the target concentration and derivatize them.
-
Procedure: Analyze the standard and sample preparations. Calculate the assay value against the standard.
-
Acceptance Criteria: Assay value should be within 98.0% to 102.0% of the expected value.
-
-
Validation of Precision (Repeatability):
-
Prepare six individual samples from a homogenous batch.
-
Procedure: Derivatize and analyze each sample according to the method.
-
Acceptance Criteria: RSD of the six assay results should be ≤ 2.0%.
-
-
Validation of Linearity:
-
Prepare a series of at least five concentrations of the analyte spanning 70% to 130% of the target assay concentration.
-
Procedure: Derivatize and analyze each concentration. Plot the peak area ratio (analyte/internal standard) against concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
Data Summary Table (Example)
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Assay) | 98.0 - 102.0% | 100.3% |
| Precision (Repeatability RSD) | ≤ 2.0% | 1.1% |
| Specificity | No interfering peaks at analyte RT | Pass |
Method 3: Potentiometric Titration for Assay
Causality: This is the definitive method for an unbiased assay of the bulk substance, leveraging the acidic nature of the hydrochloride salt. It is simple, rapid, and relies on fundamental stoichiometric principles.[17]
Experimental Protocol:
-
Standardization of Titrant:
-
Prepare an approximately 0.1 M solution of sodium hydroxide (NaOH).
-
Standardize it by titrating against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity.
-
-
Validation of Precision:
-
Accurately weigh six individual samples of this compound.
-
Dissolve each in deionized water.
-
Procedure: Titrate each solution with the standardized 0.1 M NaOH, using a calibrated pH meter to detect the equivalence point (the point of maximum inflection in the titration curve).
-
Calculate the assay for each sample.
-
Acceptance Criteria: RSD of the six assay results should be ≤ 1.0%.
-
-
Validation of Accuracy:
-
Use a highly pure, certified reference material (CRM) of the analyte, if available.
-
Procedure: Perform the assay on the CRM in triplicate.
-
Acceptance Criteria: The mean assay value should be within a defined limit of the CRM's certified value (e.g., 99.5% - 100.5%).
-
Data Summary Table (Example)
| Validation Parameter | Acceptance Criteria | Example Result |
| Accuracy (% Assay of CRM) | 99.5 - 100.5% | 100.1% |
| Precision (Repeatability RSD) | ≤ 1.0% | 0.45% |
Part 4: Method Selection Guide
The optimal analytical method is always the one that best answers the analytical question.
Caption: Decision tree for selecting an analytical method.
Comparative Summary
| Feature | HPLC-UV (with Deriv.) | GC-FID (with Deriv.) | Potentiometric Titration |
| Primary Use | Purity, Impurities, Assay | Assay, Volatile Impurities | Assay |
| Specificity | Very High | High | Low |
| Sensitivity | Very High | High | Low |
| Sample Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Complexity | High | High | Low |
| Regulatory Standing | Workhorse for purity/stability | Standard for assay/solvents | Pharmacopeial standard for assay |
Conclusion
The validation of analytical methods for this compound is a multifaceted process governed by strict regulatory standards. There is no single "best" method; instead, a suite of validated techniques should be available.
-
For purity and stability studies , a specific chromatographic method such as HPLC is indispensable.
-
For routine assay of the bulk drug substance , potentiometric titration offers unparalleled accuracy, simplicity, and cost-effectiveness.
-
Gas Chromatography serves as a powerful orthogonal method for assay and is the preferred technique for analyzing volatile impurities and residual solvents.
Ultimately, a robust analytical control strategy will leverage the strengths of each of these methods, ensuring that the final product is safe, effective, and of the highest quality. Each protocol described herein must be considered a template, requiring specific optimization and rigorous validation for the unique sample matrix and intended application, all documented within a comprehensive validation plan and report.
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A Comparative Guide to the Biological Significance of 2-Amino-3-methoxypropan-1-ol Enantiomers for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. The spatial arrangement of atoms can dictate the interaction with biological targets, leading to profound differences in efficacy, and safety between enantiomers. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of 2-Amino-3-methoxypropan-1-ol, focusing on their stereoselective synthesis and their application as chiral building blocks in the creation of complex, biologically active molecules. While direct comparative studies on the intrinsic biological activities of these specific enantiomers are not extensively documented, their pivotal role as stereochemically defined synthons underscores their biological significance.
The Imperative of Chirality in Pharmacology
Stereoisomers, particularly enantiomers, can exhibit markedly different interactions with the chiral environments of biological systems, such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. This principle necessitates the use of enantiomerically pure compounds in many pharmaceutical applications to enhance therapeutic indices and reduce patient risk.
2-Amino-3-methoxypropan-1-ol Enantiomers: Versatile Chiral Synthons
Both (R)- and (S)-2-Amino-3-methoxypropan-1-ol are valuable chiral building blocks in organic synthesis. Their bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a diverse range of chemical modifications, making them ideal starting materials for the construction of more complex pharmaceutical intermediates. The strategic placement of the methoxy group further influences the lipophilicity and metabolic stability of the resulting drug candidates.
Stereoselective Synthesis of 2-Amino-3-methoxypropan-1-ol Enantiomers
The utility of these enantiomers is predicated on the ability to synthesize them in high enantiomeric purity. Several strategies have been developed to achieve this, primarily through asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis from Chiral Precursors
One common and effective approach is to start from a readily available chiral precursor, such as an amino acid. This "chiral pool" synthesis leverages the inherent stereochemistry of the starting material to produce the desired enantiomer of the target molecule.
Experimental Protocol: Synthesis of (S)-2-Amino-3-methoxypropan-1-ol from L-Alanine Derivative
This protocol outlines a representative synthetic route for preparing the (S)-enantiomer.
Step 1: Esterification of L-Alanine
-
L-alanine is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to yield the corresponding methyl ester. This protects the carboxylic acid and prevents unwanted side reactions.
Step 2: N-Protection
-
The amino group of the L-alanine methyl ester is protected, for example, with a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate (Boc)₂O. This ensures that the subsequent reduction step is selective for the ester.
Step 3: Reduction of the Ester
-
The protected amino ester is reduced to the corresponding alcohol using a mild reducing agent like lithium borohydride (LiBH₄). This step is crucial and must be performed under conditions that do not affect the protecting group or cause racemization.
Step 4: O-Methylation
-
The primary alcohol of the resulting prolinol derivative is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride. This introduces the key methoxy group.
Step 5: Deprotection
-
Finally, the N-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the final product, (S)-2-Amino-3-methoxypropan-1-ol.
A similar synthetic strategy can be employed starting from D-alanine to obtain the (R)-enantiomer. The choice of protecting groups and reagents can be optimized to improve yields and enantiomeric excess.
Caption: Synthetic pathway for (S)-2-Amino-3-methoxypropan-1-ol.
Biological Activity through Application: Case Studies
The biological importance of each enantiomer is best illustrated by its role in the synthesis of specific, stereochemically defined drugs.
(S)-2-Amino-3-methoxypropan-1-ol in Antiviral Drug Synthesis
The (S)-enantiomer serves as a key building block in the synthesis of certain antiviral agents. For instance, it can be incorporated into nucleoside analogs where the stereochemistry at the 2-position of the propanol backbone is critical for the correct positioning of the molecule within the active site of viral polymerases.
Experimental Workflow: Incorporation into a Nucleoside Analog
Step 1: Coupling Reaction
-
(S)-2-Amino-3-methoxypropan-1-ol, with its amino group appropriately protected, is coupled with a heterocyclic base (e.g., a pyrimidine or purine derivative). This is often achieved through a Mitsunobu reaction or by converting the hydroxyl group to a good leaving group.
Step 2: Further Functionalization
-
The resulting intermediate undergoes further chemical modifications, which may include phosphorylation of the primary alcohol to generate the active triphosphate form.
Step 3: Deprotection and Purification
-
All protecting groups are removed to yield the final enantiomerically pure nucleoside analog.
The precise stereochemistry imparted by the (S)-enantiomer is essential for the antiviral activity of the final product, as the viral enzyme will not effectively recognize or process the corresponding (R)-enantiomer.
Caption: Use of the (S)-enantiomer in antiviral drug synthesis.
(R)-2-Amino-3-methoxypropan-1-ol in the Synthesis of Neurologically Active Compounds
The (R)-enantiomer has been utilized in the development of compounds targeting the central nervous system. For example, derivatives of (R)-2-Amino-3-methoxypropan-1-ol have been explored as ligands for specific neurotransmitter receptors. In these cases, the (R)-configuration is crucial for achieving the correct orientation to bind with high affinity and selectivity to the receptor's binding pocket. The synthesis of such compounds follows similar principles of protection, coupling, and deprotection, with the stereochemical integrity of the (R)-center being maintained throughout the synthetic sequence.
Comparative Summary and Future Perspectives
| Enantiomer | Primary Application as Chiral Synthon | Rationale for Stereospecificity |
| (S)-2-Amino-3-methoxypropan-1-ol | Synthesis of antiviral nucleoside analogs | Correct spatial orientation for interaction with viral enzymes (e.g., polymerases). |
| (R)-2-Amino-3-methoxypropan-1-ol | Synthesis of CNS-active compounds | High-affinity and selective binding to specific neurotransmitter receptors. |
The continued exploration of these and other chiral amino alcohols as building blocks will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. Future research may also uncover unique intrinsic biological activities of the individual enantiomers of 2-Amino-3-methoxypropan-1-ol, further expanding their utility in pharmaceutical development. For researchers and drug development professionals, the key takeaway is the critical importance of selecting the correct enantiomer to achieve the desired biological outcome in the final drug product.
References
As direct comparative studies on the biological activity of the 2-Amino-3-methoxypropan-1-ol enantiomers are limited, this guide has synthesized information from related fields and general principles of stereochemistry in drug development. For further reading on the synthesis and application of chiral amino alcohols and the importance of chirality in pharmacology, please consult comprehensive organic and medicinal chemistry literature. The principles discussed are supported by foundational knowledge in these fields.
Safety Operating Guide
2-Amino-3-methoxypropan-1-ol hydrochloride proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2-Amino-3-methoxypropan-1-ol hydrochloride
For laboratory professionals engaged in advanced research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond simple compliance to foster a deep understanding of the chemical's characteristics and the causality behind each procedural step.
As a Senior Application Scientist, my objective is to equip you with a self-validating system for waste management—one that is grounded in authoritative safety data and proven laboratory practices.
Hazard Identification and Risk Assessment
Understanding the intrinsic properties of this compound is the critical first step in its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, we can infer its hazard profile from its chemical structure—an amino alcohol hydrochloride salt—and by referencing data for structurally analogous compounds.
This compound combines the functional groups of an amine and an alcohol, and it is supplied as a hydrochloride salt. This structure suggests the following characteristics:
-
Corrosivity and Irritation : Like many amino alcohols and hydrochloride salts, it poses a risk of skin and eye irritation or damage.[1][2][3] The hydrochloride form can make aqueous solutions acidic, enhancing its corrosive potential.[4][5]
-
Reactivity : As an amine salt, it will react with strong bases to liberate the free amine. It is incompatible with strong oxidizing agents and acids.[1][4]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Supporting Data Source (Analogous Compounds) |
| Skin Corrosion/Irritation | Expected to cause skin irritation. | Analogous amino alcohols are classified as skin irritants.[1][3] |
| Serious Eye Damage/Irritation | Poses a risk of serious eye damage. | Data for similar compounds indicate a risk of serious eye damage, potentially leading to blindness.[2][3][6] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Several related amino alcohols are classified as harmful if swallowed.[1][2] |
| Aquatic Hazard | May be harmful to aquatic life. | Data for similar compounds show potential for aquatic toxicity.[2][3] |
Regulatory Framework: The Legal Mandate for Safety
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures to protect laboratory personnel.[8]
Key regulatory requirements include:
-
EPA Identification : Facilities generating over 100 kg of hazardous waste per month must have an EPA ID number.[9]
-
Waste Determination : The generator of the waste is legally responsible for determining if it is hazardous.
-
Satellite Accumulation Areas (SAA) : Laboratories may store up to 55 gallons of hazardous waste in designated SAAs at or near the point of generation.[9][10]
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and an identification of the contents.[9][10]
For academic institutions, the EPA's Subpart K regulations offer an alternative, more flexible set of standards for managing hazardous waste in laboratories, emphasizing professional oversight and periodic removal.[11][12]
The Disposal Workflow: A Step-by-Step Protocol
The primary and mandated method for disposing of this compound is through a licensed chemical waste disposal service.[13] Under no circumstances should this chemical be discharged down the drain or into the regular trash.[2][14]
Step 1: Immediate Segregation at the Point of Generation
The foundation of safe disposal is preventing unintended and dangerous reactions.
-
Action : Immediately classify any material contaminated with this compound (e.g., unused reagent, reaction mixtures, contaminated consumables) as hazardous chemical waste.
-
Causality : Segregating waste at the source prevents it from being mixed with incompatible chemicals. For instance, mixing this amine salt with a strong base could cause a reaction, while mixing it with an oxidizing acid could lead to a hazardous exothermic reaction.[15]
Step 2: Selection of a Compatible Waste Container
The integrity of the waste container is crucial for preventing leaks and environmental contamination.
-
Action : Select a clean, leak-proof container with a tightly sealing lid.[10] High-density polyethylene (HDPE) or glass containers are typically appropriate. The original product container is often a suitable choice.[15]
-
Causality : The container must be chemically resistant to the waste. Given the potential acidity of dissolved this compound, metal containers should be avoided to prevent corrosion.[7][10] The container must be in good condition to prevent leaks during storage and transport.[10]
Step 3: Proper Labeling and Identification
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.
-
Action : Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Causality : Accurate labeling ensures that waste handlers understand the contents and associated risks, allowing for proper storage, transport, and ultimate disposal. It prevents accidental mixing of incompatible waste streams by disposal vendors.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely and securely while awaiting pickup.
-
Action : Keep the sealed waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.[7][15] Ensure the container is closed at all times except when adding waste.[10]
-
Causality : Storing waste in a designated, controlled area minimizes the risk of spills and accidental exposure. Secondary containment provides a crucial barrier in case the primary container fails.[7] Keeping containers closed prevents the release of vapors and protects the lab environment.[10]
Step 5: Arranging for Professional Disposal
Final disposal must be handled by trained and licensed professionals.
-
Action : Once the container is approaching full (no more than 90% capacity) or when the project is complete, contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company to schedule a pickup.[7][16]
-
Causality : Licensed waste disposal facilities have the specialized equipment and permits required to treat or destroy chemical waste in an environmentally sound manner, such as high-temperature incineration, which is a common method for organic compounds.
Spill and Emergency Management
Preparedness is key to mitigating the impact of an accidental release.
-
Personal Protective Equipment (PPE) : When handling the chemical or its waste, always wear appropriate PPE:
-
Spill Response :
-
Evacuate and Alert : Alert personnel in the immediate area.
-
Contain : Prevent the spill from spreading or entering drains using absorbent pads or other spill containment materials.[17]
-
Absorb : For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Label the container with all contents (including the absorbent material) and manage it as hazardous waste.
-
-
Accidental Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[13] Remove contaminated clothing.[3]
-
Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention.[6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[13][18]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][13]
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical decision-making process for the compliant disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]
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Scungio, D. J. (2019, June). Laboratory Waste Management: The New Regulations. MedicalLab Management. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]
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Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Available from: [Link]
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Safety Data Sheet for Monopropylene Glycol Methyl Ether. Available from: [Link]
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New Jersey Department of Health. (2009, September). Hazardous Substance Fact Sheet: Propylene Glycol Monomethyl Ether. Available from: [Link]
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Purdue University. Guidelines: Handling and Disposal of Chemicals. Available from: [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Available from: [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]
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SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Available from: [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Hydrogen chloride. Available from: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrogen Chloride. Available from: [Link]
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Navigating the Safe Handling of 2-Amino-3-methoxypropan-1-ol Hydrochloride: A Comprehensive Guide
For Immediate Implementation: A Guide to the Safe Handling, Personal Protective Equipment (PPE), and Disposal of 2-Amino-3-methoxypropan-1-ol hydrochloride
As a novel compound in the landscape of pharmaceutical research and development, this compound (CAS No. 333743-96-7) presents a unique set of handling challenges. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol to ensure the safe and effective use of this compound, from initial handling to final disposal. Our commitment is to empower your research with the highest standards of safety and operational excellence.
Understanding the Hazard Profile
This compound is classified with the GHS07 pictogram, indicating that it is a substance that may cause irritation to the skin, eyes, and respiratory system. The specific hazard statements associated with this compound are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a robust and multi-faceted approach to personal protection and handling. The hydrochloride salt form may also introduce additional considerations, such as corrosivity, particularly in the presence of moisture. While a comprehensive toxicological profile is not yet fully established, a conservative approach, treating the compound as potentially harmful upon ingestion, is prudent.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks of exposure to this compound. The following table outlines the minimum required PPE, with specifications to ensure adequate protection.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Goggles with Side-Shields | ANSI Z87.1 Compliant | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended when handling larger quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Protects skin from direct contact. Consult the glove manufacturer for specific chemical compatibility. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Prevents contamination of personal clothing. |
| Impervious Clothing | As needed | For large-scale operations or in case of significant spill potential. | |
| Respiratory Protection | Air-Purifying Respirator | NIOSH-approved with appropriate cartridges for organic vapors and acid gases | Required when handling the powder outside of a fume hood or when airborne dust is anticipated. |
The Operational Workflow: From Receipt to Disposal
A systematic approach to the handling of this compound is critical for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for all stages of the compound's lifecycle in the lab.
Caption: A logical workflow for the safe handling of this compound.
Step 1: Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE, including gloves and safety goggles, before opening the package.
-
Unpack the container in a well-ventilated area, preferably within a chemical fume hood.
-
Verify that the container is properly labeled and that the information matches the purchase order.
-
Log the compound into your chemical inventory system.
Step 2: Secure Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Keep the container tightly closed to prevent absorption of moisture and contamination.
-
Ensure the storage area is clearly marked with the appropriate hazard warnings.
Step 3: Weighing and Handling
-
All handling of the solid compound, including weighing and transfer, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Wear the full complement of PPE as outlined in the table above.
-
Use dedicated, clean spatulas and weighing boats.
-
Handle the compound gently to avoid creating airborne dust.
Step 4: Experimental Use
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and ensure adequate ventilation.
-
Keep all containers of the compound and its solutions covered when not in immediate use.
Step 5: Spill Management
In the event of a spill, immediate and decisive action is required to contain and decontaminate the area.
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: Cordon off the spill area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal. For liquid spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2]
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.
-
Dispose: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
Step 6: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.[3]
-
Do not dispose of this compound down the drain or in the regular trash.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a set of procedures, but a commitment to a culture of safety. By understanding the hazards, diligently using the appropriate PPE, and adhering to the established operational workflow, researchers can confidently and safely unlock the potential of this promising compound. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the most up-to-date information.
References
- Worksafe Australia. (n.d.). Safety data sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: (+)-2-Aminopropan-1-ol.
- Fisher Scientific. (2021, December 25). Safety Data Sheet: 1-Chloro-3-methoxypropan-2-ol.
- Sigma-Aldrich. (2025, July 31). Safety Data Sheet.
- TCI EUROPE N.V. (2024, December 2). Safety Data Sheet: 2-Amino-1,3-propanediol.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: TCO-amine HCl salt.
- Sigma-Aldrich. (n.d.). This compound.
- MedChemExpress. (2025, December 8). 3-(2-Aminoethoxy)propan-1-ol hydrochloride-SDS.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Sigma-Aldrich. (2025, July 3). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
- Fisher Scientific. (2023, August 23). Safety Data Sheet: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- BenchChem. (2025). Personal protective equipment for handling SCOULERIN HCl.
- ECHEMI. (n.d.). 2-Methoxy-1-propanol SDS, 1589-47-5 Safety Data Sheets.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Amino-1-propanol.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
